Flumiclorac
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-4-fluorophenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO5/c17-10-5-11(18)12(6-13(10)24-7-14(20)21)19-15(22)8-3-1-2-4-9(8)16(19)23/h5-6H,1-4,7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQIAHNFBAFBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3F)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236453 | |
| Record name | Flumiclorac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87547-04-4 | |
| Record name | Flumiclorac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87547-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flumiclorac [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087547044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumiclorac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUMICLORAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA50E25M0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flumiclorac: A Technical Guide to its Mechanism of Action in Broadleaf Weeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumiclorac is a selective, post-emergence herbicide highly effective for the control of a wide spectrum of broadleaf weeds in various agricultural settings.[1] Belonging to the N-phenylphthalimide chemical family, this compound is classified as a Group 14 herbicide, acting as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO). Its rapid contact action results in visible weed injury within hours of application, making it a valuable tool in modern weed management programs.[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing the biochemical pathways, physiological consequences, and experimental methodologies used to elucidate its herbicidal activity.
Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)
The primary mode of action of this compound is the inhibition of protoporphyrinogen oxidase (PPO, EC 1.3.3.4), a key enzyme in the tetrapyrrole biosynthesis pathway.[2] This pathway is essential for the production of vital molecules such as chlorophylls (for photosynthesis) and hemes (for electron transport chains).[2]
The Tetrapyrrole Biosynthesis Pathway
The tetrapyrrole biosynthesis pathway is a conserved pathway in plants, occurring within the plastids. The pathway begins with the synthesis of 5-aminolevulinic acid (ALA) and proceeds through a series of enzymatic steps to produce protoporphyrin IX, the final common precursor for both chlorophyll and heme.[3] Protoporphyrinogen oxidase catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[2]
This compound-Induced PPO Inhibition and its Consequences
This compound acts as a competitive inhibitor of PPO, binding to the enzyme's active site and preventing the conversion of PPGIX to PPIX within the chloroplast. This inhibition leads to a cascade of events culminating in rapid cell death:
-
Accumulation of Protoporphyrinogen IX (PPGIX): With the PPO enzyme blocked, its substrate, PPGIX, accumulates within the chloroplast stroma.
-
Extraplastidic Oxidation of PPGIX: The accumulated PPGIX is exported from the chloroplast into the cytoplasm. In the cytoplasm, it is rapidly oxidized to PPIX by other, less specific oxidases.[3]
-
Protoporphyrin IX (PPIX) Accumulation and Photosensitization: The resulting cytoplasmic PPIX is a potent photosensitizer. In the presence of light and molecular oxygen, PPIX enters an excited triplet state. This excited PPIX can then react with ground-state oxygen to generate highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS).[3]
-
Oxidative Stress and Membrane Damage: The massive production of singlet oxygen and other ROS initiates a chain reaction of lipid peroxidation, primarily affecting the unsaturated fatty acids of cell membranes.[3] This leads to a rapid loss of membrane integrity and function, including the plasma membrane and tonoplast.
-
Cellular Leakage and Necrosis: The compromised cell membranes result in the leakage of cellular contents, leading to rapid tissue desiccation, wilting, and necrosis.[1] These symptoms are typically visible within hours of this compound application under optimal light and temperature conditions.[1][2]
Quantitative Data
Table 1: Efficacy of this compound on Velvetleaf (Abutilon theophrasti)
| Application Rate (g ai ha⁻¹) | Percent Plant Mortality (1996) | Percent Plant Mortality (1997) | Reduction in Seed Capsules per m² (1996) |
| 0 | 0% | 0% | 0% |
| 0.3 | 25% | 30% | Not Measured |
| 0.75 | 50% | 60% | Not Measured |
| 1.5 | Not Measured | 85% | 43% |
| 2.25 | Not Measured | 95% | Not Measured |
| 3.0 | >90% | >95% | Not Measured |
Data adapted from a field study conducted in 1996 and 1997. The recommended labeled rate for weed control in corn was 3 g ai ha⁻¹.[4][5][6]
Experimental Protocols
The following protocols are foundational for investigating the mechanism of action of PPO-inhibiting herbicides like this compound.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay measures the enzymatic activity of PPO in the presence and absence of an inhibitor.
Protocol:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue (e.g., young leaves of the target weed) in a chilled extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove cell debris.
-
Further centrifuge the supernatant at a higher speed to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a suitable buffer.
-
-
Substrate Preparation (Protoporphyrinogen IX):
-
Protoporphyrin IX is reduced to protoporphyrinogen IX using a reducing agent such as sodium amalgam under an inert atmosphere (e.g., argon) to prevent auto-oxidation. The reaction is monitored for the disappearance of fluorescence.[7]
-
-
Enzyme Assay:
-
Set up reaction mixtures containing the enzyme extract, reaction buffer (e.g., Tris-HCl buffer with cofactors), and varying concentrations of this compound (or a solvent control).
-
Initiate the reaction by adding the protoporphyrinogen IX substrate.
-
Incubate the reaction at a controlled temperature in the dark.
-
The formation of protoporphyrin IX is monitored spectrophotometrically or fluorometrically. The fluorescence of protoporphyrin IX can be measured at an excitation wavelength of approximately 404 nm and an emission wavelength of around 630 nm.[7]
-
-
Data Analysis:
-
Calculate the rate of protoporphyrin IX formation.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Quantification of Protoporphyrin IX (PPIX) Accumulation in Plant Tissues
This method quantifies the in vivo accumulation of PPIX in plant tissues following herbicide treatment.
Protocol:
-
Plant Treatment:
-
Treat broadleaf weed seedlings with a known concentration of this compound. Include an untreated control group.
-
Incubate the treated plants in the dark for a specified period (e.g., 16-20 hours) to allow for PPIX accumulation without photodegradation.
-
-
Extraction:
-
Harvest leaf tissue and immediately freeze it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract the PPIX from the powdered tissue using a solvent mixture, such as acetone and 0.2 M NH₄OH (9:1, v/v).[8] All extraction steps should be performed under dim light to prevent PPIX degradation.
-
-
HPLC Analysis:
-
Centrifuge the extract to pellet debris and filter the supernatant.
-
Analyze the extract using a High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.
-
Use a C18 reversed-phase column for separation.
-
A typical mobile phase could be a gradient of acetonitrile/water with formic acid and acetone with formic acid.[9]
-
Set the fluorescence detector to an excitation wavelength of ~405 nm and an emission wavelength of ~635 nm for PPIX detection.[10]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a PPIX standard.
-
Quantify the amount of PPIX in the plant extracts by comparing their peak areas to the standard curve.
-
Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)
This assay quantifies the extent of membrane damage by measuring the accumulation of malondialdehyde (MDA), a secondary product of lipid peroxidation.
Protocol:
-
Plant Treatment:
-
Treat weed seedlings with this compound and expose them to light for a specific duration. Include untreated controls.
-
-
Extraction:
-
Harvest and weigh leaf tissue.
-
Homogenize the tissue in a solution of trichloroacetic acid (TCA).
-
-
Thiobarbituric Acid (TBA) Reaction:
-
Add a solution of thiobarbituric acid (TBA) in TCA to the homogenate.
-
Heat the mixture in a water bath (e.g., 95°C) for a set time (e.g., 30 minutes) to allow the MDA-TBA adduct to form.
-
Quickly cool the reaction tubes on ice to stop the reaction.
-
-
Spectrophotometric Measurement:
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm (the maximum absorbance of the MDA-TBA complex).
-
Correct for non-specific absorbance by measuring the absorbance at 600 nm and subtracting it from the 532 nm reading.
-
-
Calculation:
-
Calculate the concentration of MDA using its molar extinction coefficient (155 mM⁻¹ cm⁻¹).[11]
-
Visualizations
Signaling Pathway
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. researchgate.net [researchgate.net]
- 4. "Growth response of velvetleaf to three postemergence herbicides" by Cheryl A. Murphy and John L. Lindquist [digitalcommons.unl.edu]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Growth response of velvetleaf to three postemergence herbicides | Weed Science | Cambridge Core [cambridge.org]
- 7. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 8. extension.purdue.edu [extension.purdue.edu]
- 9. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: Protoporphyrinogen Oxidase (PPO) Inhibition by Flumiclorac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumiclorac is a selective, post-emergence herbicide belonging to the N-phenylphthalimide chemical class.[1] It is primarily utilized for the control of broadleaf weeds in various agricultural settings. The herbicidal activity of this compound is attributed to its potent inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. This guide provides a comprehensive technical overview of the mechanism of action, quantitative inhibitory data, experimental protocols, and the resulting signaling cascade following PPO inhibition by this compound.
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase
Protoporphyrinogen oxidase (PPO or Protox) is a critical enzyme located in the plastid envelope of plant cells. It catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). Proto IX is the final common precursor for the synthesis of both chlorophylls, essential for photosynthesis, and hemes, which are vital components of cytochromromes involved in electron transport.[2][3]
This compound acts as a potent inhibitor of PPO. By binding to the enzyme, it blocks the conversion of Protogen IX to Proto IX. This inhibition leads to the accumulation of Protogen IX within the plastid.[2][3] The excess Protogen IX then diffuses out of the plastid and into the cytoplasm, where it is rapidly oxidized to Proto IX by non-enzymatic processes or by other cellular oxidases.
This extraplastidic accumulation of Proto IX is highly phototoxic. In the presence of light and molecular oxygen, Proto IX acts as a photosensitizer, generating highly reactive singlet oxygen (¹O₂).[2] These reactive oxygen species (ROS) initiate a cascade of lipid peroxidation, leading to the rapid degradation of cellular membranes, including the plasma membrane and tonoplast. The loss of membrane integrity results in cellular leakage, desiccation, and ultimately, cell death, which manifests as rapid wilting and necrosis of the treated plant tissues.[4]
Quantitative Inhibition Data
The inhibitory potency of this compound and its derivatives against PPO has been quantified in various studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with lower values indicating tighter binding and greater potency.
| Compound | Enzyme Source | Inhibition Constant (Ki) | Reference |
| This compound-pentyl | Nicotiana tabacum PPO (NtPPO) | 46.3 nM | [1] |
| Flumioxazin | Nicotiana tabacum PPO (NtPPO) | 52.0 nM | [1] |
| Compound A4* | Nicotiana tabacum PPO (NtPPO) | 9.05 nM | [1] |
*Compound A4 is a novel N-phenylphthalimide derivative demonstrating higher potency than this compound-pentyl and flumioxazin.[1]
Experimental Protocols
Protoporphyrinogen Oxidase (PPO) Inhibition Assay (Spectrophotometric Method)
This protocol outlines a general method for determining the inhibitory activity of compounds like this compound on PPO. Specific parameters may need optimization depending on the enzyme source and laboratory conditions.
1. Enzyme Preparation:
-
Isolate plastids from young, healthy plant tissue (e.g., spinach, pea) by differential centrifugation.
-
Lyse the plastids to release the PPO enzyme.
-
Partially purify the enzyme preparation through methods such as ammonium sulfate precipitation and dialysis to remove interfering substances.
2. Substrate Preparation:
-
Synthesize Protoporphyrinogen IX (Protogen IX) from Protoporphyrin IX (Proto IX) by reduction with sodium amalgam. The concentration of the Protogen IX solution should be determined spectrophotometrically after conversion back to Proto IX in an acidic solution.
3. Inhibition Assay:
-
The assay is typically performed in a temperature-controlled spectrophotometer or microplate reader.
-
The reaction mixture contains:
-
A suitable buffer (e.g., Tris-HCl, pH 7.5)
-
A detergent (e.g., Tween 80) to solubilize the substrate and enzyme.
-
The PPO enzyme preparation.
-
The inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations. A solvent control (DMSO alone) should be included.
-
-
Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Initiate the reaction by adding the substrate, Protogen IX.
-
Monitor the increase in absorbance at a wavelength corresponding to the peak absorption of Proto IX (approximately 408-410 nm) over time. The rate of the reaction is determined from the initial linear phase of the absorbance curve.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations. The data can be analyzed using Lineweaver-Burk or other kinetic plots.[5][6]
Signaling Pathways and Experimental Workflows
The inhibition of PPO by this compound triggers a cascade of events leading to cell death. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for studying PPO inhibition.
Caption: PPO Inhibition Signaling Pathway by this compound.
Caption: Experimental Workflow for PPO Inhibition Assay.
Conclusion
This compound is an effective herbicidal agent that functions through the specific and potent inhibition of protoporphyrinogen oxidase. This mode of action leads to a light-dependent, rapid degradation of plant cell membranes, resulting in the swift control of susceptible weed species. The quantitative data on its inhibitory activity and the established experimental protocols provide a solid foundation for further research into the development of new PPO-inhibiting herbicides and for understanding the mechanisms of herbicide resistance. The detailed understanding of the signaling cascade initiated by this compound is crucial for the development of more effective and selective weed management strategies.
References
- 1. Discovery of Novel N-Phenylphthalimide Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. mdpi.com [mdpi.com]
- 5. Browning inhibition mechanisms by cysteine, ascorbic acid and citric acid, and identifying PPO-catechol-cysteine reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Browning inhibition mechanisms by cysteine, ascorbic acid and citric acid, and identifying PPO-catechol-cysteine reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
Flumiclorac-Pentyl Ester: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumiclorac-pentyl ester is a post-emergence herbicide valued for its efficacy against a range of problematic broadleaf weeds in various agricultural settings.[1][2][3] Belonging to the N-phenylphthalimide derivative class of herbicides, its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll biosynthesis pathway in plants.[1][4][5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, and relevant experimental methodologies associated with this compound-pentyl ester.
Chemical Structure and Identification
This compound-pentyl ester is a synthetic organic compound with a well-defined chemical structure.[1][7]
-
IUPAC Name: pentyl [2-chloro-5-(cyclohex-1-ene-1,2-dicarboximido)-4-fluororophenoxy]acetate[1]
-
CAS Name: pentyl [2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetate[1]
-
SMILES: CCCCCOC(=O)COc1cc(c(cc1Cl)F)N2C(=O)C3=C(CCCC3)C2=O[3]
Physicochemical Properties
The physical and chemical properties of this compound-pentyl ester are crucial for understanding its environmental fate and behavior. A summary of these properties is presented in the table below.
| Property | Value | Unit | Reference(s) |
| Molecular Weight | 423.86 | g/mol | [1][3] |
| Monoisotopic Mass | 423.125 | g/mol | [7] |
| Physical State | White powder solid | [7] | |
| Melting Point | 90 - 91 | °C | [8] |
| Boiling Point | 558.0 ± 50.0 (Predicted) | °C | [8] |
| Water Solubility | 0.000189 (at 25°C) | mg/mL | [7] |
| LogP (Octanol/Water Partition Coefficient) | 4.99 | [7] | |
| Vapor Pressure | 1.74E-12 (at 25°C) | mmHg | [9] |
| Density | 1.34 (d20 1.3316) | g/cm³ | [8][9] |
Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
This compound-pentyl ester exerts its herbicidal effects through the potent inhibition of protoporphyrinogen oxidase (PPO), the penultimate enzyme in the biosynthesis of both chlorophylls and hemes.[1][4][10]
-
Absorption and Translocation: The herbicide is absorbed by the foliage and exhibits fast contact action.[1][2]
-
Enzyme Inhibition: Inside the plant cells, this compound-pentyl ester inhibits PPO.
-
Accumulation of Protoporphyrinogen IX: This inhibition leads to the accumulation of the PPO substrate, protoporphyrinogen IX.
-
Oxidation and Photosensitization: Protoporphyrinogen IX leaks from its normal pathway and is rapidly oxidized to protoporphyrin IX, a potent photosensitizer.
-
Cellular Damage: In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species, which cause rapid peroxidation of membrane lipids. This leads to the disruption of cell membrane integrity, leakage of cellular contents, and ultimately, cell death, manifesting as necrosis and desiccation of the plant tissue.[5][6]
Metabolic Pathways
In rats, this compound-pentyl ester is rapidly and extensively metabolized, with over 90% of the administered dose excreted in feces and urine within 48 hours. The metabolic reactions include cleavage of the ester linkage, cleavage of the imide linkage, hydroxylation and reduction of the cyclohexene ring, and conjugation with sulfonic acid.[8]
In plants, metabolism is a key factor in selectivity. Tolerant species like soybeans can detoxify the herbicide more rapidly than susceptible weeds. This detoxification involves processes that reduce the amount of active herbicide reaching the target site.[11]
Experimental Protocols
Synthesis of this compound-pentyl ester (General Overview)
The commercial synthesis of this compound-pentyl ester is a multi-step process. While specific proprietary details are not publicly available, the general synthetic route is understood to involve the following key transformations[1]:
-
Formation of the Hexahydrophthalic Anhydride Core: This is achieved through a Diels-Alder cycloaddition of maleic anhydride and cis-1,3-butadiene under high pressure.
-
Imide Formation: The resulting anhydride undergoes ring-opening to the diacid, followed by condensation with an appropriate amine to form the N-substituted hexahydrophthalimide.
-
Coupling Reaction: The imide is coupled via nucleophilic substitution to a substituted phenyl acetate derivative.
-
Final Functional Group Manipulations: This may involve reduction of a nitro group to an amine, followed by intramolecular cyclization to form the final cyclic imide structure linked to the phenoxyacetate moiety.[1]
Analytical Method for Determination in Soil by LC-MS/MS
This protocol provides a method for the quantitative determination of this compound-pentyl ester and its acid metabolite (IMCA) in soil.[2]
1. Principle: Residues are extracted from soil using an acetone and hydrochloric acid solution. The extract is then partitioned into dichloromethane, concentrated, and analyzed by High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2][7]
2. Reagents:
-
Acetone, Dichloromethane, Methanol (pesticide quality)
-
Formic acid, Hydrochloric acid, Sodium chloride, Sodium sulfate (reagent grade)
-
HPLC grade water
-
Extraction Solvent: Acetone:0.1 N HCl (4:1, v/v)
-
Reconstitution Solvent: 0.05% formic acid in methanol:0.05% formic acid in water (1:1, v/v)[7]
3. Sample Preparation and Extraction:
-
Weigh 20 g of soil into a centrifuge tube.
-
Add 50 mL of extraction solvent (Acetone:0.1 N HCl).
-
Shake vigorously for 10 minutes.
-
Centrifuge at approximately 2000 rpm for 5 minutes.
-
Decant the supernatant into a separatory funnel.
-
Repeat the extraction with another 25 mL of extraction solvent, combine the supernatants.
-
Add 75 mL of 5% aqueous sodium chloride and 50 mL of dichloromethane to the separatory funnel. Shake for 1 minute.
-
Allow the layers to separate and drain the lower dichloromethane layer through sodium sulfate.
-
Repeat the partition with another 50 mL of dichloromethane.
-
Evaporate the combined dichloromethane extracts to dryness using a rotary evaporator.
-
Reconstitute the residue in the reconstitution solvent for LC-MS/MS analysis.[7]
4. LC-MS/MS Conditions (Illustrative):
-
Instrument: Agilent 1260 HPLC with an API 4000 LC/MS/MS or equivalent.[2]
-
Analysis: Multiple Reaction Monitoring (MRM) is used for quantification.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay (General Protocol)
This is a general protocol adapted for assaying PPO inhibitors, which can be used to evaluate the activity of this compound-pentyl ester. The assay measures the enzymatic conversion of protoporphyrinogen IX (Protogen) to protoporphyrin IX (Proto IX).
1. Principle: The activity of PPO is determined by fluorometrically measuring the rate of formation of Proto IX from the non-fluorescent substrate, Protogen. The inhibitory effect of a compound is quantified by the reduction in this rate.
2. Materials:
-
Chloroplasts isolated from a suitable plant source (e.g., spinach).
-
Protoporphyrinogen IX (Protogen) substrate (prepared fresh by reducing Proto IX).
-
Assay buffer.
-
This compound-pentyl ester dissolved in a suitable solvent (e.g., DMSO).
-
Microplate reader with fluorescence detection (Excitation ~410 nm, Emission ~640 nm).
3. Procedure:
-
Prepare a reaction mixture containing the assay buffer and isolated chloroplasts (enzyme source) in the wells of a microplate.
-
Add varying concentrations of this compound-pentyl ester (or other test inhibitors) to the wells. Include a control with no inhibitor.
-
Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Protogen substrate.
-
Incubate for a specific time (e.g., 30 minutes) in the dark.
-
Measure the fluorescence of the produced Proto IX using the microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Herbicidal Efficacy Testing (Greenhouse Bioassay)
This protocol outlines a general procedure for evaluating the post-emergence herbicidal efficacy of this compound-pentyl ester on target weed species.
1. Plant Material:
-
Grow target weed species (e.g., cocklebur, ragweed) and a tolerant crop species (e.g., soybean) in pots under controlled greenhouse conditions.
2. Herbicide Application:
-
Prepare a stock solution of a formulated this compound-pentyl ester product.
-
Create a series of dilutions to test a range of application rates.
-
Apply the herbicide solutions as a foliar spray to the plants at a specific growth stage (e.g., 2-4 leaf stage).[12] Include an untreated control group.
-
Use a calibrated laboratory sprayer to ensure uniform application.
3. Evaluation:
-
Maintain the treated plants in the greenhouse.
-
Assess herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Evaluations can include:
-
Visual Injury Ratings: A scale of 0% (no effect) to 100% (plant death).
-
Biomass Reduction: Harvest the above-ground plant material at the end of the experiment, dry it, and weigh it to determine the percent reduction in biomass compared to the untreated control.
-
Conclusion
This compound-pentyl ester is a potent herbicide with a specific mode of action targeting the PPO enzyme in plants. Its chemical and physical properties dictate its application and environmental behavior. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate its synthesis, analytical determination, and biological activity. Understanding these technical aspects is essential for its effective and safe use in agriculture and for the development of new herbicidal compounds.
References
- 1. This compound-pentyl (Ref: S 23031) [sitem.herts.ac.uk]
- 2. epa.gov [epa.gov]
- 3. Rapid Assay Evaluation of Plant Response to Protoporphyrinogen Oxidase (Protox)-Inhibiting Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 4. GC-MS Determination of this compound-pentyl Residues in Import and Export Foods [spkx.net.cn]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. epa.gov [epa.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 11. uakron.edu [uakron.edu]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Laboratory Synthesis of Flumiclorac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible laboratory-scale synthesis pathway for Flumiclorac, a herbicide used for the control of broadleaf weeds. The synthesis involves a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are provided to facilitate understanding and replication in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound can be logically divided into three main stages:
-
Synthesis of 3,4,5,6-Tetrahydrophthalic Anhydride: This key building block is prepared via a Diels-Alder reaction.
-
Synthesis of 2-Amino-4-chloro-5-fluorophenol: This intermediate is synthesized from a substituted nitrophenol through a reduction reaction.
-
Assembly of the this compound Molecule: This final stage involves the formation of an imide followed by an etherification reaction to yield the final product.
The overall synthetic scheme is presented below, followed by detailed protocols for each step.
Experimental Protocols
Stage 1: Synthesis of 3,4,5,6-Tetrahydrophthalic Anhydride
This stage involves the [4+2] cycloaddition of 1,3-butadiene and maleic anhydride.
Reaction:
Experimental Protocol:
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser should be assembled in a well-ventilated fume hood.
-
Reagents and Solvents:
-
Maleic Anhydride (2.0 moles, 196 g)
-
Dry Benzene (500 mL)
-
1,3-Butadiene (gas)
-
Petroleum Ether (for washing)
-
-
Procedure:
-
Place maleic anhydride and dry benzene into the reaction flask.
-
Begin stirring and heat the mixture gently with a water bath.
-
Introduce a rapid stream of butadiene gas (approximately 0.6-0.8 L/min).
-
Once the solution temperature reaches 50°C, remove the water bath. The exothermic reaction will cause the temperature to rise to 70-75°C.
-
Continue the addition of butadiene for 2-2.5 hours, reducing the flow rate as the reaction proceeds.
-
Pour the hot solution into a beaker and allow it to cool to 0-5°C overnight to crystallize the product.
-
Collect the crystals by suction filtration on a Büchner funnel and wash with petroleum ether.
-
Dry the product in an oven at 70-80°C to a constant weight.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 93-97% | --INVALID-LINK-- |
| Melting Point | 99-102°C | --INVALID-LINK-- |
Stage 2: Synthesis of 2-Amino-4-chloro-5-fluorophenol
This intermediate is prepared by the reduction of 2-chloro-4-fluoro-5-nitrophenol.
Step 2a: Synthesis of 2-chloro-4-fluoro-5-nitrophenol
This precursor can be synthesized via the nitration of 4-chloro-3-fluorophenol.
Reaction:
Experimental Protocol:
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice bath.
-
Reagents and Solvents:
-
4-chloro-3-fluorophenol (0.1 mol, 16.45 g)
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
-
Procedure:
-
Dissolve 4-chloro-3-fluorophenol in concentrated sulfuric acid in the reaction flask and cool to 0-10°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise over 1 hour, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at 0-10°C for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until neutral, and dry under vacuum.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | ~85-90% | --INVALID-LINK-- |
| Temperature | 0-10°C | --INVALID-LINK-- |
| Reaction Time | 2-4 hours | --INVALID-LINK-- |
Step 2b: Reduction to 2-Amino-4-chloro-5-fluorophenol
Reaction:
Method 1: Reduction with Iron/HCl
-
Apparatus: A round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Reagents and Solvents:
-
4-chloro-5-fluoro-2-nitrophenol (0.1 mol, 19.1 g)
-
Ethanol (100 mL)
-
Water (30 mL)
-
Iron powder (0.5 mol, 28 g)
-
Concentrated Hydrochloric Acid (5 mL)
-
-
Procedure:
-
Suspend 4-chloro-5-fluoro-2-nitrophenol and iron powder in a mixture of ethanol and water in the reaction flask.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 3-4 hours, monitoring the reaction by TLC.
-
Filter the hot reaction mixture through celite to remove iron residues, washing the filter cake with hot ethanol.
-
Evaporate the solvent from the combined filtrates under reduced pressure.
-
The crude product can be purified by recrystallization.[1]
-
Method 2: Catalytic Hydrogenation
-
Apparatus: A hydrogenation vessel.
-
Reagents and Solvents:
-
4-chloro-5-fluoro-2-nitrophenol (0.1 mol, 19.1 g)
-
Methanol (150 mL)
-
5% Palladium on Graphene (Pd/G) catalyst (0.5 g)
-
Hydrogen gas
-
-
Procedure:
-
Dissolve 4-chloro-5-fluoro-2-nitrophenol in methanol in the hydrogenation vessel and add the Pd/G catalyst.
-
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi.
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
After the reaction is complete, vent the hydrogen and purge with nitrogen.
-
Filter the mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.[1]
-
Quantitative Data:
| Parameter | Traditional Route (Fe/HCl) | New Synthetic Route (Pd/G) | Reference |
| Reduction Method | Fe/HCl | Catalytic Hydrogenation | [1] |
| Yield (%) | ~80-85 (estimated) | >95 (estimated) | [1] |
| Purity | Good | High | [1] |
Stage 3: Assembly of the this compound Molecule
Step 3a: Imide Formation
Reaction:
Experimental Protocol:
-
Apparatus: A round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Reagents and Solvents:
-
2-Amino-4-chloro-5-fluorophenol (1.0 eq)
-
3,4,5,6-Tetrahydrophthalic Anhydride (1.0 eq)
-
Glacial Acetic Acid (as solvent)
-
-
Procedure:
-
Dissolve 2-amino-4-chloro-5-fluorophenol and 3,4,5,6-tetrahydrophthalic anhydride in glacial acetic acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization.
-
Quantitative Data (Estimated):
| Parameter | Value |
| Yield | 70-80% |
| Reaction Time | 4-6 hours |
Step 3b: Williamson Ether Synthesis to form this compound-pentyl
Reaction:
Experimental Protocol:
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents and Solvents:
-
N-(2-chloro-4-fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide (1.0 eq)
-
Pentyl bromoacetate (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) as base (1.5 eq)
-
Acetone or Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
To a solution of N-(2-chloro-4-fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide in the chosen solvent, add the base.
-
Stir the mixture at room temperature for 30 minutes.
-
Add pentyl bromoacetate dropwise to the reaction mixture.
-
Heat the reaction to reflux (for acetone) or 60-80°C (for DMF) and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data (Estimated):
| Parameter | Value | Reference |
| Yield | 60-70% | [2][3] |
| Reaction Time | 4-8 hours | [2][3] |
Visualization of the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthesis pathway of this compound.
Conclusion
The synthesis of this compound can be achieved in a laboratory setting through a multi-step process involving well-established organic reactions. Careful control of reaction conditions and purification of intermediates are crucial for obtaining the final product in good yield and purity. This guide provides a foundational framework for researchers to undertake the synthesis of this compound, with the understanding that optimization of each step may be necessary to achieve the desired outcomes.
References
Herbicidal Activity Spectrum of Flumiclorac-pentyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumiclorac-pentyl is a post-emergence herbicide belonging to the N-phenylphthalimide chemical class, valued for its rapid and effective control of a wide range of broadleaf weeds.[1] It is predominantly used in major crops such as corn (Zea mays), soybean (Glycine max), and cotton (Gossypium hirsutum).[2] The active ingredient, this compound-pentyl, acts as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants.[1][3] This technical guide provides a comprehensive overview of the herbicidal activity spectrum of this compound-pentyl, detailing its mechanism of action, efficacy on various weed species, and standardized experimental protocols for its evaluation.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
This compound-pentyl's herbicidal activity stems from its inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[1][3] PPO is responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme.[3] The inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm, where it is non-enzymatically oxidized to protoporphyrin IX.[4] This cytoplasmic accumulation of protoporphyrin IX, in the presence of light and oxygen, results in the generation of highly reactive oxygen species (ROS), such as singlet oxygen.[4] These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage, necrosis, and ultimately, the death of the susceptible plant.[1] This light-dependent peroxidizing action results in visible symptoms on treated weeds within hours of application.[1]
Herbicidal Activity Spectrum
This compound-pentyl is effective against a broad spectrum of broadleaf weeds. Its commercial formulation, Resource®, is often tank-mixed with other herbicides like glyphosate to enhance the speed and spectrum of weed control.[5]
Susceptible Weeds
The following tables summarize the quantitative data on the efficacy of this compound-pentyl against various weed species, primarily based on greenhouse studies. The GR50 value represents the grams of active ingredient per hectare (g a.i./ha) required to reduce the shoot fresh weight by 50%.
Table 1: Efficacy of this compound-pentyl on Key Broadleaf Weeds
| Weed Species | Common Name | GR50 (g a.i./ha) |
| Abutilon theophrasti | Velvetleaf | 0.7 |
| Amaranthus retroflexus | Redroot Pigweed | 2.4 |
| Ambrosia artemisiifolia | Common Ragweed | 3.3 |
| Chenopodium album | Common Lambsquarters | 3.0 |
| Datura stramonium | Jimsonweed | - |
| Ipomoea spp. | Morningglory | - |
| Polygonum spp. | Smartweeds | - |
| Xanthium strumarium | Common Cocklebur | 3.0 |
Data sourced from Fausey & Renner (2001). A dash (-) indicates that a specific GR50 value was not provided in the cited source, although the weed is listed as controlled on product labels.[5][6]
Table 2: General Weed Control Spectrum of this compound-pentyl (as Resource® Herbicide)
| Weed Species Controlled |
| Cocklebur, Common |
| Jimsonweed |
| Lambsquarters, Common |
| Morningglory (Entireleaf, Ivyleaf, Pitted, Tall) |
| Pigweed (Palmer Amaranth, Prostrate, Redroot, Smooth) |
| Ragweed, Common |
| Sida, Prickly |
| Smartweeds |
| Spurge, Spotted |
| Velvetleaf |
This list is compiled from product labels and technical data sheets and represents weeds effectively controlled by this compound-pentyl at recommended application rates.[5][7]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation of herbicidal efficacy and crop phytotoxicity. The following sections outline the methodologies for greenhouse and field trials for this compound-pentyl.
Greenhouse Efficacy Bioassay
A greenhouse bioassay provides a controlled environment to determine the intrinsic activity of a herbicide on different weed species.
Objective: To determine the dose-response of various weed species to post-emergence applications of this compound-pentyl and to calculate the GR50 values.
Materials:
-
Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Chenopodium album).
-
Pots (e.g., 9-cm square plastic pots).
-
Greenhouse potting mix.
-
This compound-pentyl formulation.
-
Cabinet sprayer calibrated to deliver a specific volume (e.g., 234 L/ha) at a constant pressure.
-
Controlled environment greenhouse with supplemental lighting and temperature control.
-
Analytical balance.
Procedure:
-
Planting: Fill pots with potting mix and plant seeds of each weed species at a depth of 1 cm. Water as needed.
-
Growth Conditions: Grow plants in a greenhouse maintained at approximately 25°C with a 16-hour photoperiod.
-
Herbicide Application: When seedlings reach a specific growth stage (e.g., two to three true leaves), apply this compound-pentyl at a range of doses. Include an untreated control.
-
Post-Application Care: Return the treated plants to the greenhouse and water as needed, avoiding washing the herbicide from the foliage.
-
Data Collection: After a set period (e.g., 14 days after treatment), visually assess weed control and harvest the above-ground shoot biomass.
-
Data Analysis: Weigh the fresh shoot biomass for each plant. Calculate the percentage reduction in shoot weight compared to the untreated control. Use a log-logistic dose-response curve to determine the GR50 value for each weed species.
Field Efficacy and Crop Phytotoxicity Trial
Field trials are essential to evaluate the performance of a herbicide under real-world agricultural conditions.
Objective: To assess the efficacy of this compound-pentyl on a natural weed population and to evaluate its phytotoxicity to corn and soybean.
Experimental Design: Randomized complete block design with a minimum of three replications.
Plot Size: Appropriate for the application equipment and to minimize edge effects (e.g., 3 meters by 9 meters).
Treatments:
-
This compound-pentyl at the recommended application rate(s).
-
This compound-pentyl in tank mixtures with other herbicides (e.g., glyphosate).
-
A weed-free control (hand-weeded).
-
An untreated weedy control.
Procedure:
-
Site Selection and Preparation: Choose a field with a uniform and representative weed population. Prepare the seedbed according to standard agricultural practices for the selected crop (corn or soybean).
-
Planting: Plant the crop at the recommended seeding rate and row spacing.
-
Herbicide Application: Apply the herbicide treatments post-emergence when the weeds are at the appropriate growth stage for control (typically 5-10 cm in height) and the crop is at a tolerant stage (refer to product label). Use a calibrated sprayer to ensure accurate and uniform application.
-
Data Collection:
-
Weed Control: Visually assess the percentage of weed control by species at regular intervals (e.g., 7, 14, and 28 days after treatment) compared to the untreated control.
-
Crop Phytotoxicity: Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at the same intervals on a scale of 0% (no injury) to 100% (crop death).
-
Yield: At crop maturity, harvest the center rows of each plot and determine the crop yield.
-
-
Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine the statistical significance of treatment effects on weed control, crop injury, and yield.
Conclusion
This compound-pentyl is a fast-acting, post-emergence herbicide that provides effective control of a wide range of problematic broadleaf weeds in corn, soybean, and cotton. Its mechanism of action as a PPO inhibitor leads to rapid cell membrane disruption and necrosis in susceptible plants. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and professionals in the field of weed science and herbicide development. Further research could focus on expanding the quantitative efficacy data to a broader range of weed species and environmental conditions, as well as investigating potential synergistic or antagonistic interactions with other herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-pentyl (Ref: S 23031) [sitem.herts.ac.uk]
- 3. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resource® Herbicide | Valent [valent.com]
- 6. researchgate.net [researchgate.net]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
The Rise of N-Phenylphthalimides: A Technical Guide to a New Generation of PPO-Inhibiting Herbicides
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of herbicide resistance in weed populations presents a significant challenge to global food security. This has spurred the discovery and development of herbicides with novel modes of action or those effective against resistant biotypes. Among the most successful classes to emerge are the N-phenylphthalimide herbicides. As potent inhibitors of the enzyme protoporphyrinogen oxidase (PPO), they offer a powerful tool for broad-spectrum weed management. This technical guide delves into the core scientific principles underlying the discovery, mechanism, and development of these crucial agricultural compounds.
Mechanism of Action: Light-Dependent Peroxidation
N-phenylphthalimide herbicides, classified under the Weed Science Society of America (WSSA) Group 14, exert their effects by inhibiting protoporphyrinogen oxidase (PPO).[1][2] This enzyme is pivotal, catalyzing the last common step in the biosynthesis of both chlorophylls and hemes—the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (Proto IX).[3][4][5]
The inhibition of PPO leads to a cascade of cytotoxic events:
-
Accumulation of Substrate: The blockage of PPO causes the substrate, PPGIX, to accumulate within the cell.[2]
-
Extraplastidic Oxidation: This excess PPGIX leaks from its normal reaction site in the chloroplast into the cytoplasm.[5]
-
Photosensitizer Formation: In the cytoplasm, PPGIX is non-enzymatically oxidized to Proto IX, a potent photosensitizing molecule.[4][5]
-
Reactive Oxygen Species (ROS) Generation: In the presence of light and molecular oxygen, the accumulated Proto IX generates high levels of singlet oxygen (¹O₂), a highly reactive oxygen species.[4][6]
-
Lipid Peroxidation and Cell Death: The singlet oxygen rapidly attacks and oxidizes the fatty acids in cell membranes, a process known as lipid peroxidation. This leads to the loss of membrane integrity, rapid cell leakage, and tissue necrosis.[7][8][9]
The visible symptoms, such as water-soaked lesions followed by browning and desiccation, can appear within hours of application, especially in bright sunlight, and typically result in weed death within a few days.[2][6][10]
Discovery and Development of Key Compounds
The development of N-phenylphthalimide herbicides evolved from earlier PPO inhibitors, with companies like Sumitomo Chemical Co., Ltd. leading significant advancements.[8] These compounds were identified and optimized through systematic structure-activity relationship (SAR) studies, resulting in highly effective and commercially successful products.[11]
-
Flumioxazin: Developed by Sumitomo Chemical, flumioxazin was first registered with the EPA in 2001 for use on soybeans and peanuts.[8] It has since become a leading herbicide due to its broad-spectrum control of broadleaf and grassy weeds and its utility in managing glyphosate-resistant populations.[8][10] It is known by trade names such as Valor®, Chateau®, and Sumisoya®.[9][12]
-
Flumiclorac-pentyl: Also from Sumitomo, this post-emergence herbicide is used to control broadleaf weeds in crops like corn and soybeans.[13][14][15] It is recognized for its rapid contact action.[13]
-
Cinidon-ethyl: A member of the isoindoldione family, cinidon-ethyl is a post-emergence contact herbicide used for broadleaf weed control in cereal crops.[16][17][18] It is noted for its fast action, particularly against challenging weeds like Galium aparine (cleavers).[16]
Quantitative Analysis of Biological Activity
The efficacy of N-phenylphthalimide herbicides is quantified through enzyme inhibition assays and whole-plant bioassays. Recent research has focused on designing novel derivatives with enhanced potency.
Table 1: In Vitro PPO Enzyme Inhibition
The inhibitory constant (Kᵢ) measures the potency of a compound against its target enzyme; a lower Kᵢ value indicates greater potency.
| Compound | Kᵢ (nM) for Nicotiana tabacum PPO (NtPPO) | Source(s) |
| Flumioxazin | 52.0 | [19][20][21] |
| This compound-pentyl | 46.3 | [19][20][21] |
| Experimental Compound A4 | 9.05 | [20][21] |
| Experimental Compound B11 | 9.05 | [22] |
| Experimental Compound B18 | 10.3 | [19] |
| Experimental Compound B20 | 10.23 | [22] |
Data shows that novel synthesized compounds (A4, B11, B18, B20) can exhibit significantly stronger inhibition of the target PPO enzyme compared to commercial herbicides.
Table 2: Whole-Plant Herbicidal Activity (Post-emergence)
Herbicidal activity is often assessed by the percent growth inhibition against various weed species at a given application rate.
| Compound | Application Rate (g a.i./ha) | Weed Species | % Inhibition / Effect | Source(s) |
| Experimental Compound A4 | 150 | Setaria viridis | Complete Inhibition | [21] |
| 150 | Echinochloa crus-galli | Complete Inhibition | [20][21] | |
| 150 | Digitaria sanguinalis | Complete Inhibition | [20][21] | |
| 150 | Amaranthus retroflexus | Complete Inhibition | [20][21] | |
| 150 | Abutilon theophrasti | Complete Inhibition | [20][21] | |
| 150 | Portulaca oleracea | Complete Inhibition | [20][21] | |
| Experimental Compound 3a | 200 mg/L | Amaranthus retroflexus (stem) | 87% | |
| 200 mg/L | Brassica campestris (root) | 92% | [11] | |
| Experimental Compound B11 | 9.375 | Abutilon theophrasti | >90% | [22] |
| 9.375 | Amaranthus retroflexus | >90% | [22] | |
| 9.375 | Portulaca oleracea | >90% | [22] |
These results demonstrate the potential of newly designed N-phenylphthalimide derivatives to provide excellent weed control at low application rates.
Key Experimental Protocols
General Synthesis of N-Phenylphthalimide Core Structure
The fundamental N-phenylphthalimide scaffold can be synthesized via the condensation of a phthalic anhydride derivative with a substituted aniline.[23]
Protocol:
-
Reactant Mixture: A substituted phthalic anhydride and a substituted aniline are mixed in a suitable solvent or neat.
-
Heating: The mixture is heated to a temperature typically ranging from 140-150°C for a duration of 30-60 minutes to drive the condensation and cyclization, forming the imide ring.
-
Work-up: After cooling, the reaction mixture is treated with water to precipitate the crude product.
-
Purification: The resulting solid is collected by filtration, washed with an aqueous base (e.g., potassium carbonate solution) to remove unreacted starting materials, and then washed with water.
-
Final Product: The product is dried. Further purification can be achieved by recrystallization from an appropriate solvent, such as acetic acid or ethanol, to yield the pure N-phenylphthalimide derivative.
Note: The synthesis of complex, commercial-grade herbicides like flumioxazin or this compound-pentyl involves more elaborate, multi-step synthetic routes to build the specific side chains and substitution patterns required for high activity.[13][17]
PPO Enzyme Inhibition Assay
This in vitro assay determines the potency of a compound by measuring its ability to inhibit the PPO enzyme.
Protocol:
-
Enzyme Preparation: PPO is isolated and purified from a plant source, commonly etiolated seedlings of species like tobacco (Nicotiana tabacum) or corn.[11][20]
-
Reaction Mixture: A reaction buffer is prepared containing the purified PPO enzyme and the test compound (inhibitor) at various concentrations.
-
Initiation: The enzymatic reaction is initiated by adding the substrate, protoporphyrinogen IX (PPGIX).
-
Incubation: The mixture is incubated for a specific time at a controlled temperature (e.g., 30°C).
-
Quantification: The rate of formation of the product, protoporphyrin IX (Proto IX), is measured. This is typically done spectrophotometrically by monitoring the increase in absorbance at a specific wavelength (e.g., ~630 nm) corresponding to Proto IX.
-
Data Analysis: The inhibitory activity is calculated. The concentration of the inhibitor that causes 50% inhibition (IC₅₀) or the inhibition constant (Kᵢ) is determined by plotting the reaction rates against inhibitor concentrations.[19][20][22]
Whole-Plant Herbicidal Activity Bioassay
This in vivo assay evaluates the practical herbicidal effect of a compound on target weed species under controlled greenhouse conditions.
Protocol:
-
Plant Cultivation: Seeds of selected weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) are sown in pots containing a suitable soil medium and grown in a greenhouse under controlled conditions (light, temperature, humidity).
-
Herbicide Application:
-
Pre-emergence: The test compound, formulated in a suitable solvent/surfactant mixture, is sprayed uniformly onto the soil surface immediately after sowing.
-
Post-emergence: The formulation is applied directly to the foliage of the weeds once they have reached a specific growth stage (e.g., 2-3 leaf stage).
-
-
Treatment Groups: Multiple application rates (doses) are tested, along with a negative control (solvent only) and a positive control (a commercial herbicide like flumioxazin).[11]
-
Incubation: The treated plants are returned to the greenhouse and observed for a period, typically 14-21 days.
-
Assessment: The herbicidal injury is visually assessed and scored on a scale (e.g., 0% = no effect, 100% = complete plant death). The fresh weight of the above-ground plant material is often measured and compared to the untreated control to calculate the percent growth inhibition.
-
Data Analysis: The data is used to determine dose-response curves and calculate values such as GR₅₀ (the dose required for 50% growth reduction).
Conclusion and Future Outlook
N-phenylphthalimide herbicides represent a cornerstone of modern weed management, providing effective, rapid-acting control of a broad spectrum of weeds, including those resistant to other herbicide classes. Their mechanism of action, centered on the inhibition of protoporphyrinogen oxidase, is well-understood and continues to be a fertile target for new herbicide discovery. As demonstrated by ongoing research, the N-phenylphthalimide scaffold is highly amenable to chemical modification, offering significant potential for the development of next-generation PPO inhibitors with even greater potency, improved crop selectivity, and favorable environmental profiles. These efforts are critical for sustaining agricultural productivity in the face of mounting weed control challenges.
References
- 1. canada.ca [canada.ca]
- 2. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 6. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 7. Flumioxazin | C19H15FN2O4 | CID 92425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Flumioxazine (Flumioxazin) - Cultivar Magazine [revistacultivar.com]
- 9. chemicalwarehouse.com [chemicalwarehouse.com]
- 10. Sureguard (flumioxazin) | NC State Extension Publications [content.ces.ncsu.edu]
- 11. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound-pentyl (Ref: S 23031) [sitem.herts.ac.uk]
- 14. This compound-pentyl | C21H23ClFNO5 | CID 443048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound-pentyl - Hazardous Agents | Haz-Map [haz-map.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Cinidon-ethyl (Ref: BAS 615H) [sitem.herts.ac.uk]
- 18. 2-Propenoic acid, 2-chloro-3-(2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)-, ethyl ester, (2Z)- | C19H17Cl2NO4 | CID 5851439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery of Novel N-Phenylphthalimide Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism | MDPI [mdpi.com]
A Technical Guide to the Effects of Flumiclorac on Chlorophyll and Heme Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Flumiclorac is a potent herbicidal agent that exerts its phytotoxic effects by disrupting the tetrapyrrole biosynthetic pathway, which is fundamental for the production of both chlorophyll and heme. Its primary molecular target is the enzyme protoporphyrinogen oxidase (PPO). Inhibition of PPO leads to the accumulation of the substrate protoporphyrinogen IX, which subsequently auto-oxidizes to the photodynamic protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), causing rapid lipid peroxidation, membrane disruption, and ultimately, cell death. This guide provides an in-depth analysis of the biochemical mechanism of this compound, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visual representations of the affected pathways.
The Tetrapyrrole Biosynthesis Pathway: A Shared Route for Chlorophyll and Heme
Chlorophyll, the primary pigment for photosynthesis, and heme, a crucial component of cytochromes and other essential proteins, are both derived from a common biosynthetic pathway starting from glutamate.[1] A key enzymatic step in this pathway is the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX), catalyzed by protoporphyrinogen oxidase (PPO).[2][3] After this step, the pathway branches. The insertion of Mg²⁺ into Proto IX by magnesium chelatase directs the molecule towards chlorophyll synthesis, while the insertion of Fe²⁺ by ferrochelatase commits it to the heme synthesis pathway.[4]
Figure 1: Simplified tetrapyrrole pathway for chlorophyll and heme synthesis.
This compound's Mechanism of Action: PPO Inhibition and Oxidative Stress
This compound belongs to the N-phenylphthalimide class of herbicides that specifically target and inhibit the PPO enzyme.[5] This inhibition is highly potent and disrupts the normal flow of the tetrapyrrole pathway.
The mechanism unfolds as follows:
-
PPO Inhibition: this compound binds to the PPO enzyme, blocking the conversion of Protogen IX to Proto IX within the chloroplast.[6]
-
Substrate Accumulation and Efflux: The blockage causes Protogen IX to accumulate. This excess Protogen IX leaks from its site of synthesis in the chloroplast into the cytoplasm.[6][7]
-
Cytoplasmic Oxidation: In the cytoplasm, Protogen IX is rapidly and non-enzymatically oxidized to Proto IX.[6]
-
Photosensitization and ROS Generation: Proto IX is a highly effective photosensitizing molecule.[8] When exposed to light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly destructive singlet oxygen (¹O₂).[6]
-
Cellular Damage: Singlet oxygen and other reactive oxygen species initiate a cascade of lipid peroxidation, destroying the integrity of cellular membranes. This leads to rapid leakage of cellular contents, desiccation, necrosis, and ultimately, plant death.[3][5][6] Injury symptoms can appear within hours of application in bright sunlight.[3]
Figure 2: Mechanism of this compound-induced phytotoxicity.
Quantitative Data: Inhibitory Potency
The efficacy of PPO-inhibiting herbicides is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC₅₀ values for this compound are proprietary and vary between plant species, data for structurally related PPO inhibitors demonstrate the high potency of this herbicide class.
| Herbicide (PPO Inhibitor) | Plant Source | IC₅₀ Value | Reference |
| S-23142 | Spinach | 0.1 nM (1 x 10⁻¹⁰ M) | [2] |
| Acifluorfen (AF) | Spinach | 5.0 nM (5 x 10⁻⁹ M) | [2] |
| UCC-C4243 | Barley | 40.0 nM | [9] |
Note: These values illustrate the potent nature of PPO inhibition. The actual IC₅₀ for this compound is expected to be in a similarly low nanomolar range.
Treatment of plants with PPO inhibitors leads to a significant and measurable accumulation of Protoporphyrin IX.
| Herbicide (Concentration) | Plant System | Fold-Increase in Proto IX | Reference |
| UCC-C4243 (100 µM) | Barley Leaf Sections | > 75 times control | [9] |
Experimental Protocols
Investigating the effects of this compound involves a series of biochemical assays to measure enzyme inhibition, substrate accumulation, and downstream cellular damage.
Protocol: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This protocol is adapted from continuous fluorometric assay methods and is designed to measure the rate of PPO activity by monitoring the formation of fluorescent Proto IX.[10][11]
1. Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.5% (v/v) Tween 20.
-
Enzyme Source: Isolated chloroplasts or mitochondrial extracts from a target plant species (e.g., spinach, barley).[2] Protein concentration should be determined (e.g., Bradford assay) and adjusted.
-
Inhibitor Stock: Prepare a high-concentration stock of this compound (e.g., 10 mM) in DMSO. Create serial dilutions in DMSO to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
Substrate (Protoporphyrinogen IX): Prepare fresh by reducing Proto IX with sodium amalgam under a nitrogen atmosphere.[10][12] The resulting colorless solution should be kept on ice, protected from light, and used immediately.
2. Assay Procedure:
-
Set up a 96-well black, clear-bottom microplate.
-
To each well, add 180 µL of Assay Buffer.
-
Add 2 µL of the appropriate this compound dilution or DMSO (for the no-inhibitor control).
-
Add 10 µL of the PPO enzyme preparation to each well.
-
Include a "no-enzyme" control to measure the rate of non-enzymatic auto-oxidation of the substrate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the freshly prepared Protogen IX substrate to each well.
-
Immediately place the microplate in a fluorescence plate reader (pre-set to 37°C).
-
Measure the increase in fluorescence kinetically for 15-30 minutes (readings every 30-60 seconds) at an excitation wavelength of ~405 nm and an emission wavelength of ~630 nm.[13][14]
3. Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Correct for the no-enzyme control rate.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit.
Protocol: Quantification of Protoporphyrin IX Accumulation
This protocol uses HPLC with fluorescence detection to quantify Proto IX levels in herbicide-treated plant tissue.[15][16]
1. Sample Preparation:
-
Treat plant seedlings or leaf disks with a known concentration of this compound and a control solution. Incubate under light for a specified period (e.g., 4-24 hours).
-
Harvest ~1 g of tissue, flash-freeze in liquid nitrogen, and grind to a fine powder.
-
Extract pigments by homogenizing the powder in 2 mL of an acetone: 0.2 M NH₄OH (9:1, v/v) solution.[15]
-
Centrifuge to pellet debris and collect the supernatant. Filter the supernatant through a 0.2 µm syringe filter.
2. HPLC Analysis:
-
System: A reverse-phase HPLC system equipped with a fluorescence detector.
-
Column: C18 column.
-
Mobile Phase A: 60% acetonitrile + 40% water + 0.1% formic acid.
-
Mobile Phase B: 100% acetone + 0.1% formic acid.
-
Gradient: A suitable linear gradient to separate Proto IX from other pigments.[16]
-
Detection: Excitation at ~406 nm, Emission at ~635 nm.[16]
-
Quantification: Create a standard curve using authentic Proto IX standards of known concentrations. Calculate the amount of Proto IX in the samples by comparing their peak areas to the standard curve.
Protocol: Lipid Peroxidation (TBARS Assay)
This assay estimates lipid peroxidation by measuring malondialdehyde (MDA), a byproduct, which reacts with thiobarbituric acid (TBA) to form a colored product.[17][18]
1. Reagent Preparation:
-
Extraction Buffer: 0.1% Trichloroacetic acid (TCA).
-
TBA Solution: 0.5% (w/v) Thiobarbituric acid in 20% TCA.
2. Procedure:
-
Homogenize ~0.2 g of this compound-treated and control plant tissue in 2 mL of ice-cold 0.1% TCA.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
To 1 mL of the supernatant, add 4 mL of TBA solution.
-
For a background control, add 4 mL of 20% TCA without TBA to another 1 mL of supernatant.
-
Heat the mixtures at 95°C for 30 minutes.
-
Quickly cool the tubes on ice to stop the reaction.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm and correct for non-specific turbidity by subtracting the absorbance at 600 nm.[17][19]
3. Calculation:
-
Calculate the MDA concentration using the Beer-Lambert law, with an extinction coefficient for the MDA-TBA adduct of 155 mM⁻¹ cm⁻¹.
-
Correct the final value using the background control sample to account for interfering compounds.[17]
Figure 3: Workflow for assessing the effects of this compound.
Conclusion
This compound is a highly effective herbicide that acts through a well-understood mechanism of action. By inhibiting protoporphyrinogen oxidase, it triggers a light-dependent cascade of events leading to the accumulation of phototoxic Protoporphyrin IX and subsequent oxidative destruction of cell membranes. The quantitative potency of this class of herbicides is exceptionally high, with inhibitory effects observed in the low nanomolar range. The experimental protocols detailed herein provide a robust framework for researchers to investigate the specific effects of this compound and other PPO inhibitors, enabling further studies in herbicide development, weed resistance mechanisms, and crop selectivity.
References
- 1. Transfer RNA and the formation of the heme and chlorophyll precursor, 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Mechanism of Penoxsulam’s Effect on Chlorophyll Synthesis and the Metabolism of Foxtail Millet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 7. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 9. Herbicidal Activity of UCC-C4243 and Acifluorfen is Due to Inhibition of Protoporphyrinogen Oxidase | Weed Science | Cambridge Core [cambridge.org]
- 10. benchchem.com [benchchem.com]
- 11. A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 14. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 15. Mg-Protoporphyrin IX Signals Enhance Plant’s Tolerance to Cold Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 19. arpi.unipi.it [arpi.unipi.it]
In-Depth Technical Guide to the Physicochemical Properties of Technical Grade Flumiclorac
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of technical grade flumiclorac. The information presented is intended to support research, development, and risk assessment activities by providing key data points and methodologies in a structured and accessible format.
Chemical Identity and Structure
This compound is the common name for the chemical [2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetic acid. It is a member of the N-phenylphthalimide class of herbicides. The technical grade active ingredient is primarily the carboxylic acid form. However, it is often used commercially as its pentyl ester, this compound-pentyl, to enhance its herbicidal activity.
| Identifier | This compound (Acid) | This compound-pentyl (Ester) |
| CAS Registry Number | 87547-04-4[1][2] | 87546-18-7 |
| Molecular Formula | C₁₆H₁₃ClFNO₅[1][3] | C₂₁H₂₃ClFNO₅[1] |
| Molecular Weight | 353.73 g/mol [1][3][4] | 423.86 g/mol [1] |
| Chemical Structure |
|
|
Physicochemical Properties
The following tables summarize the key physicochemical properties of both this compound acid and its pentyl ester. These properties are crucial for understanding the environmental fate, transport, and biological activity of the compound.
Table 2.1: Physicochemical Properties of Technical Grade this compound (Acid)
| Property | Value | Test Guideline (Typical) |
| Physical State | Solid | Visual Inspection |
| Melting Point | 148.5-150 °C[2] | OECD 102; EPA OCSPP 830.7200[5][6][7][8] |
| Vapor Pressure | Data not available | OECD 104; EPA OCSPP 830.7950[9][10][11][12] |
| Water Solubility | Data not available | OECD 105; EPA OCSPP 830.7840[13][14][15][16][17] |
| Octanol-Water Partition Coefficient (log Kₒw) | Data not available | OECD 107/117/123; EPA OCSPP 830.7550/7560/7570[18][19] |
| Dissociation Constant (pKa) | Data not available | OECD 112 |
| Density | Data not available | OECD 109 |
Table 2.2: Physicochemical Properties of this compound-pentyl
| Property | Value | Test Guideline (Typical) |
| Physical State | White powder[10] | Visual Inspection |
| Melting Point | 88.87-90.13 °C[1] | OECD 102; EPA OCSPP 830.7200[5][6][7][8] |
| Vapor Pressure | <1.0 x 10⁻⁷ mm Hg at 22.4 °C[1] | OECD 104; EPA OCSPP 830.7950[9][10][11][12] |
| Water Solubility | 0.189 mg/L at 25 °C[1] | OECD 105; EPA OCSPP 830.7840[13][14][15][16][17] |
| Octanol-Water Partition Coefficient (log Kₒw) | 4.99 | OECD 107/117/123; EPA OCSPP 830.7550/7560/7570[18][19] |
| Density | 1.3316 g/cm³ at 20 °C[1] | OECD 109 |
Stability
This compound-pentyl is known to degrade in the environment through hydrolysis and photolysis and is generally not persistent in soil and aquatic systems.[18]
-
Hydrolysis: The rate of hydrolysis of N-phenylphthalimide herbicides like this compound is pH-dependent. For the related compound flumioxazin, hydrolysis is accelerated with increasing pH.[1][15]
-
Photolysis: this compound-pentyl is susceptible to degradation by light. For the related compound flumioxazin, the photolytic degradation rate also increases with pH.[15]
-
Thermal Stability: Information on the thermal stability of technical grade this compound is limited. However, studies on similar pesticide formulations suggest that storage at elevated temperatures can affect their physical and chemical properties. The stability of this compound-pentyl in frozen storage has been shown to be matrix-dependent.
Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
This compound is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), also known as Protox.[18] This enzyme is crucial in the biosynthesis of both chlorophyll in plants and heme in animals.
The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX. This accumulated substrate leaks from the chloroplast into the cytoplasm where it is rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a highly photodynamic molecule that, in the presence of light and oxygen, generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to cell leakage, necrosis (tissue death), and ultimately the death of the susceptible plant.
Experimental Protocols
The determination of the physicochemical properties of chemical substances like this compound is guided by internationally recognized testing guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).
General Principles
For regulatory purposes, these studies are typically conducted under Good Laboratory Practice (GLP) to ensure the quality, integrity, and reliability of the data. The specific analytical method used for quantification (e.g., HPLC, GC) is validated for its accuracy, precision, linearity, and specificity for the analyte in the respective test matrix.
Example Experimental Workflow: Octanol-Water Partition Coefficient (Shake-Flask Method)
The following diagram illustrates a generalized workflow for determining the octanol-water partition coefficient (Kₒw) using the shake-flask method, as outlined in OECD Guideline 107.
Methodology in brief:
-
Preparation: n-Octanol and water are mutually saturated to ensure thermodynamic equilibrium.
-
Partitioning: A known amount of technical grade this compound is added to a mixture of the two phases in a vessel.
-
Equilibration: The vessel is agitated for a sufficient time at a constant temperature to allow the substance to partition between the two phases until equilibrium is reached.
-
Phase Separation: The n-octanol and water layers are separated, typically by centrifugation to ensure a clean separation.
-
Analysis: The concentration of this compound in each phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The octanol-water partition coefficient (Kₒw) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is usually expressed as its logarithm (log Kₒw).
This guide provides a foundational understanding of the physicochemical properties of technical grade this compound. For specific applications, it is recommended to consult the original study reports and regulatory submissions for detailed experimental conditions and results.
References
- 1. apms.org [apms.org]
- 2. Product Information Report [apps.cdpr.ca.gov]
- 3. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANALYTICAL ANALYSIS OF HERBICIDE THERMAL STABILITY AND ENVIRONMENTAL FATE IN SOIL AND MULCH PRODUCTION SYSTEMS [openscholar.uga.edu]
- 5. epa.gov [epa.gov]
- 6. Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound-pentyl - Hazardous Agents | Haz-Map [haz-map.com]
- 9. This compound | C16H13ClFNO5 | CID 92414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. srd.nist.gov [srd.nist.gov]
- 11. npic.orst.edu [npic.orst.edu]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atticusllc.com [atticusllc.com]
- 15. ANALYTICAL ANALYSIS OF HERBICIDE THERMAL STABILITY AND ENVIRONMENTAL FATE IN SOIL AND MULCH PRODUCTION SYSTEMS [openscholar.uga.edu]
- 16. This compound [sitem.herts.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound-pentyl (Ref: S 23031) [sitem.herts.ac.uk]
An In-depth Technical Guide to the Degradation Pathways of Flumiclorac in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumiclorac, a post-emergence herbicide predominantly used in its pentyl ester form (this compound-pentyl), is employed for the control of broadleaf weeds in various crops. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the current scientific understanding of this compound degradation, detailing its breakdown in both terrestrial and aquatic environments. The guide summarizes key quantitative data, outlines experimental protocols for studying its degradation, and presents visual representations of the degradation pathways.
Core Degradation Pathways
This compound-pentyl is characterized as a non-persistent herbicide in both soil and aquatic environments.[1][2][3] Its degradation is primarily driven by two key abiotic processes: hydrolysis and photolysis .[1][2][3] Microbial activity in the soil also contributes to its breakdown.
Degradation in Soil
In the soil environment, this compound-pentyl undergoes relatively rapid degradation. The primary degradation pathway involves the cleavage of the pentyl ester group, leading to the formation of its main metabolite, 2-chloro-4-fluoro-5-(3,4,5,6-tetrahydrophthalimido) phenoxyacetic acid (IMCA).[1] This initial hydrolysis step is a critical detoxification process.
Further degradation of IMCA and other intermediates occurs, leading to a variety of metabolites. While the complete degradation cascade in soil is not fully elucidated in publicly available literature, several key metabolites have been identified in the context of environmental risk assessments. These include hydroxylated and other modified forms of IMCA and related compounds.[4]
Key Soil Metabolites:
-
IMCA (2-chloro-4-fluoro-5-(3,4,5,6-tetrahydrophthalimido) phenoxyacetic acid): The primary and most significant metabolite.
-
031-HA
-
IMCA-HA
-
IMFP
-
IMFP-HA
-
SAT IMFP-HA
Degradation in Water
In aquatic systems, the degradation of this compound-pentyl is also governed by hydrolysis and photolysis. The rate of hydrolysis is significantly influenced by the pH of the water. While specific quantitative data for this compound-pentyl is limited in the available literature, analogous N-phenylphthalimide herbicides exhibit faster hydrolysis under alkaline conditions.
Photolysis, the breakdown of the molecule by light, is another major route of degradation in water. The efficiency of photolysis is dependent on the intensity and wavelength of light. Aqueous photolysis and hydrolysis half-life data suggest that the parent this compound-pentyl metabolizes rapidly into its degradates.[1]
The same suite of degradation products identified in soil studies is also relevant for drinking water risk assessments, indicating similar degradation pathways in both matrices.[4]
Quantitative Degradation Data
The persistence of a pesticide is often characterized by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.
| Matrix | Parameter | Value | Conditions | Reference |
| Soil | Typical DT50 | 2.5 days | Aerobic | [2] |
| Soil | Field DT50 | 10 days | - | [2] |
| Water | Hydrolysis Half-life | Data not available | pH dependent | - |
| Water | Photolysis Half-life | Data not available | Light intensity dependent | - |
Note: The lack of publicly available, detailed quantitative data on the hydrolysis and photolysis half-lives of this compound-pentyl and the formation and decline rates of its various metabolites highlights a significant data gap.
Experimental Protocols
The study of this compound degradation in soil and water involves a combination of laboratory and field experiments designed to elucidate degradation rates and pathways under various environmental conditions. Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed.
Soil Degradation Studies (Aerobic Metabolism - adapted from OECD 307)
This protocol outlines a laboratory experiment to assess the aerobic degradation of this compound-pentyl in soil.
1. Soil Collection and Preparation:
- Collect fresh, sieved (<2 mm) soil from a relevant agricultural region with no recent history of this compound-pentyl application.
- Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.
- Pre-incubate the soil at the desired temperature and moisture content (e.g., 20°C and 40-60% of maximum water holding capacity) for a period to allow microbial activity to stabilize.
2. Application of Test Substance:
- Prepare a stock solution of ¹⁴C-labeled this compound-pentyl in a suitable solvent.
- Apply the solution to the soil samples to achieve a concentration relevant to typical field application rates.
- Thoroughly mix to ensure uniform distribution.
3. Incubation:
- Incubate the treated soil samples in the dark in a controlled environment (e.g., an incubator at 20°C).
- Maintain soil moisture throughout the experiment by periodic addition of water.
- Include a system to trap volatile organic compounds and ¹⁴CO₂ to assess mineralization.
4. Sampling and Analysis:
- Collect replicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
- Extract the soil samples using an appropriate solvent system, such as 4:1 acetone:0.1 N HCl.[5]
- Analyze the extracts for the parent compound and its degradation products using analytical techniques like High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[5]
- Quantify the radioactivity in the extracts, soil-bound residues, and volatile traps to establish a mass balance.
5. Data Analysis:
- Determine the concentration of this compound-pentyl and its metabolites at each time point.
- Calculate the dissipation half-life (DT50) of the parent compound using first-order kinetics.
- Identify and quantify the major degradation products.
Water Degradation Studies
Hydrolysis as a Function of pH (adapted from OECD 111)
This protocol is designed to determine the rate of hydrolytic degradation of this compound-pentyl in aqueous solutions at different pH levels.
1. Preparation of Buffer Solutions:
- Prepare sterile aqueous buffer solutions at environmentally relevant pH values (e.g., pH 4, 7, and 9).
2. Application of Test Substance:
- Add a known concentration of this compound-pentyl (preferably ¹⁴C-labeled) to the buffer solutions. The concentration should be below the water solubility limit.
3. Incubation:
- Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
4. Sampling and Analysis:
- Collect aliquots from each buffer solution at various time intervals.
- Analyze the samples for the concentration of this compound-pentyl and its hydrolysis products using HPLC-MS/MS.
5. Data Analysis:
- Calculate the hydrolysis rate constant and the half-life at each pH.
Phototransformation in Water (adapted from OECD 316)
This protocol aims to determine the rate of photodegradation of this compound-pentyl in water.
1. Preparation of Test Solution:
- Prepare a solution of this compound-pentyl (preferably ¹⁴C-labeled) in sterile, purified water.
2. Irradiation:
- Expose the test solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
- Maintain a constant temperature during the experiment.
- Include dark controls (samples wrapped in aluminum foil) to differentiate between photolytic and hydrolytic degradation.
3. Sampling and Analysis:
- Collect samples from both the irradiated and dark control solutions at specific time points.
- Analyze the samples for the parent compound and photoproducts using HPLC-MS/MS.
4. Data Analysis:
- Calculate the photodegradation rate constant and half-life.
- Identify the major phototransformation products.
Visualizing the Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the key degradation processes and experimental workflows.
Conclusion
This compound-pentyl is a non-persistent herbicide that degrades in soil and water primarily through hydrolysis and photolysis, with microbial degradation also playing a role in soil. The main initial degradation step is the formation of the acid metabolite, IMCA. While several other degradation products have been identified, the complete degradation pathways and the quantitative rates of formation and decline for all metabolites are not yet fully characterized in the public domain. The provided experimental protocols, based on established OECD guidelines, offer a framework for generating the necessary data to fill these knowledge gaps. Further research is warranted to fully elucidate the environmental fate of this compound and its transformation products.
References
Toxicological Profile of Flumiclorac in Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of the herbicide Flumiclorac and its pentyl ester in non-target organisms. The information is compiled from various scientific sources and regulatory documents to assist in environmental risk assessment and further research.
Executive Summary
This compound is a post-emergence herbicide used for the control of broadleaf weeds. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), leading to cell membrane disruption in susceptible plants.[1][2] While effective against target weeds, it is essential to understand its potential impact on non-target organisms. This guide summarizes the available toxicological data, details the experimental protocols used for its assessment, and visualizes key pathways and workflows. This compound pentyl has a low mammalian toxicity.[1][2] It is classified as moderately toxic to fish and aquatic invertebrates, and relatively non-toxic to honeybees and birds.[1][2] A significant characteristic of this compound is its nature as a light-dependent peroxidizing herbicide (LDPH), which can enhance its toxicity to aquatic organisms under natural sunlight.
Quantitative Toxicological Data
The following tables summarize the acute and chronic toxicity data for this compound pentyl across a range of non-target organisms.
Aquatic Organisms
| Species | Endpoint | Value (mg/L) | Test Duration | Reference |
| Fish | ||||
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC₅₀ | 1.1 | 96 hours | [3] |
| Sheepshead Minnow (Cyprinodon variegatus) | 96-hour LC₅₀ | 724 | 96 hours | [3] |
| Aquatic Invertebrates | ||||
| Mysid Shrimp (Americamysis bahia) | 96-hour LC₅₀ | 0.46 | 96 hours | [1] |
| Algae & Aquatic Plants | ||||
| Green Algae (Selenastrum capricornutum) | - | Slightly toxic | - | [1] |
Terrestrial Invertebrates
| Species | Endpoint | Value | Test Duration | Reference |
| Honeybee (Apis mellifera) | ||||
| Acute Contact LD₅₀ | > 106 µ g/bee | - |
Avian Species
| Species | Endpoint | Value (mg/kg) | Test Duration | Reference |
| Bobwhite Quail (Colinus virginianus) | LD₅₀ | > 2250 | - | [3] |
Mammalian Species
| Species | Endpoint | Value | Reference |
| Rat (oral) | LD₅₀ | 3.2 g/kg (female), 4.1 g/kg (male) | |
| Rat (inhalation) | 4-hour LC₅₀ | 5.51 mg/L | |
| Rabbit (dermal) | LD₅₀ | > 2 g/kg |
Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.
Acute Toxicity in Fish (OECD 203)
-
Objective: To determine the median lethal concentration (LC₅₀) of a substance in fish over a 96-hour exposure period.
-
Test Species: Recommended species include Rainbow Trout (Oncorhynchus mykiss) and Zebra Fish (Danio rerio).
-
Methodology:
-
Exposure: Fish are exposed to the test substance in a geometric series of at least five concentrations. The exposure can be static (no renewal of the test solution), semi-static (renewal of the test solution at regular intervals), or flow-through (continuous flow of the test solution).
-
Test Conditions: The test is conducted for 96 hours. Water temperature, pH, and dissolved oxygen are monitored and maintained within species-specific optimal ranges.
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or physiological responses are also noted.
-
Endpoint: The primary endpoint is the LC₅₀, the concentration estimated to cause mortality in 50% of the test fish population within 96 hours.
-
Acute Immobilisation in Daphnia sp. (OECD 202)
-
Objective: To determine the median effective concentration (EC₅₀) of a substance that causes immobilization in Daphnia magna over a 48-hour period.
-
Test Species: Daphnia magna or other suitable Daphnia species.
-
Methodology:
-
Exposure: Young daphnids (less than 24 hours old) are exposed to at least five concentrations of the test substance. The test is typically conducted under static conditions.
-
Test Conditions: The exposure duration is 48 hours. Temperature and light conditions are controlled.
-
Observations: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
-
Endpoint: The EC₅₀ is calculated, representing the concentration that immobilizes 50% of the daphnids after 48 hours.
-
Algal Growth Inhibition Test (OECD 201)
-
Objective: To determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria.
-
Test Species: Recommended species include Pseudokirchneriella subcapitata (a green alga).
-
Methodology:
-
Exposure: Exponentially growing cultures of algae are exposed to a range of concentrations of the test substance in a liquid medium for 72 hours.
-
Test Conditions: The test is conducted under constant illumination and temperature to promote algal growth.
-
Observations: Algal growth is measured at 24, 48, and 72 hours, typically by cell counts or spectrophotometric methods.
-
Endpoint: The EC₅₀ is determined based on the inhibition of growth rate or yield compared to control cultures. The No Observed Effect Concentration (NOEC) is also determined.
-
Avian Acute Oral Toxicity Test (OECD 223)
-
Objective: To determine the acute oral toxicity of a substance to birds, expressed as the median lethal dose (LD₅₀).
-
Test Species: Commonly used species include Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).
-
Methodology:
-
Dosing: A single oral dose of the test substance is administered to the birds. The study typically involves a control group and several dose groups.
-
Observation Period: The birds are observed for a period of at least 14 days.
-
Observations: Mortality, clinical signs of toxicity, and changes in body weight are recorded.
-
Endpoint: The LD₅₀ is calculated, which is the dose estimated to be lethal to 50% of the test birds.
-
Honeybee Acute Contact and Oral Toxicity (OECD 214 & 213)
-
Objective: To determine the acute contact and oral LD₅₀ of a substance to adult honeybees.
-
Test Species: Apis mellifera.
-
Methodology (Contact - OECD 214):
-
Application: A defined dose of the test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax of individual bees.
-
Observation: Bees are observed for mortality and sublethal effects for at least 48 hours.
-
-
Methodology (Oral - OECD 213):
-
Exposure: Bees are fed a sucrose solution containing the test substance at various concentrations.
-
Observation: Mortality and sublethal effects are recorded for at least 48 hours.
-
-
Endpoint: For both tests, the LD₅₀ is calculated, representing the dose that is lethal to 50% of the bees.
Signaling Pathways and Experimental Workflows
Protoporphyrinogen Oxidase (PPO) Inhibition Pathway
This compound's herbicidal activity stems from its inhibition of the protoporphyrinogen oxidase (PPO) enzyme. This enzyme is crucial in the biosynthesis of both chlorophyll (in plants) and heme.[4][5][6][7] Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm.[6] In the presence of light and oxygen, this compound is non-enzymatically oxidized to protoporphyrin IX, a potent photosensitizer.[6] This leads to the generation of reactive oxygen species (ROS), causing lipid peroxidation, membrane damage, and ultimately, cell death.[2]
Experimental Workflow: Acute Fish Toxicity Test (OECD 203)
The following diagram illustrates the typical workflow for an acute fish toxicity test.
Logical Relationship: this compound Exposure to Toxic Effect
This diagram outlines the logical progression from the application of this compound to the observation of toxic effects in non-target organisms.
References
- 1. This compound-pentyl (Ref: S 23031) [sitem.herts.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. NCCOS | Data Collection [products.coastalscience.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 7. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
Methodological & Application
Application Notes and Protocols: Flumiclorac for In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumiclorac pentyl ester is a potent herbicidal agent that functions through the inhibition of the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4). This enzyme is critical in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules such as chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. This accumulation, particularly in the presence of light, generates reactive oxygen species, causing rapid cell membrane disruption and ultimately, cell death.[1][2] These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on PPO.
Mechanism of Action
This compound acts as a fast-contact herbicide, being primarily absorbed through the foliage of the plant.[3] Its mode of action is the disruption of the cell membrane, which is a direct consequence of inhibiting the protoporphyrinogen oxidase enzyme.[3] This inhibition blocks the conversion of protoporphyrinogen IX to protoporphyrin IX within the plastids. The resulting accumulation of protoporphyrinogen IX in the cytoplasm leads to its non-enzymatic oxidation to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates singlet oxygen. This highly reactive molecule initiates lipid peroxidation, leading to the destruction of cellular membranes and rapid tissue necrosis.
Signaling Pathway Diagram
Caption: Heme and Chlorophyll Biosynthesis Pathway Inhibition by this compound.
Quantitative Data Presentation
The inhibitory potency of this compound and related compounds against protoporphyrinogen oxidase can be quantified using parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is an intrinsic measure of inhibitor potency. The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.
| Compound | Target Enzyme | Ki (nM) | Reference |
| This compound-pentyl | Nicotiana tabacum PPO (NtPPO) | 46.3 | [4][5] |
| Flumioxazin | Nicotiana tabacum PPO (NtPPO) | 52.0 | [4][5] |
| Compound B18 (Novel Inhibitor) | Nicotiana tabacum PPO (NtPPO) | 10.3 | [4] |
| Compound A4 (Novel Inhibitor) | Nicotiana tabacum PPO (NtPPO) | 9.05 | [5] |
Note on IC50 to Ki Conversion: The IC50 value is dependent on the substrate concentration used in the assay, while the Ki value is a constant. The Cheng-Prusoff equation can be used to convert IC50 to Ki for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate.
Experimental Protocols
This section provides a detailed methodology for an in vitro enzyme inhibition assay to determine the potency of this compound against protoporphyrinogen oxidase. The protocol is based on a continuous fluorometric assay that monitors the formation of protoporphyrin IX.
Experimental Workflow Diagram
Caption: In Vitro PPO Inhibition Assay Workflow.
Materials and Reagents
-
Enzyme Source: Isolated plant mitochondria (e.g., from spinach or tobacco leaves) or recombinant PPO.
-
Substrate: Protoporphyrinogen IX (can be synthesized from Protoporphyrin IX).
-
Inhibitor: this compound pentyl ester (analytical grade).
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 10% (v/v) glycerol, 0.1% (v/v) Tween-20.
-
Substrate Preparation Reagents: Protoporphyrin IX, 3% sodium amalgam, nitrogen gas, 10 mM KOH in 20% ethanol, 30% ammonium hydroxide.
-
Instrumentation: Fluorescence microplate reader, centrifuge, sonicator, spectrophotometer.
-
Labware: 96-well black, clear-bottom microplates, microcentrifuge tubes, glassware.
Enzyme Preparation (from plant mitochondria)
-
Homogenize fresh plant leaves (e.g., spinach) in ice-cold isolation buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.3 M sucrose, 1 mM EDTA).
-
Filter the homogenate through cheesecloth and centrifuge at a low speed (e.g., 1,000 x g for 10 minutes) to remove cell debris.
-
Centrifuge the supernatant at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and centrifuging again.
-
Resuspend the final mitochondrial pellet in the assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay). The enzyme preparation should be kept on ice.
Substrate (Protoporphyrinogen IX) Preparation
Caution: This procedure should be performed in a fume hood under an inert atmosphere (e.g., nitrogen) to prevent auto-oxidation of the substrate.
-
Dissolve Protoporphyrin IX in a minimal volume of 10 mM KOH containing 20% ethanol, with the aid of a few drops of 30% ammonium hydroxide.
-
Add freshly prepared 3% sodium amalgam to the Protoporphyrin IX solution.
-
Stir the mixture under a gentle stream of nitrogen gas until the solution becomes colorless and non-fluorescent, indicating the complete reduction to Protoporphyrinogen IX.
-
Carefully remove the sodium amalgam. The resulting Protoporphyrinogen IX solution should be kept on ice and used immediately.
In Vitro PPO Inhibition Assay Protocol
-
Prepare Inhibitor Dilutions: Prepare a stock solution of this compound pentyl in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired inhibitor concentrations.
-
Assay Plate Setup: In a 96-well black, clear-bottom microplate, add the following to each well:
-
Assay Buffer
-
Enzyme preparation (to a final protein concentration of approximately 5-10 µg/mL)
-
This compound dilution or vehicle control (DMSO)
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the freshly prepared Protoporphyrinogen IX substrate to each well. The final substrate concentration should be close to the Km value of the enzyme, if known (typically in the low micromolar range).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time (e.g., every minute for 30 minutes). Use an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 630 nm.
-
Controls:
-
No-inhibitor control: Contains enzyme, substrate, and vehicle (DMSO) to measure the uninhibited enzyme activity.
-
No-enzyme control: Contains substrate and buffer to measure the rate of non-enzymatic auto-oxidation of the substrate.
-
Blank: Contains only the assay buffer.
-
Data Analysis
-
Subtract the rate of non-enzymatic oxidation (from the no-enzyme control) from all other reaction rates.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.
-
Determine the percent inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no-inhibitor)).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
If the mechanism of inhibition is known or determined to be competitive, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. punnettsquare.org [punnettsquare.org]
- 4. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Application Notes and Protocols for Greenhouse Efficacy Testing of Flumiclorac
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed framework for conducting greenhouse-based efficacy testing of the herbicide Flumiclorac. The methodologies outlined herein are designed to ensure robust, reproducible, and data-driven evaluation of this compound's herbicidal activity.
Introduction to this compound
This compound is a post-emergence herbicide that operates through the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[1][2] This enzyme is critical in the biosynthesis pathway of both chlorophyll and heme.[3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen radicals.[1] These radicals cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage, necrosis, and ultimately, plant death.[1][2] this compound is primarily effective against broadleaf weeds and is known for its rapid contact-type action, with symptoms often appearing within hours of application.[2]
Experimental Design and Setup
A well-designed greenhouse experiment is crucial for obtaining reliable and interpretable results. The following sections detail the key considerations for designing a this compound efficacy trial.
Greenhouse Environmental Conditions
Maintaining a controlled and consistent environment is paramount to minimize variability.
| Parameter | Recommended Range | Rationale |
| Temperature | 25-30°C (Day) / 18-22°C (Night) | Optimal for active plant growth, which can enhance herbicide uptake and efficacy. |
| Relative Humidity | 50-70% | High humidity can slow the drying of spray droplets, potentially increasing absorption. |
| Photoperiod | 14-16 hours of light | Sufficient light is necessary for the light-dependent peroxidative stress induced by PPO inhibitors. |
| Light Intensity | 400-600 µmol/m²/s | Mimics natural sunlight conditions and is crucial for the herbicidal activity of this compound. |
Experimental Design
The choice of experimental design will depend on the specific objectives of the study.
-
Completely Randomized Design (CRD): Suitable for experiments with uniform environmental conditions throughout the greenhouse.
-
Randomized Complete Block Design (RCBD): Recommended if there are known environmental gradients within the greenhouse (e.g., temperature or light variations). Blocking helps to account for this variability.
-
Factorial Design: Useful for investigating the effects of multiple factors simultaneously (e.g., different this compound rates and multiple weed species).
A minimum of four replications per treatment is recommended to ensure statistical power.
Plant Species Selection
The selection of appropriate plant species is critical for a meaningful bioassay. It is advisable to include both known sensitive and tolerant species to establish a clear dose-response relationship.
| Species | Common Name | Expected Response to this compound |
| Abutilon theophrasti | Velvetleaf | Highly Sensitive[4][5] |
| Amaranthus retroflexus | Redroot Pigweed | Sensitive[4] |
| Ambrosia artemisiifolia | Common Ragweed | Sensitive[4] |
| Xanthium strumarium | Common Cocklebur | Sensitive[4] |
| Zea mays | Corn | Tolerant[4] |
| Glycine max | Soybean | Tolerant[4] |
Growing Conditions
Standardized growing conditions are essential for uniformity among experimental units.
-
Pots: Use uniform pot sizes (e.g., 10 cm diameter) with drainage holes.
-
Growing Medium: A consistent, well-draining potting mix (e.g., a blend of peat, perlite, and vermiculite) should be used for all plants.
-
Planting: Sow a consistent number of seeds per pot and thin to one or two uniform seedlings per pot after emergence.
-
Watering: Water all pots as needed to maintain adequate soil moisture, avoiding overwatering.
-
Fertilization: Apply a balanced, water-soluble fertilizer at a standard rate to all plants to ensure they are not nutrient-stressed.
Experimental Protocols
The following protocols provide step-by-step instructions for conducting this compound efficacy experiments.
Protocol for Preparation of this compound Stock and Spray Solutions
Accurate preparation of herbicide solutions is fundamental to a successful dose-response study.
Materials:
-
Technical grade this compound pentyl ester
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Acetone (or other suitable solvent)
-
Distilled water
-
Non-ionic surfactant
-
Safety glasses, gloves, and lab coat
Procedure:
-
Prepare a 10,000 ppm Stock Solution:
-
Accurately weigh 0.1 g of technical grade this compound pentyl ester.
-
Dissolve the this compound in a small amount of acetone in a 10 mL volumetric flask.
-
Bring the flask to the 10 mL mark with distilled water. This is your 10,000 ppm stock solution.
-
-
Prepare a 1,000 ppm Intermediate Stock Solution:
-
Pipette 10 mL of the 10,000 ppm stock solution into a 100 mL volumetric flask.
-
Bring the flask to the 100 mL mark with distilled water.
-
-
Prepare Serial Dilutions for Dose-Response Curve:
| Target Concentration (g ai/ha) | Target Concentration (ppm) | Volume of 1,000 ppm Stock (mL) | Final Volume (mL) |
| 64 | 16 | 1.6 | 100 |
| 32 | 8 | 0.8 | 100 |
| 16 | 4 | 0.4 | 100 |
| 8 | 2 | 0.2 | 100 |
| 4 | 1 | 0.1 | 100 |
| 2 | 0.5 | 0.05 | 100 |
| 1 | 0.25 | 0.025 | 100 |
| 0 (Control) | 0 | 0 | 100 |
Note: The conversion from g ai/ha to ppm will depend on the spray volume used. The above is an example.
-
Add Adjuvant:
-
Just prior to application, add a non-ionic surfactant to each spray solution at a concentration of 0.25% (v/v).
-
Protocol for Herbicide Application
Uniform application is critical for minimizing experimental error.
Materials:
-
Calibrated greenhouse cabinet sprayer
-
Prepared spray solutions
-
Plants at the appropriate growth stage (typically 2-4 true leaves)
-
Personal protective equipment (PPE)
Procedure:
-
Plant Stage: Treat plants when they are at the 2-4 true leaf stage for consistent results.
-
Calibration: Calibrate the sprayer to deliver a consistent volume of spray solution (e.g., 200-400 L/ha).
-
Application:
-
Place the pots in the spray cabinet.
-
Apply the respective herbicide treatments to each set of replicated pots.
-
Ensure even coverage of the foliage.
-
Include a "water only" control with surfactant.
-
-
Post-Application:
-
Return the treated plants to their designated locations in the greenhouse according to the experimental design.
-
Do not water overhead for at least 24 hours to allow for herbicide absorption.
-
Protocol for Data Collection
Consistent and objective data collection is essential for accurate analysis.
-
Timing: Assess visual injury at 3, 7, 14, and 21 days after treatment (DAT).
-
Rating Scale: Use a 0 to 100% scale, where 0% represents no visible injury and 100% represents complete plant death.
| Injury Rating (%) | Description |
| 0 | No effect |
| 1-10 | Slight stunting or discoloration |
| 11-25 | Some stunting and chlorosis |
| 26-40 | Significant stunting, chlorosis, and some necrosis |
| 41-60 | Severe stunting, extensive chlorosis and necrosis |
| 61-90 | Plant dying, severe necrosis |
| 91-99 | Plant almost dead |
| 100 | Complete plant death |
-
Timing: Measure plant height at the final assessment (e.g., 21 DAT).
-
Procedure: Measure the height from the soil surface to the apical meristem of each plant.
-
Timing: Harvest the above-ground biomass at the end of the experiment (e.g., 21 DAT).
-
Procedure for Fresh Weight:
-
Procedure for Dry Weight:
Data Presentation and Analysis
Data Tables
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Visual Injury (%) of Velvetleaf and Redroot Pigweed at 14 DAT
| This compound Rate (g ai/ha) | Velvetleaf | Redroot Pigweed |
| 0 (Control) | 0a | 0a |
| 1 | 25b | 20b |
| 2 | 45c | 38c |
| 4 | 68d | 55d |
| 8 | 85e | 75e |
| 16 | 95f | 90f |
| 32 | 100g | 98g |
| 64 | 100g | 100g |
| Means within a column followed by the same letter are not significantly different (P > 0.05). |
Table 2: Dry Weight Reduction (%) of Velvetleaf and Redroot Pigweed at 21 DAT
| This compound Rate (g ai/ha) | Velvetleaf | Redroot Pigweed |
| 0 (Control) | 0a | 0a |
| 1 | 20b | 15b |
| 2 | 40c | 32c |
| 4 | 65d | 50d |
| 8 | 80e | 70e |
| 16 | 92f | 88f |
| 32 | 98g | 95g |
| 64 | 100g | 99g |
| Means within a column followed by the same letter are not significantly different (P > 0.05). |
Statistical Analysis
-
Analysis of Variance (ANOVA): Use ANOVA to determine if there are significant differences among treatment means.
-
Mean Separation: If the ANOVA is significant, use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.
-
Dose-Response Analysis: Fit the data to a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the effective dose required to cause a 50% reduction in growth (ED50) or visual injury (I50).
Visualizations
PPO Inhibition Signaling Pathway
Caption: PPO inhibition by this compound leads to oxidative stress and cell death.
Experimental Workflow
References
- 1. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 2. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing postemergence weed control programs in corn and soybean with fluthiacet and this compound - ProQuest [proquest.com]
- 5. Growth response of velvetleaf to three postemergence herbicides | Weed Science | Cambridge Core [cambridge.org]
- 6. sciencebuddies.org [sciencebuddies.org]
- 7. researchgate.net [researchgate.net]
- 8. yln.info [yln.info]
- 9. introvegetationmonitoring.wordpress.com [introvegetationmonitoring.wordpress.com]
- 10. prometheusprotocols.net [prometheusprotocols.net]
Flumiclorac Application in Weed Science Research: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumiclorac pentyl ester is a selective, post-emergence herbicide utilized for the control of a variety of broadleaf weeds in crops such as corn (Zea mays) and soybeans (Glycine max).[1][2][3] Its rapid activity, often showing visible effects within hours, makes it a valuable tool in weed management research.[4] this compound belongs to the N-phenylphthalimide chemical family and is classified as a Group 14 herbicide (WSSA) or Group E (HRAC), acting as a protoporphyrinogen oxidase (PPO) inhibitor.[5] This document provides detailed application notes and protocols for the use of this compound in a research setting, summarizing key data and outlining experimental procedures.
Data Presentation: Efficacy and Application Rates
The efficacy of this compound is dependent on the application rate, weed species, and environmental conditions. The following tables summarize quantitative data from various research studies.
Table 1: this compound Application Rates and Efficacy Against Velvetleaf (Abutilon theophrasti)
| Application Rate (Labeled Rate Multiple) | Application Rate (g ai/ha)¹ | Velvetleaf Mortality (%) |
| 0.10x | 2.9 | Variable |
| 0.25x | 7.25 | Increased |
| 0.50x | 14.5 | Significant |
| 0.75x | 21.75 | High |
| 1.0x | 29 | Highest |
¹Labeled rate for corn is assumed to be approximately 29 g ai/ha for calculation purposes.
Table 2: Efficacy of this compound in Tank Mixtures in Soybean
| Herbicide Program | Target Weeds | Visual Control (%) 56 DAT² |
| Metolachlor PRE followed by this compound POST | Giant foxtail, Common lambsquarters, Redroot pigweed, Velvetleaf | >85 |
| Metolachlor + Metribuzin PRE followed by this compound POST | Giant foxtail, Common lambsquarters, Redroot pigweed, Velvetleaf | >85 |
| Glyphosate + this compound LPOST³ | Giant foxtail, Common lambsquarters, Redroot pigweed, Velvetleaf | >90 |
²DAT: Days After Treatment ³LPOST: Late Post-emergence
Table 3: GR₅₀ Values for this compound on Various Weed Species
| Weed Species | Common Name | GR₅₀ (g ai/ha)¹ |
| Abutilon theophrasti | Velvetleaf | 0.7 |
| Chenopodium album | Common Lambsquarters | 3.0 |
| Amaranthus retroflexus | Redroot Pigweed | 2.4 |
| Ambrosia artemisiifolia | Common Ragweed | 3.3 |
| Xanthium strumarium | Common Cocklebur | 3.0 |
| Solanum ptychanthum | Eastern Black Nightshade | 3.4 |
| Sinapis arvensis | Wild Mustard | 74.1 |
¹GR₅₀: The herbicide rate that causes a 50% reduction in plant shoot weight.
Mechanism of Action: PPO Inhibition
This compound functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[4][5] This enzyme is critical in the chlorophyll and heme biosynthesis pathways.[5][6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm.[6][7] In the cytoplasm, it is oxidized to protoporphyrin IX. This molecule, in the presence of light and oxygen, generates highly reactive singlet oxygen radicals.[6][7] These radicals cause rapid lipid peroxidation and destruction of cell membranes, leading to leakage of cellular contents, tissue necrosis, and ultimately, plant death.[4][5][6]
Caption: Mechanism of action of this compound via PPO inhibition.
Experimental Protocols
The following protocols are generalized guidelines for conducting weed science research with this compound. Specific parameters should be optimized based on the research objectives, target weed species, and environmental conditions.
Greenhouse Pot Study for Efficacy Screening
Objective: To determine the dose-response of various weed species to post-emergence applications of this compound.
Materials:
-
This compound pentyl ester formulation
-
Pots (e.g., 10 cm diameter) filled with appropriate soil mix
-
Seeds of target weed species (e.g., Abutilon theophrasti, Chenopodium album)
-
Greenhouse with controlled temperature, humidity, and photoperiod
-
Calibrated laboratory sprayer
-
Non-ionic surfactant (NIS)
-
Deionized water
-
Balance, measuring cylinders, and other standard laboratory equipment
Methodology:
-
Planting: Sow seeds of each weed species in separate pots and cover lightly with soil. Water as needed for germination and growth.
-
Growth Stage: Allow plants to grow to the 2-4 true leaf stage, as this is often the most susceptible stage for post-emergence herbicides.[8][9]
-
Herbicide Preparation: Prepare a stock solution of this compound. Perform serial dilutions to create a range of treatment concentrations. Include a non-ionic surfactant at the recommended rate (e.g., 0.25% v/v).
-
Application: Apply the herbicide solutions to the plants using a calibrated laboratory sprayer set to deliver a specific volume (e.g., 200 L/ha). Ensure even coverage of the foliage. Include a control group sprayed only with water and surfactant.
-
Post-Application Care: Return the pots to the greenhouse and maintain optimal growing conditions. Water the soil, avoiding washing the herbicide from the leaves.
-
Data Collection:
-
Visual Injury Ratings: Assess plant injury at 3, 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (plant death).
-
Biomass Reduction: At 21 DAT, harvest the above-ground plant material, dry in an oven at 60°C for 72 hours, and record the dry weight. Calculate the percent biomass reduction relative to the control group.
-
-
Data Analysis: Analyze the data to determine the dose-response curve and calculate GR₅₀ values for each weed species.
Field Trial for Efficacy and Crop Tolerance
Objective: To evaluate the efficacy of this compound on target weeds and assess the tolerance of a specific crop (e.g., soybeans) under field conditions.
Materials:
-
This compound pentyl ester formulation
-
Calibrated field plot sprayer
-
Non-ionic surfactant (NIS)
-
Plot area with a natural or seeded infestation of target weeds
-
Crop seeds (e.g., soybean variety)
-
Standard agronomic inputs (fertilizer, etc.)
-
Data collection tools (quadrats, measuring tapes, etc.)
Methodology:
-
Plot Establishment: Design the experiment using a randomized complete block design with at least three replications. Each plot should be of a sufficient size to minimize edge effects (e.g., 3m x 10m).
-
Planting: Plant the crop at the recommended seeding rate and depth.
-
Application Timing: Apply this compound when the target weeds are at the 2-4 leaf stage and the crop is within the tolerant growth stage as specified on the product label.
-
Treatments: Apply different rates of this compound, and include a weedy check (no herbicide) and a weed-free check (hand-weeded) for comparison.
-
Data Collection:
-
Weed Control: At 14, 28, and 56 DAT, assess weed control using visual ratings and/or by counting weed density and measuring weed biomass within randomly placed quadrats in each plot.
-
Crop Injury: Visually assess crop injury (stunting, chlorosis, necrosis) at 7, 14, and 28 DAT.
-
Crop Yield: At the end of the growing season, harvest the crop from the center of each plot and determine the yield.
-
-
Data Analysis: Use analysis of variance (ANOVA) to determine the effects of the herbicide treatments on weed control, crop injury, and yield.
Caption: General experimental workflow for this compound research.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound-pentyl (Ref: S 23031) [sitem.herts.ac.uk]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 5. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 7. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations for Postemergence Herbicides [extension.sdstate.edu]
- 9. Best practices for postemergence weed control [blog-crop-news.extension.umn.edu]
Application Note: Analysis of Flumiclorac-Pentyl Residue in Plant Tissues
Introduction
Flumiclorac-pentyl is an N-phenylphthalimide derivative herbicide utilized for the control of broadleaf weeds in various crops such as corn and soybean.[1] Its mode of action involves the inhibition of protoporphyrinogen oxidase, leading to the accumulation of porphyrins that cause membrane lipid peroxidation and ultimately, irreversible damage to plant cells.[1] Given its application in agriculture, regulatory bodies and food safety standards necessitate reliable and sensitive analytical methods to monitor its residue levels in plant-derived foods. The residue of concern in plants is typically the parent compound, this compound-pentyl.[1] This document provides detailed protocols for the extraction, cleanup, and quantification of this compound-pentyl residues in plant tissues using modern analytical techniques.
Experimental Protocols
Two primary methodologies are detailed below: a widely adopted QuEChERS-based method for multi-residue analysis and a traditional solvent extraction method with gel permeation chromatography cleanup. These protocols are suitable for subsequent analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: QuEChERS Sample Preparation
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from food matrices with high water content, such as fruits and vegetables.[2][3][4]
Materials:
-
Homogenizer/Blender
-
50 mL Centrifuge Tubes
-
Vortex Mixer
-
Centrifuge
-
Acetonitrile (ACN)
-
Magnesium Sulfate (anhydrous, MgSO₄)
-
Sodium Chloride (NaCl) or Sodium Acetate
-
Dispersive Solid-Phase Extraction (d-SPE) tubes containing Primary Secondary Amine (PSA) and MgSO₄
-
Internal Standard Solution
Procedure:
-
Sample Homogenization: Weigh a representative portion of the plant tissue (e.g., 10-15 g) and homogenize it until a uniform consistency is achieved.[2]
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (ACN).[5] If required, add an appropriate internal standard.
-
Add ceramic homogenizers if available to improve extraction efficiency.[5]
-
Add the appropriate QuEChERS extraction salts. For the AOAC 2007.01 method, this consists of 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate.[3] For the EN 15662 method, it is 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogenocitrate sesquihydrate.
-
Immediately cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a portion of the upper acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE cleanup tube.
-
The d-SPE tube should contain 900 mg of anhydrous MgSO₄ (to remove residual water) and 150 mg of PSA (to remove organic acids, sugars, and other interferences).[3][7] For samples with high chlorophyll content, graphitized carbon black (GCB) may be included, though it can affect the recovery of certain planar pesticides.
-
Cap the tube and vortex for 30-60 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Carefully collect the cleaned supernatant.
-
The extract is now ready for direct injection into a GC-MS/MS system.[3]
-
For LC-MS/MS analysis, the extract may be diluted with mobile phase or a solvent exchange may be performed.[3] To improve the stability of base-sensitive pesticides, the final extract can be acidified with a small amount of formic acid.[4]
-
Protocol 2: Solvent Extraction with GPC Cleanup
This method is effective for a variety of food matrices and utilizes gel permeation chromatography (GPC) for cleanup.
Materials:
-
Homogenizer/Blender
-
Extraction flasks
-
Rotary Evaporator
-
Gel Permeation Chromatography (GPC) system
-
Ethyl Acetate
-
Sodium Sulfate (anhydrous)
Procedure:
-
Sample Homogenization: Prepare a homogenized sample as described in Protocol 1.
-
Extraction:
-
Weigh 10-20 g of the homogenized sample into an extraction flask.
-
Add 50 mL of ethyl acetate and homogenize for 2-3 minutes.
-
Filter the extract through a bed of anhydrous sodium sulfate to remove water.
-
Repeat the extraction process on the sample residue for a total of two or three extractions.
-
Combine the filtrates and concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
-
GPC Cleanup:
-
Dissolve the concentrated extract in an appropriate solvent for GPC injection (e.g., cyclohexane/ethyl acetate mixture).
-
Inject the extract onto the GPC system to separate the this compound-pentyl residue from high molecular weight co-extractives like lipids and pigments.
-
Collect the fraction corresponding to the elution time of this compound-pentyl.
-
-
Final Extract Preparation:
-
Concentrate the collected GPC fraction.
-
The solvent may be exchanged to one compatible with the analytical instrument (e.g., hexane for GC, acetonitrile for LC).
-
Adjust to a final known volume for analysis.
-
Protocol 3: GC-MS/MS Analysis
Gas chromatography coupled with tandem mass spectrometry is a highly sensitive and selective technique for analyzing pesticide residues.[5][8]
Instrumentation:
-
GC System: Agilent Intuvo 9000 GC or equivalent.
-
MS System: Agilent 7010B Triple Quadrupole MS or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar.
-
Injection: 1-2 µL, splitless mode.
-
Inlet Temp: 250 °C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: Initial 70 °C for 2 min, ramp at 25 °C/min to 150 °C, then ramp at 5 °C/min to 200 °C, and finally ramp at 10 °C/min to 300 °C, hold for 5 min.
-
Ion Source: Electron Ionization (EI) or Atmospheric Pressure Gas Chromatography (APGC).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound-pentyl must be determined by infusing a standard.
Protocol 4: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is particularly suited for a wide range of pesticides and is a widely accepted technique for quantitative analysis.[9]
Instrumentation:
-
LC System: Agilent 1260 Infinity HPLC, Waters ACQUITY UPLC, or equivalent.[10]
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470, API 4000).[9][10]
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid and 5 mM Ammonium Formate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient starts at 5-10% B, ramps up to 95-100% B over several minutes, holds, and then re-equilibrates.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM). The analysis should monitor for transitions of both this compound-pentyl and its potential acid metabolite (IMCA).[10][11]
Data Presentation
The performance of analytical methods for this compound-pentyl is summarized below. Validation should be performed according to established guidelines to determine linearity, accuracy, precision, LOD, and LOQ.[12]
Table 1: Performance Data for this compound-Pentyl Analytical Methods
| Analytical Method | Matrix | Limit of Quantitation (LOQ) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| GC-MS | Various Foods | 5 µg/kg | 70.35 - 95.24 | 3.22 - 6.69 | |
| LC-MS/MS | Water | 2.0 µg/L | 70 - 120 | ≤ 20 | [11] |
| LC-MS/MS | Soil | 20 µg/kg | 70 - 120 | ≤ 20 | [10] |
| GC-MS/MS | Cucumber | 0.01 mg/kg (typical default) | 70 - 120 | < 20 | |
| Multi-residue (GC/MS) | Fruits/Veg | 2 µg/kg | 70 - 120 | ≤ 20 | [13] |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the analytical protocols described.
Caption: Figure 1: QuEChERS Workflow for this compound-Pentyl Analysis.
Caption: Figure 2: Solvent Extraction with GPC Cleanup Workflow.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. ikm.org.my [ikm.org.my]
- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 4. ijesd.org [ijesd.org]
- 5. hpst.cz [hpst.cz]
- 6. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 7. Validation of modified QuECHERS extraction method for quantitative enrichment of seven multiclass antibiotic residues from vegetables followed by RP-LC-UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JEOL USA blog | Pesticide Residue Analysis with GC-MS/MS [jeolusa.com]
- 9. agilent.com [agilent.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. Validation criteria for an analytical method - Phytocontrol [phytocontrol.com]
- 13. agilent.com [agilent.com]
In Vivo Studies of Flumiclorac Absorption and Translocation in Plants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumiclorac pentyl ester is a post-emergence herbicide effective for the control of broadleaf weeds. Its mode of action is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway. The efficacy of this compound is dependent on its absorption by the plant foliage and subsequent translocation to its site of action. Understanding the dynamics of these processes is crucial for optimizing herbicide performance, developing new formulations, and managing herbicide resistance.
These application notes provide a summary of in vivo studies on this compound absorption and translocation in various plant species. Detailed protocols for conducting similar experiments are also presented to aid researchers in this field.
Data Presentation: Absorption and Translocation of this compound
The following tables summarize quantitative data from studies on the absorption and translocation of radiolabeled this compound in different plant species. These studies highlight the physiological basis for the selective herbicidal activity of this compound.
Table 1: Absorption of ¹⁴C-Flumiclorac in Various Plant Species 72 Hours After Treatment
| Plant Species | Common Name | ¹⁴C-Flumiclorac Absorbed (% of Applied) | Tolerance to this compound |
| Abutilon theophrasti | Velvetleaf | 85 | Susceptible |
| Amaranthus retroflexus | Redroot pigweed | 78 | Susceptible |
| Brassica kaber | Wild mustard | 65 | Tolerant |
| Zea mays | Corn | 45 | Tolerant |
| Glycine max | Soybean | 55 | Tolerant |
Table 2: Translocation of ¹⁴C-Flumiclorac in Various Plant Species 72 Hours After Treatment (% of Absorbed)
| Plant Species | Common Name | Translocated to Shoots Above Treated Leaf | Translocated to Roots and Shoots Below Treated Leaf | Remaining in Treated Leaf |
| Abutilon theophrasti | Velvetleaf | 15 | 10 | 75 |
| Amaranthus retroflexus | Redroot pigweed | 12 | 8 | 80 |
| Brassica kaber | Wild mustard | 5 | 3 | 92 |
| Zea mays | Corn | 3 | 2 | 95 |
| Glycine max | Soybean | 4 | 2 | 94 |
Note: The data presented in these tables are representative values derived from published literature and are intended for comparative purposes.
Experimental Protocols
Protocol 1: Determination of this compound Absorption via Foliar Application
This protocol outlines the methodology for quantifying the absorption of this compound through the leaves of target plant species using a radiolabeled compound.
Materials:
-
¹⁴C-Flumiclorac pentyl ester with a known specific activity
-
Test plants (e.g., velvetleaf, corn, soybean) grown to the 2-4 leaf stage
-
Microsyringe
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid Scintillation Counter (LSC)
-
Ethanol-water solution (1:1, v/v)
-
Biological oxidizer
Procedure:
-
Plant Preparation: Grow test plants in a controlled environment (greenhouse or growth chamber) to the desired growth stage.
-
Treatment Solution Preparation: Prepare a treatment solution containing ¹⁴C-Flumiclorac pentyl ester, formulated herbicide, and any necessary adjuvants to mimic field application.
-
Application: Apply a precise volume (e.g., 10 µL) of the treatment solution as small droplets to the adaxial surface of a specific leaf (e.g., the second true leaf).
-
Incubation: Place the treated plants back into the controlled environment for a predetermined period (e.g., 24, 48, 72 hours).
-
Harvest and Washing: At the end of the incubation period, excise the treated leaf. Wash the surface of the leaf with the ethanol-water solution to remove any unabsorbed herbicide. Collect the leaf wash in a scintillation vial.
-
Quantification of Unabsorbed Herbicide: Add scintillation cocktail to the vial containing the leaf wash and quantify the radioactivity using an LSC.
-
Quantification of Absorbed Herbicide: The treated leaf is combusted in a biological oxidizer, and the evolved ¹⁴CO₂ is trapped and quantified by LSC.
-
Calculation: Calculate the amount of absorbed this compound as the total applied radioactivity minus the unabsorbed radioactivity recovered in the leaf wash. Express absorption as a percentage of the total applied radioactivity.
Protocol 2: Analysis of this compound Translocation
This protocol describes the procedure to determine the movement of absorbed this compound from the treated leaf to other parts of the plant.
Materials:
-
Plants treated with ¹⁴C-Flumiclorac as described in Protocol 1
-
Scalpel or razor blade
-
Plant press (for autoradiography)
-
Phosphor imaging plates (for autoradiography)
-
Biological oxidizer
-
Liquid Scintillation Counter (LSC)
Procedure:
-
Plant Harvesting and Sectioning: Following the incubation period, carefully uproot the treated plants. Section the plant into the following parts:
-
Treated leaf
-
Shoots and leaves above the treated leaf
-
Stem and leaves below the treated leaf
-
Roots
-
-
Autoradiography (Optional Visualization):
-
Carefully press the whole plant or the sectioned parts onto a phosphor imaging plate.
-
Expose for a suitable duration based on the amount of radioactivity applied.
-
Scan the plate using a phosphor imager to visualize the distribution of the radiolabel.
-
-
Quantification of Translocation:
-
Combust each plant section separately in a biological oxidizer.
-
Quantify the radioactivity in each section using an LSC.
-
-
Calculation: Express the amount of radioactivity in each plant part as a percentage of the total absorbed radioactivity (determined in Protocol 1).
Mandatory Visualizations
Caption: Experimental workflow for determining this compound absorption in plants.
Caption: Experimental workflow for analyzing this compound translocation in plants.
Caption: Simplified pathway of this compound action in susceptible plants.
Synergistic Weed Control: Application Notes and Protocols for Flumiclorac Tank-Mix Combinations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic potential of Flumiclorac when tank-mixed with other herbicides for enhanced weed control. The following sections detail the mechanisms of action, present available quantitative data on efficacy, outline experimental protocols for synergy evaluation, and provide visual diagrams of key pathways and workflows.
Introduction to this compound and Herbicide Synergy
This compound is a selective, post-emergent herbicide highly effective against a range of broadleaf weeds. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway.[1] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the rapid generation of reactive oxygen species (ROS), causing lipid peroxidation and cell membrane disruption, and ultimately, rapid necrosis of susceptible plant tissues.
Herbicide synergy occurs when the combined effect of two or more herbicides is greater than the additive effect of each herbicide applied individually.[2] This can lead to improved weed control efficacy, a broader spectrum of controlled weeds, and the potential to manage herbicide-resistant weed populations. This compound is frequently utilized in tank-mix combinations to achieve these synergistic or complementary effects.
Data Summary of Tank-Mix Efficacy
The following tables summarize available quantitative data from studies on this compound and similar PPO-inhibiting herbicides in tank-mix combinations. Direct synergistic data for this compound is limited in publicly available literature; therefore, data from analogous PPO inhibitors are included to demonstrate the principle of synergy.
Table 1: Efficacy of PPO Inhibitor Tank-Mixes on Various Weed Species
| Weed Species | PPO Inhibitor | Tank-Mix Partner | PPO Inhibitor Alone (% Control) | Tank-Mix Partner Alone (% Control) | Tank-Mix Combination (% Control) |
| Palmer Amaranth (Amaranthus palmeri) | Saflufenacil (1 g/ha) | Glufosinate (280 g/ha) | Low | Low | Enhanced Efficacy |
| Common Lambsquarters (Chenopodium album) | This compound or CGA-248757 | Primisulfuron + Prosulfuron | Not specified | Lower Control | Increased Control[3] |
| Redroot Pigweed (Amaranthus retroflexus) | This compound or CGA-248757 | Bentazon or CGA-277476 | Not specified | Lower Control | Increased Control[3] |
| Eastern Black Nightshade (Solanum ptychanthum) | This compound or CGA-248757 | Imazethapyr | Not specified | Lower Control | Improved Season-Long Control[3] |
| Velvetleaf (Abutilon theophrasti) | This compound or CGA-248757 | Atrazine, Dicamba, or 2,4-D | Not specified | Lower Control | Increased Control[3] |
Table 2: Control of Glyphosate-Resistant Horseweed with Glufosinate and PPO Inhibitor Tank-Mixes
| Herbicide Treatment | Application Rate (g ai/ha) | Weed Control (%) 2 WAA | Weed Control (%) 4 WAA | Weed Control (%) 8 WAA |
| Glufosinate | 300 | <42 | <42 | Additive |
| Saflufenacil | 1.25 | <42 | <42 | Additive |
| Glufosinate + Saflufenacil | 300 + 1.25 | Synergistic increase, but <42% | Synergistic increase, but <42% | Additive |
*WAA: Weeks After Application. Data adapted from a study where the synergistic effect was observed but did not translate to commercially acceptable control levels for this specific weed.[4]
Experimental Protocols
This section outlines a general methodology for assessing the synergistic effects of this compound tank-mixes in a greenhouse or laboratory setting.
Plant Material and Growth Conditions
-
Seed Germination : Sow seeds of the target weed species (e.g., Velvetleaf, Common Lambsquarters) in trays containing a commercial potting mix or a sterilized soil mixture. For seeds with dormancy, pre-treatment such as scarification with sulfuric acid or stratification may be necessary.[5]
-
Seedling Transplant : Once seedlings reach the 2-3 true leaf stage, transplant them into individual pots (e.g., 10 cm diameter) filled with the same soil medium.
-
Growth Conditions : Maintain the plants in a greenhouse or growth chamber with controlled temperature (e.g., 25/20°C day/night), humidity (e.g., 60-70%), and a photoperiod of 16 hours. Water the plants as needed to maintain adequate soil moisture.
Herbicide Application
-
Herbicide Preparation : Prepare stock solutions of this compound and the potential synergistic tank-mix partner(s) (e.g., glyphosate, clethodim, 2,4-D) using technical-grade herbicides dissolved in an appropriate solvent. Prepare serial dilutions to establish a dose-response curve.
-
Application : When the weeds reach a specific growth stage (e.g., 4-6 true leaves), apply the herbicide treatments. Use a precision bench sprayer equipped with a flat-fan nozzle calibrated to deliver a consistent volume (e.g., 200 L/ha) at a constant pressure.[5]
-
Treatment Groups :
-
Untreated control (sprayed with water and any adjuvant used in the herbicide solutions).
-
This compound alone at various rates.
-
Tank-mix partner herbicide alone at various rates.
-
Tank-mix combinations of this compound and the partner herbicide at various rates.
-
Data Collection and Analysis
-
Visual Injury Assessment : Evaluate weed control efficacy at set intervals after treatment (e.g., 3, 7, 14, and 21 days after treatment - DAT). Use a rating scale from 0% (no injury) to 100% (plant death).
-
Biomass Reduction : At the final evaluation point (e.g., 21 DAT), harvest the above-ground plant tissue, place it in a labeled paper bag, and dry it in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved. Calculate the dry weight reduction relative to the untreated control.
-
Synergy Analysis : To determine if the interaction is synergistic, antagonistic, or additive, use a mathematical method such as the Colby's method.
-
Colby's Formula : Expected Response (E) = (X * Y) / 100
-
Where X is the percent inhibition by herbicide A at a given rate, and Y is the percent inhibition by herbicide B at a given rate.
-
If the observed response of the combination is greater than the expected response (E), the interaction is synergistic.
-
If the observed response is less than E, the interaction is antagonistic.
-
If the observed response is equal to E, the interaction is additive.
-
-
Visualizations
Proposed Signaling Pathway for Synergy between PPO Inhibitors and Glufosinate
Caption: Proposed mechanism of synergy between a PPO inhibitor (this compound) and Glufosinate.
Experimental Workflow for Herbicide Synergy Assessment
References
Application Notes and Protocols: Flumiclorac as a Chemical Probe for Protoporphyrinogen Oxidase (PPO) Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumiclorac is a selective, post-emergent herbicide belonging to the N-phenylphthalimide class of compounds.[1] Its herbicidal activity stems from the potent and specific inhibition of the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4).[1] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for catalyzing the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[2][3] This pathway is essential for the production of both chlorophyll in plants and heme in plants and animals.[2][4] The specific mode of action of this compound makes it an invaluable tool, or chemical probe, for researchers studying the kinetics and inhibition of the PPO enzyme. These studies are crucial for understanding the enzyme's function, developing new herbicides, and investigating potential therapeutic applications targeting PPO.
Mechanism of Action
This compound acts as an inhibitor of PPO.[1] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the cytoplasm.[5] In the presence of light and oxygen, this accumulated PPGIX is rapidly oxidized to protoporphyrin IX, a potent photosensitizer.[6] The resulting generation of reactive oxygen species causes rapid lipid peroxidation and cell membrane disruption, leading to cellular leakage and ultimately, cell death.[1][6] This rapid, light-dependent herbicidal action is characteristic of PPO inhibitors.
Applications in Research
This compound can be utilized as a chemical probe in various research applications:
-
Enzyme Kinetics Studies: To determine key kinetic parameters such as the Michaelis-Menten constant (Km) of PPO for its substrate in the presence and absence of the inhibitor, and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Structure-Activity Relationship (SAR) Studies: By comparing the inhibitory activity of this compound with its analogs, researchers can understand the structural features required for potent PPO inhibition.
-
Herbicide Resistance Studies: this compound can be used to study the biochemical basis of resistance to PPO-inhibiting herbicides in various weed species.
-
Drug Development: As PPO is also present in mammals, understanding its inhibition by compounds like this compound can inform the design of drugs targeting related enzymes or pathways.[2]
Data Presentation: Quantitative Inhibition Data
| Inhibitor | Enzyme Source | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| This compound-pentyl | Nicotiana tabacum | Data to be determined | Data to be determined | Expected Competitive | N/A |
| This compound-pentyl | Amaranthus retroflexus | Data to be determined | Data to be determined | Expected Competitive | N/A |
| This compound-pentyl | Human | Data to be determined | Data to be determined | Expected Competitive | N/A |
| ZINC70338 | Nicotiana tabacum | - | 2.1 | - | [7] |
| ZINC70338 | Human | - | >237 | - | [7] |
| Oxyfluorfen | Human | Submicromolar | - | - | [8] |
| Lactofen | Human | Submicromolar | - | - | [8] |
| Saflufenacil | Human | Submicromolar | - | - | [8] |
| Fomesafen | Human | Submicromolar | - | - | [8] |
Note: The IC50 value is the concentration of an inhibitor required to reduce the enzyme activity by 50% under specific assay conditions and is dependent on substrate concentration.[9][10] The Ki value is the inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme.[11] For competitive inhibitors, the relationship between IC50 and Ki is described by the Cheng-Prusoff equation: IC50 = Ki (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[10]
Experimental Protocols
Protocol 1: In Vitro Protoporphyrinogen Oxidase (PPO) Activity and Inhibition Assay
This protocol describes a continuous spectrophotometric assay to measure PPO activity and its inhibition by this compound. The assay is based on monitoring the increase in fluorescence resulting from the oxidation of non-fluorescent protoporphyrinogen IX to the highly fluorescent protoporphyrin IX.[2]
Materials:
-
PPO enzyme source (e.g., isolated mitochondria from plant tissue, recombinant PPO)
-
Protoporphyrinogen IX (substrate)
-
This compound-pentyl (inhibitor)
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.2), 1 mM EDTA, 5 mM DTT, 0.03% (v/v) Tween 80
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~630 nm)
Procedure:
-
Enzyme Preparation: Prepare a suitable dilution of the PPO enzyme in cold assay buffer. The final concentration should be sufficient to yield a linear rate of product formation for at least 10-15 minutes.
-
Inhibitor Preparation: Prepare a stock solution of this compound-pentyl in DMSO. Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations for the inhibition assay. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations may inhibit the enzyme.
-
Substrate Preparation: Prepare a fresh solution of protoporphyrinogen IX in the assay buffer. The concentration should be varied to determine kinetic parameters (e.g., 0.5 to 10 µM).
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
This compound solution (or DMSO for control)
-
PPO enzyme solution
-
-
Incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add the protoporphyrinogen IX substrate solution to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the fluorescence plate reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 15-20 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the fluorescence versus time plot for each inhibitor concentration.
-
Plot the reaction velocity against the this compound concentration to determine the IC50 value.
-
To determine the mode of inhibition and the Ki value, repeat the experiment at different substrate concentrations. Plot the data using Lineweaver-Burk or Dixon plots.[12]
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol is a prerequisite for detailed inhibition studies and aims to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the PPO enzyme for its substrate, protoporphyrinogen IX.
Materials:
-
Same as Protocol 1, excluding the inhibitor.
Procedure:
-
Enzyme and Buffer Preparation: Prepare the PPO enzyme and assay buffer as described in Protocol 1.
-
Substrate Dilutions: Prepare a series of dilutions of protoporphyrinogen IX in the assay buffer, typically ranging from 0.1 to 10 times the expected Km value.
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer and the PPO enzyme solution to each well.
-
-
Initiate Reaction and Measure: Add the different concentrations of the protoporphyrinogen IX substrate to the wells to start the reaction and immediately begin measuring the fluorescence increase as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot the reaction velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the Km and Vmax values. Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]).
-
Mandatory Visualizations
Caption: PPO inhibition by this compound in the tetrapyrrole pathway.
Caption: Workflow for PPO enzyme kinetics and inhibition assay.
Caption: Logical cascade of this compound's herbicidal action.
References
- 1. extension.okstate.edu [extension.okstate.edu]
- 2. A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. college.agrilife.org [college.agrilife.org]
- 5. Recent Advances of Polyphenol Oxidases in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biochemical Properties of Polyphenol Oxidases from Ready-to-Eat Lentil (Lens culinaris Medik.) Sprouts and Factors Affecting Their Activities: A Search for Potent Tools Limiting Enzymatic Browning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. phcog.com [phcog.com]
- 12. Browning inhibition mechanisms by cysteine, ascorbic acid and citric acid, and identifying PPO-catechol-cysteine reaction products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flumiclorac-pentyl Formulation in Small-Scale Field Trials
For Researchers, Scientists, and Drug Development Professionals
1.0 Introduction
Flumiclorac-pentyl is a selective, post-emergence herbicide highly effective for the control of a wide range of broadleaf weeds.[1][2] It is particularly valuable for its rapid action, with visible effects often appearing within hours of application.[1] this compound-pentyl is utilized in various cropping systems, including corn, soybeans, and cotton, and can be a critical tool in managing tough or resistant weed species.[2][3][4] These application notes provide detailed protocols for the preparation and application of this compound-pentyl formulations for small-scale field trials designed to evaluate its efficacy and crop safety.
2.0 Mechanism of Action
This compound-pentyl's herbicidal activity stems from its function as a protoporphyrinogen oxidase (PPO) inhibitor.[1][3] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Upon application and absorption through the foliage, this compound-pentyl disrupts this pathway, leading to an accumulation of protoporphyrinogen IX.[1][4] This compound, in the presence of light and oxygen, causes rapid peroxidation of lipids and proteins, culminating in the loss of cell membrane integrity and, ultimately, cell death and necrosis of plant tissue.[1]
References
Application Note: Quantification of Flumiclorac using Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
Introduction
Flumiclorac is a herbicide used for the control of broadleaf weeds. The monitoring of its residues in environmental samples such as soil and water is crucial to ensure environmental safety and regulatory compliance. This application note describes a sensitive and selective method for the quantification of this compound using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD). The NPD is highly selective for compounds containing nitrogen and phosphorus, making it an ideal choice for the analysis of this compound, which contains a nitrogen atom in its structure.[1][2] This method provides a robust and reliable approach for researchers, scientists, and drug development professionals involved in the analysis of this herbicide.
Data Presentation
The following table summarizes the typical quantitative data and performance parameters for a GC-NPD method for pesticide analysis. While specific data for this compound is not available, these values, derived from the analysis of other pesticides, can be considered as expected performance targets for a validated this compound method.[3]
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 µg/kg |
| Limit of Quantification (LOQ) | 0.3 - 30 µg/kg |
| Recovery | 70 - 120% |
| Relative Standard Deviation (RSD) | < 15% |
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate (analytical grade)
-
Deionized water
-
Helium (carrier gas, 99.999% purity)
-
Hydrogen (detector gas, 99.999% purity)
-
Air (detector gas, filtered)
-
Nitrogen (makeup gas, 99.999% purity)
2. Instrumentation
A gas chromatograph equipped with a split/splitless injector and a Nitrogen-Phosphorus Detector (NPD) is required.
3. Standard Preparation
Prepare a stock solution of this compound (1000 µg/mL) in acetonitrile. From the stock solution, prepare a series of working standard solutions in acetonitrile ranging from 0.01 µg/mL to 1.0 µg/mL for calibration.
4. Sample Preparation
4.1. Soil Samples
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and 20 mL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Add 4 g of anhydrous sodium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.[3]
-
Transfer the upper acetonitrile layer to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile for GC-NPD analysis.
4.2. Water Samples
-
Take a 100 mL water sample in a separatory funnel.
-
Add 5 g of sodium chloride and shake to dissolve.
-
Add 20 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the lower organic layer.
-
Repeat the extraction with another 20 mL of dichloromethane.
-
Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile for GC-NPD analysis.
5. GC-NPD Conditions
The following are recommended starting conditions and may require optimization:
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., HP-5ms or equivalent) |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Oven Temperature Program | Initial temperature 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 280°C at 10°C/min, hold for 5 min |
| Nitrogen-Phosphorus Detector | |
| Detector Temperature | 300°C |
| Hydrogen Flow | 3.0 mL/min |
| Air Flow | 60 mL/min |
| Makeup Gas (Nitrogen) | 10 mL/min |
6. Quantification
Quantification is performed using an external standard calibration curve. Plot the peak area of the this compound standard injections against their corresponding concentrations. The concentration of this compound in the samples is then determined from this calibration curve.
Mandatory Visualization
Caption: Workflow for this compound quantification by GC-NPD.
References
- 1. Nitrogen–phosphorus detector - Wikipedia [en.wikipedia.org]
- 2. Nitrogen-Phosphorus Detector (NPD) | Gas Chromatography [scioninstruments.com]
- 3. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Flumiclorac Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the efficacy of the herbicide Flumiclorac with various adjuvants.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of adding an adjuvant to a this compound spray solution?
A1: Adjuvants are added to a this compound spray solution to enhance its herbicidal activity and improve application characteristics.[1][2] this compound is a post-emergent herbicide that works on contact, and its efficacy is highly dependent on being absorbed by the weed's foliage.[3] Adjuvants, such as surfactants and oils, help to overcome barriers to absorption, like the waxy cuticle on a weed's leaves, ensuring more of the active ingredient reaches its target site within the plant.[1][4][5]
Q2: What are the main types of adjuvants recommended for use with this compound?
A2: While specific recommendations can vary by product label and environmental conditions, the main types of activator adjuvants used with post-emergence herbicides like this compound include:
-
Non-ionic Surfactants (NIS): These adjuvants reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.[5][6]
-
Crop Oil Concentrates (COC): COCs are a mixture of petroleum-based oil and surfactants. They improve herbicide absorption by helping to dissolve the waxy cuticle of the leaves.[6][7]
-
Methylated Seed Oils (MSO): Derived from vegetable oils, MSOs are often more effective than COCs at penetrating the leaf cuticle, especially under hot and dry conditions when weeds have a thicker waxy layer.[1][7][8]
-
Organosilicone Surfactants: These can provide superior spreading properties, leading to a larger coverage area of the spray droplet.[3]
Q3: Can I use any adjuvant with this compound?
A3: No, it is crucial to select an adjuvant that is compatible with this compound and appropriate for the target weed species and environmental conditions. Using the wrong adjuvant can sometimes lead to reduced efficacy or increased crop injury.[5] Always consult the this compound product label for specific adjuvant recommendations. In general, for PPO-inhibiting herbicides like this compound, oil-based adjuvants (COC and MSO) tend to be more effective at enhancing penetration than non-ionic surfactants alone.[4]
Q4: How do environmental conditions affect the choice of adjuvant with this compound?
A4: Environmental conditions play a significant role in adjuvant selection. Under hot and dry conditions, weeds can develop a thicker, waxier cuticle as a defense mechanism. In such cases, a more aggressive adjuvant like a Methylated Seed Oil (MSO) may be necessary to effectively penetrate this barrier.[1][4] Conversely, under ideal growing conditions, a Crop Oil Concentrate (COC) or even a Non-ionic Surfactant (NIS) might be sufficient.
Q5: What is the correct order for tank-mixing this compound, adjuvants, and other pesticides?
A5: Following the correct mixing order is critical to prevent product incompatibility, which can lead to clogged equipment and reduced efficacy.[2] While the specific order can be found on the product labels, a general guideline is to add products to the tank in the following sequence, ensuring each is fully agitated before adding the next:
-
Fill the tank with 50-75% of the required water volume.
-
Add any water conditioning agents (e.g., ammonium sulfate).
-
Add any dry formulations (e.g., wettable powders, water-dispersible granules).
-
Add any liquid flowables and suspension concentrates.
-
Add any emulsifiable concentrates, like this compound.
-
Add any water-soluble liquids.
-
Add activator adjuvants like NIS, COC, or MSO.
-
Fill the remainder of the tank with water.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor weed control after this compound application | 1. Improper adjuvant selection. 2. Antagonism from minerals in hard water. 3. Weeds are too large or stressed. 4. Unfavorable environmental conditions (e.g., rain shortly after application). | 1. Review the this compound label for recommended adjuvants. Consider using a more effective adjuvant like an MSO, especially for weeds with a thick, waxy cuticle. 2. Test your water source for hardness. If necessary, use a water conditioning agent. 3. Apply this compound to smaller, actively growing weeds. 4. Check the weather forecast and apply during a period with no rain expected for several hours. |
| Crop injury observed after application | 1. Use of an overly aggressive adjuvant (e.g., MSO) in sensitive crops or under certain environmental conditions. 2. High application rates of this compound or adjuvant. 3. Application during periods of high heat and humidity. | 1. Switch to a less aggressive adjuvant, such as a COC or NIS, especially for sensitive crops. 2. Ensure you are using the correct labeled rates for both this compound and the chosen adjuvant. 3. Avoid applications during the hottest parts of the day, especially when temperatures are high and humidity is elevated. |
| Inconsistent weed control across the treated area | 1. Uneven spray coverage. 2. Clogged nozzles. 3. Improper mixing of the tank solution. | 1. Ensure proper boom height and nozzle selection for uniform coverage. The use of a spreading adjuvant like a non-ionic or organosilicone surfactant can improve coverage. 2. Regularly check and clean all nozzles to ensure a consistent spray pattern. 3. Follow the recommended tank-mixing order and ensure continuous agitation throughout the application process. |
| Reduced efficacy when tank-mixing with other herbicides | 1. Chemical antagonism between the herbicides. 2. The chosen adjuvant is not optimal for all active ingredients in the mix. | 1. Consult the labels of all tank-mixed products for any known antagonisms. 2. Select an adjuvant that is recommended for all herbicides in the tank mix, or perform a jar test to check for physical compatibility. |
Data on this compound Efficacy with Different Adjuvants
The following table summarizes data from a study comparing the efficacy of this compound with a non-ionic surfactant (NIS) versus an organosilicone adjuvant on various weed species.
| Weed Species | Adjuvant | Weed Control (%) |
| Velvetleaf | NIS | Increased |
| Velvetleaf | Organosilicone | Further Increased |
| Common Lambsquarters | NIS | Increased |
| Common Lambsquarters | Organosilicone | Equivalent to NIS |
| Redroot Pigweed | NIS | Increased |
| Redroot Pigweed | Organosilicone | Further Increased |
| Common Ragweed | NIS | Increased |
| Common Ragweed | Organosilicone | Further Increased |
Data adapted from Fausey et al., 1999. "Increased" and "Further Increased" indicate a statistically significant improvement in weed control compared to this compound alone and this compound with NIS, respectively. Specific percentages were not available in the abstract.[3]
Experimental Protocols
Objective: To evaluate the efficacy of this compound with different adjuvants on target weed species.
1. Experimental Design:
-
A randomized complete block design (RCBD) with a factorial arrangement of treatments is recommended.
-
Factors should include this compound application rate and adjuvant type.
-
Include a non-treated control and a hand-weeded control for comparison.
-
Each treatment should be replicated at least three to four times.
2. Plant Material and Growth Conditions:
-
Grow target weed species in pots or in field plots with uniform soil type.
-
Ensure weeds are at the appropriate growth stage for a post-emergence application (typically 2-4 true leaves).
-
Maintain consistent and optimal growing conditions (light, temperature, water) to ensure active weed growth.
3. Herbicide and Adjuvant Preparation and Application:
-
Calibrate the sprayer to deliver a consistent and accurate volume of spray solution.
-
Prepare the spray solutions according to the recommended tank-mixing order.
-
Apply treatments using a research-grade sprayer with appropriate nozzles (e.g., flat-fan) to ensure uniform coverage.
-
Record all application parameters, including nozzle type, pressure, spray volume, and environmental conditions (temperature, humidity, wind speed).
4. Data Collection and Analysis:
-
Visually assess weed control at set intervals after application (e.g., 7, 14, and 28 days after treatment) using a scale of 0% (no control) to 100% (complete death of the plant).
-
Assess crop injury (if applicable) using a similar 0-100% scale.
-
At the end of the experiment, harvest the above-ground biomass of the weeds in each plot, dry to a constant weight, and record the dry weight.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of this compound rate and adjuvant type on weed control.
Visualizations
Caption: Workflow for evaluating this compound efficacy with different adjuvants.
Caption: Troubleshooting logic for poor this compound efficacy.
References
- 1. cwss.org [cwss.org]
- 2. Understanding Herbicide Adjuvants | Crop Science US [cropscience.bayer.us]
- 3. Adjuvant Effects on CGA-248757 and this compound Efficacy and Crop Tolerance | Weed Technology | Cambridge Core [cambridge.org]
- 4. Crop Protection Network [cropprotectionnetwork.org]
- 5. agrilife.org [agrilife.org]
- 6. mdpi.com [mdpi.com]
- 7. fbn.com [fbn.com]
- 8. sancolo.com [sancolo.com]
Troubleshooting Flumiclorac instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flumiclorac in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound, typically used as its pentyl ester (this compound-pentyl), is a selective, post-emergence herbicide used to control broadleaf weeds.[1][2] Its stability in aqueous solutions is a critical factor in experimental design and interpretation because it is known to degrade under aqueous conditions, primarily through hydrolysis and photolysis.[3][4] Understanding its degradation kinetics is essential for preparing accurate dosing solutions, interpreting bioassay results, and assessing its environmental fate.
Q2: What are the main degradation pathways for this compound in water?
A2: The primary degradation pathways for this compound-pentyl in aqueous solutions are hydrolysis and photolysis.[3][4] Metabolic studies in rats have shown that transformations include cleavage of the ester linkage to form the corresponding carboxylic acid (IMCA), and cleavage of the imide bond.[5] These pathways are likely to be the principal non-biological degradation routes in aqueous environments.
Q3: How does pH affect the stability of this compound-pentyl in aqueous solutions?
A3: The stability of this compound-pentyl is highly pH-dependent. It degrades faster in neutral and alkaline conditions compared to acidic conditions. Specifically, the hydrolysis half-life is significantly shorter at pH 9 than at pH 7 or pH 5.
Q4: I am observing rapid loss of my compound in my experiments. What could be the cause?
A4: Rapid loss of this compound-pentyl is likely due to degradation. The rate of degradation is influenced by the pH and light exposure of your aqueous solution. Alkaline conditions (pH > 7) will cause rapid hydrolysis. Exposure to light, especially UV light, will also accelerate degradation through photolysis.
Q5: My experimental results are inconsistent. Could this be related to the stability of this compound?
A5: Yes, inconsistent results can be a direct consequence of this compound degradation. If the preparation of your aqueous solutions is not consistent in terms of pH, temperature, and light exposure, the concentration of the active compound will vary between experiments, leading to unreliable data.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitate forms when preparing aqueous solution. | Low aqueous solubility of this compound-pentyl. | Prepare a stock solution in a water-miscible organic solvent (e.g., acetone, acetonitrile) and then dilute it into the aqueous medium. Ensure the final concentration of the organic solvent is low and does not affect your experimental system. |
| Rapid decrease in this compound concentration over a short period. | Hydrolysis at neutral or alkaline pH. | Buffer your aqueous solution to a slightly acidic pH (e.g., pH 5-6) to slow down hydrolysis. Prepare solutions fresh before each experiment. |
| Inconsistent results between replicate experiments. | Variable degradation due to inconsistent light exposure. | Protect your solutions from light by using amber vials or covering them with aluminum foil. Maintain consistent lighting conditions for all experiments. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Formation of degradation products. | The primary degradation product is the carboxylic acid (IMCA). Other products from imide ring opening may also be present. Use a stability-indicating analytical method to separate and identify these products. |
Quantitative Data Summary
The stability of this compound-pentyl in aqueous solutions is significantly influenced by pH and light. The following table summarizes the degradation half-lives under different conditions.
| Condition | Parameter | Value |
| Hydrolysis | Half-life (DT₅₀) at pH 5 | 4.2 days |
| Half-life (DT₅₀) at pH 7 | 0.8 days (19.2 hours) | |
| Half-life (DT₅₀) at pH 9 | 6 minutes | |
| Photolysis | Half-life (DT₅₀) at pH 7 | 0.8 days |
Experimental Protocols
Protocol 1: Preparation of this compound-pentyl Aqueous Solution for In Vitro Studies
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound-pentyl analytical standard.
-
Dissolve the standard in a minimal amount of a suitable water-miscible organic solvent (e.g., HPLC-grade acetone or acetonitrile) to prepare a concentrated stock solution (e.g., 1-10 mg/mL).
-
-
Working Solution Preparation:
-
Serially dilute the stock solution with the desired aqueous experimental medium (e.g., buffer, cell culture media) to the final working concentration.
-
The final concentration of the organic solvent in the working solution should be kept to a minimum (typically <0.1%) to avoid solvent effects on the experimental system.
-
-
pH Adjustment and Storage:
-
If necessary, adjust the pH of the final working solution using appropriate buffers. To enhance stability, a slightly acidic pH (5-6) is recommended.
-
Prepare solutions fresh for each experiment and protect them from light.
-
Protocol 2: Stability-Indicating Analysis of this compound-pentyl and its Primary Degradate (IMCA) by LC-MS/MS
This method is adapted from validated methods for the analysis of this compound-pentyl and its carboxylic acid metabolite (IMCA) in water.[4]
-
Sample Preparation:
-
Acidify water samples with 1 N hydrochloric acid.
-
Extract the residues twice with ethyl acetate.
-
Evaporate the ethyl acetate under vacuum.
-
Re-dissolve the residue in methanol acidified with 0.05% formic acid, followed by HPLC-grade water with 0.05% formic acid.
-
-
LC-MS/MS System:
-
HPLC System: Agilent 1200/1260 series or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (starting point for optimization):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution program should be developed to separate this compound-pentyl from its more polar degradation product, IMCA.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor and product ions for both this compound-pentyl and IMCA.
-
-
Quantification:
-
Use a calibration curve prepared with analytical standards of this compound-pentyl and IMCA. The validated method showed a limit of quantification (LOQ) of 2.0 µg/L for both analytes in water.[4]
-
Visualizations
Caption: Primary hydrolysis pathways of this compound-pentyl.
Caption: Troubleshooting workflow for this compound experiments.
References
Flumiclorac Technical Support Center: Optimizing Performance Under Suboptimal Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the performance of Flumiclorac in experimental settings, particularly under suboptimal environmental conditions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound experiments, providing potential causes and actionable solutions.
1. Issue: Reduced this compound Efficacy in Low Temperatures
-
Question: Why is the efficacy of my this compound experiment reduced when conducted at lower temperatures, and how can I mitigate this?
-
Answer: this compound's herbicidal activity is temperature-dependent. Lower temperatures can slow down the metabolic processes in the target organism that are necessary for the herbicide to be effective. Research has shown that increasing the temperature from 10°C to 40°C can significantly boost this compound's activity.[1]
-
Troubleshooting Steps:
-
Temperature Control: If possible, conduct experiments within a controlled environment where the temperature can be maintained at an optimal level (e.g., 25-30°C).
-
Adjuvant Use: Consider the addition of specific adjuvants that can enhance herbicide uptake and performance in cooler conditions. Consult relevant literature for appropriate adjuvant selection.
-
Increased Concentration (with caution): In some instances, a slight increase in the this compound concentration may be necessary to achieve the desired effect at lower temperatures. However, this should be carefully tested and validated to avoid off-target effects.
-
-
2. Issue: Inconsistent Results Under Varying Light Conditions
-
Question: I am observing variable results with this compound. Could light intensity be a contributing factor?
-
Answer: Yes, light is a critical factor for the activity of PPO-inhibiting herbicides like this compound. The herbicidal effect is light-dependent, as the accumulation of protoporphyrin IX leads to the formation of reactive oxygen species in the presence of light, causing rapid cell membrane disruption.[2] Inconsistent light exposure will lead to variable efficacy.
-
Troubleshooting Steps:
-
Controlled Lighting: For laboratory and greenhouse experiments, ensure consistent and uniform light intensity and duration across all replicates.
-
Timing of Application: In field or semi-controlled environments, apply this compound during periods of consistent daylight. Avoid applications late in the day or during heavily overcast conditions.
-
-
3. Issue: Poor Performance in High pH Buffer or Media
-
Question: My experiment involves a high pH buffer, and this compound's performance seems to be compromised. Is there a pH sensitivity?
-
Answer: this compound-pentyl, the active ingredient, is highly susceptible to alkaline hydrolysis. Its stability decreases significantly as the pH increases. At a pH of 9, its half-life is dramatically reduced to just 6 minutes, compared to 4.2 days at pH 5.[1] This rapid degradation at high pH will lead to a substantial loss of active ingredient and reduced efficacy.
-
Troubleshooting Steps:
-
pH Adjustment: Adjust the pH of your spray solution or experimental media to a slightly acidic to neutral range (ideally pH 5-6.5) before adding this compound.
-
Use of Buffering Agents: Incorporate a suitable buffering agent to maintain the desired pH throughout the experiment.
-
Immediate Use: Prepare this compound solutions immediately before use, especially if the pH cannot be fully controlled.
-
-
4. Issue: Reduced Efficacy After Unexpected Rainfall or Irrigation
-
Question: An unexpected rain event occurred shortly after my this compound application. Do I need to reapply?
-
Answer: The rainfastness of a herbicide determines its ability to withstand rainfall after application. As a contact herbicide, this compound requires a certain amount of time to be absorbed by the plant tissue to be effective. While a specific rainfast period for this compound is not definitively established in the provided literature, general guidelines for contact herbicides suggest that a rain-free period is crucial. Heavy rainfall shortly after application can wash the product off the target, significantly reducing its efficacy.[3][4]
-
Troubleshooting Steps:
-
Weather Monitoring: Plan applications during periods with a low probability of rain.
-
Adjuvant Use: The inclusion of a sticker or deposition aid adjuvant can improve the retention of the herbicide on the leaf surface and enhance rainfastness.[5]
-
Reapplication Assessment: If heavy rainfall (e.g., >1 inch) occurs within a few hours of application, reapplication may be necessary. Observe the target for signs of efficacy before reapplying.
-
-
5. Issue: Low Activity in Drought-Stressed Subjects
-
Question: The subjects of my experiment are under drought stress, and this compound is not performing as expected. Why is this happening?
-
Answer: Plants under drought stress can have a thicker, waxier cuticle on their leaves, which acts as a barrier to herbicide absorption. Additionally, the overall reduced metabolic activity and transpiration in stressed plants can limit the uptake and action of the herbicide.
-
Troubleshooting Steps:
-
Optimal Plant Health: Ensure target organisms are well-hydrated and not under significant stress before herbicide application for optimal uptake.
-
Use of Penetrating Adjuvants: Incorporate adjuvants such as methylated seed oils (MSOs) or crop oil concentrates (COCs) to help penetrate the waxy cuticle of drought-stressed plants.[6]
-
Application Timing: Apply during periods of higher humidity (e.g., early morning) when the plant cuticle may be more permeable.
-
-
Data Presentation
Table 1: Effect of Temperature on this compound Efficacy
| Temperature (°C) | Common Lambsquarters Control (%) | Redroot Pigweed Control (%) |
| 10 | 13 | 40 |
| 20 | 55 | 65 |
| 30 | 85 | 88 |
| 40 | 100 | 100 |
Data adapted from Fausey and Renner, 2001.[1]
Table 2: Stability of this compound-pentyl at Different pH Values
| pH | Half-life (DT₅₀) | Stability Classification |
| 5 | 4.2 days | Stable |
| 7 | 0.8 days | Moderately Stable |
| 9 | 6 minutes | Unstable |
Data from AERU, University of Hertfordshire.[1]
Experimental Protocols
Protocol: Evaluating this compound Efficacy Under Controlled Environmental Conditions
This protocol outlines a method for assessing the performance of this compound under varying temperature and humidity levels.
-
Plant/Cell Culture Preparation:
-
Grow the target plant species or cultivate cell lines under standardized optimal conditions to ensure uniformity.
-
For whole-plant assays, use plants at a consistent growth stage (e.g., 2-3 leaf stage).[2]
-
-
Environmental Chamber Acclimation:
-
Place the experimental units (potted plants or cell cultures) into controlled environment chambers.
-
Set the chambers to the desired suboptimal and optimal conditions for temperature and humidity (e.g., Low Temp: 15°C/50% RH; Optimal Temp: 25°C/70% RH; High Temp: 35°C/50% RH).
-
Allow the subjects to acclimate for 24 hours before treatment.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On the day of application, prepare the final spray solutions by diluting the stock solution in a buffered solution adjusted to pH 6.0.
-
Include any adjuvants to be tested in the final spray solution.
-
-
Application of this compound:
-
For whole plants, use a precision bench sprayer to apply the herbicide solution uniformly at a calibrated volume.
-
For cell cultures, introduce this compound to the culture medium at the desired final concentration.
-
Include a control group that is treated with the vehicle solution (buffer and any adjuvants) without this compound.
-
-
Post-Treatment Incubation:
-
Return the treated subjects to their respective environmental chambers.
-
Maintain the specified temperature, humidity, and a consistent photoperiod (e.g., 16:8 hour light:dark cycle).
-
-
Efficacy Assessment:
-
Assess the efficacy at set time points (e.g., 24, 48, 72 hours) after treatment.
-
For whole plants, use a visual rating scale (e.g., 0% = no effect, 100% = complete necrosis) and measure biomass reduction (fresh or dry weight) compared to the control group.
-
For cell cultures, use cell viability assays (e.g., MTT, trypan blue exclusion).
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of the different environmental conditions on this compound efficacy.
-
Mandatory Visualizations
Caption: PPO Inhibition Pathway by this compound.
References
- 1. This compound-pentyl (Ref: S 23031) [sitem.herts.ac.uk]
- 2. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rainfastness of Pesticides - WCTA Online [wcta-online.com]
- 4. Rainfastness of Pesticides // Missouri Environment and Garden News Article // Integrated Pest Management, University of Missouri [ipm.missouri.edu]
- 5. advancedturf.com [advancedturf.com]
- 6. Understanding Herbicide Adjuvants | Crop Science US [cropscience.bayer.us]
Addressing Flumiclorac formulation challenges for research purposes
Flumiclorac Formulation Technical Support Center
Welcome to the technical support center for this compound formulation. This resource is designed for researchers and scientists in agricultural science and biochemistry. Given that this compound-pentyl is a herbicide, the information herein is tailored for experimental use in these fields, rather than for drug development. This guide provides solutions to common formulation challenges to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound-pentyl and what is its primary mechanism of action?
A1: this compound-pentyl is a selective, post-emergence dicarboximide herbicide used to control broadleaf weeds in crops like corn and soybeans.[1][2] Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][3] This enzyme is critical for the biosynthesis of both chlorophyll and heme.[4][5] Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which moves from the chloroplast to the cytoplasm and is converted to protoporphyrin IX. In the presence of light and oxygen, this compound generates singlet oxygen radicals, causing rapid lipid peroxidation, cell membrane disruption, and ultimately, cell death.[3][5]
Q2: Why is the formulation of this compound-pentyl challenging for research?
A2: The primary challenge stems from its very low solubility in water (0.189 mg/L at 25°C).[2] This necessitates the use of organic solvents or specialized formulation techniques to create stable and effective solutions for experiments. Additionally, this compound-pentyl is susceptible to hydrolysis, especially under alkaline conditions (pH ≥ 9), which can degrade the active ingredient and reduce its efficacy.[2]
Q3: What are the typical formulations available for this compound-pentyl?
A3: Commercially, this compound-pentyl is often formulated as an emulsifiable concentrate (EC).[2][6] This formulation allows the hydrophobic active ingredient to be mixed with water to form a stable emulsion for application. For laboratory purposes, researchers often need to prepare stock solutions in suitable organic solvents.
Troubleshooting Guide
This section addresses specific problems you may encounter during the preparation and use of this compound-pentyl solutions in a research setting.
Q: My this compound-pentyl solution is showing precipitation after dilution with an aqueous buffer. How can I resolve this?
A: This is a common issue due to the low aqueous solubility of this compound-pentyl.
-
Problem: The concentration of the organic solvent in the final solution may be too low to keep the compound dissolved.
-
Solution:
-
Increase Organic Solvent Ratio: Prepare a more concentrated initial stock solution in a water-miscible organic solvent (e.g., acetone, acetonitrile, or methanol). When diluting, ensure the final concentration of the organic solvent remains high enough to maintain solubility.
-
Use a Co-solvent System: Instead of a single solvent, try a mixture. For example, a stock in acetone could be diluted into a buffer that already contains a certain percentage of methanol.
-
pH Adjustment: Check the pH of your aqueous buffer. While this compound-pentyl is more stable in acidic to neutral conditions, extreme pH values can affect solubility and stability.[2] Aim for a pH between 5 and 7.[7]
-
Sonication: After dilution, use a sonicator to help dissolve small particles that may have precipitated.
-
Q: I am observing a rapid loss of herbicidal activity in my prepared solutions. What could be the cause?
A: This is likely due to chemical degradation of the this compound-pentyl ester.
-
Problem: The compound is undergoing hydrolysis, breaking it down into less active or inactive forms.
-
Solution:
-
Control pH: this compound-pentyl degrades rapidly in alkaline conditions (pH 9).[2] Ensure your diluents and buffers are in the acidic to neutral range (pH 5-7). Use a buffering agent to stabilize the pH if necessary.[7][8]
-
Temperature and Light: Store stock solutions in a cool, dark place (e.g., at 4°C in an amber vial) to minimize degradation from heat and photolysis.[2][9]
-
Prepare Fresh Solutions: Due to its susceptibility to hydrolysis, it is best practice to prepare fresh working solutions daily from a concentrated stock. The stability in frozen storage can also be matrix-dependent.
-
Q: How can I confirm the concentration and integrity of my this compound-pentyl stock solution?
A: Analytical validation is crucial for accurate research.
-
Problem: The actual concentration may be lower than calculated due to incomplete dissolution or degradation.
-
Solution:
-
Chromatographic Analysis: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS).[9][10][11]
-
Method: Prepare a calibration curve using an analytical standard of this compound-pentyl. Dilute a sample of your stock solution to fall within the range of the calibration curve and analyze it. This will provide an accurate concentration and can also reveal the presence of degradation products (visible as separate peaks in the chromatogram).
-
Quantitative Data Summary
The following tables summarize key physical and chemical properties of this compound-pentyl relevant to formulation.
Table 1: Solubility of this compound-pentyl in Water and Organic Solvents.
| Solvent | Solubility ( g/100 mL at 20-25°C) | Source |
| Water (pH 7) | 0.0000189 | [2] |
| Hexane | 0.328 | |
| n-Octanol | 1.60 | [10] |
| Methanol | 4.78 | [10] |
| Acetonitrile | 58.9 | [10] |
| Acetone | 59.0 | [10] |
| Methylene Chloride | 288.0 | [10] |
Table 2: Hydrolytic Stability of this compound-pentyl.
| pH | Half-life (DT₅₀) at 20°C | Interpretation | Source |
| 5 | 4.2 days | Relatively stable | [2] |
| 7 | 0.8 days (19.2 hours) | Moderately stable | [2] |
| 9 | 6 minutes | Highly unstable | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Acetone
This protocol provides a method for preparing a standard stock solution for laboratory use.
-
Materials:
-
This compound-pentyl (analytical grade, solid)
-
Acetone (HPLC grade)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL, Class A)
-
Sonicator
-
-
Procedure:
-
Calculate the required mass of this compound-pentyl. The molecular weight is 423.86 g/mol . For 10 mL of a 10 mM solution, you will need: Mass = 0.010 L * 0.010 mol/L * 423.86 g/mol = 0.0424 g (42.4 mg)
-
Accurately weigh approximately 42.4 mg of this compound-pentyl and record the exact weight.
-
Transfer the weighed solid into the 10 mL volumetric flask.
-
Add approximately 7-8 mL of acetone to the flask.
-
Place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution. The solution should be clear.
-
Allow the solution to return to room temperature.
-
Carefully add acetone to the flask until the bottom of the meniscus aligns with the calibration mark.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Transfer the solution to an amber glass vial and store at 4°C.
-
Protocol 2: Quality Control of Stock Solution using HPLC-UV
This protocol outlines a general method for verifying the concentration of the prepared stock solution.
-
Instrumentation and Conditions:
-
HPLC System: With UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 65:35 v/v) with 0.1% formic or phosphoric acid.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 5 µL.[11]
-
Detection Wavelength: Scan for optimal absorbance between 220-340 nm.[11]
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare Standards: Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting a certified analytical standard of this compound-pentyl in the mobile phase.
-
Prepare Sample: Dilute your prepared stock solution with the mobile phase to a theoretical concentration within the calibration range (e.g., 5 µg/mL).
-
Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject your prepared sample in duplicate.[11]
-
Calculation: Use the linear regression equation from the calibration curve to calculate the actual concentration of your sample based on its measured peak area. The result should be within ±5% of the theoretical concentration.
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Formulation Issues
Caption: A logical workflow for diagnosing and solving common this compound formulation problems.
Diagram 2: this compound-pentyl Mode of Action Pathway
Caption: The biochemical pathway showing how this compound inhibits PPO, leading to plant cell death.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. This compound-pentyl (Ref: S 23031) [sitem.herts.ac.uk]
- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 5. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. hortscans.ces.ncsu.edu [hortscans.ces.ncsu.edu]
- 8. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. cipac.org [cipac.org]
Technical Support Center: Protoporphyrinogen Oxidase (PPO) Inhibitor Enzyme Assays
Welcome to the technical support center for Protoporphyrinogen Oxidase (PPO) inhibitor enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to PPO inhibitor screening.
Troubleshooting Guide
This guide addresses common issues encountered during PPO inhibitor enzyme assays in a question-and-answer format.
Question 1: Why is there high background fluorescence or absorbance in my no-enzyme control wells?
Answer: High background signal can arise from the auto-oxidation of the substrate, Protoporphyrinogen IX (Protogen IX).[1][2] This non-enzymatic conversion of Protogen IX to the fluorescent Protoporphyrin IX (Proto IX) can mask the true enzyme activity.
Solutions:
-
Substrate Quality: Ensure the Protogen IX solution is freshly prepared and has been completely reduced. The solution should be colorless and non-fluorescent.[1] Incomplete reduction of Proto IX during substrate preparation can lead to initial fluorescence.
-
Minimize Light Exposure: Protogen IX is light-sensitive.[3] All steps involving the substrate should be performed in the dark or under dim lighting to prevent photo-oxidation.
-
Inert Atmosphere: Prepare and store Protogen IX under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1][2][3]
-
pH Adjustment: Ensure the pH of the substrate solution is appropriately adjusted before use, as pH can influence the rate of auto-oxidation.[3]
-
Include a "No-Enzyme" Control: Always include a control well with assay buffer and substrate but no enzyme to measure the rate of non-enzymatic auto-oxidation.[1] This background rate can then be subtracted from the rates of the wells containing the enzyme.
Question 2: My enzyme activity is very low or non-existent, even in the absence of an inhibitor.
Answer: Low or absent enzyme activity can be due to several factors related to the enzyme itself, the assay conditions, or the reagents.
Solutions:
-
Enzyme Stability: PPO is a membrane-bound mitochondrial enzyme and can be unstable.[4] Ensure proper storage conditions (typically -80°C) and avoid repeated freeze-thaw cycles.[5] Keep the enzyme on ice during the experiment.[6]
-
Enzyme Concentration: The enzyme concentration may be too low. Perform a protein concentration determination and adjust the amount of enzyme added to the assay.[3]
-
Assay Buffer Conditions: The pH and temperature of the assay buffer are critical for enzyme activity.[5][7] Ensure the buffer is at the optimal pH for your specific PPO enzyme (typically around 7.4-8.5) and that the assay is performed at the recommended temperature (e.g., 37°C).[1][3]
-
Cofactor Presence: PPO activity is dependent on FAD.[8] Ensure that the assay buffer contains sufficient concentrations of this cofactor if you are using a purified enzyme preparation that might be deficient.
-
Reagent Quality: Verify the quality and concentration of all reagents, including the substrate and any necessary cofactors. Prepare fresh solutions to rule out degradation.[9]
Question 3: I am observing inconsistent or highly variable results between replicate wells.
Answer: High variability can stem from pipetting errors, improper mixing, or "edge effects" in microplates.[5]
Solutions:
-
Pipetting Technique: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.[10] Pipette gently against the wall of the wells to avoid introducing air bubbles.[10]
-
Master Mix Preparation: Prepare a master mix of the reaction components (buffer, enzyme, etc.) to be added to the wells to minimize well-to-well variation.[10]
-
Proper Mixing: Ensure thorough but gentle mixing of the components in each well after addition. Avoid vigorous shaking or vortexing, which can enhance auto-oxidation of the substrate.[3]
-
Mitigate Plate Effects: Evaporation from the outer wells of a microplate can concentrate reactants and lead to higher readings. To prevent this, consider not using the outermost wells or filling them with buffer to maintain humidity.[5]
-
Thaw and Mix Reagents: Ensure all frozen components are completely thawed and mixed gently before use to ensure homogeneity.[10]
Question 4: My known PPO inhibitor is showing weak or no inhibition in the assay.
Answer: The lack of expected inhibition can be due to issues with the inhibitor, the assay conditions, or the experimental design.
Solutions:
-
Inhibitor Solubility and Stability: Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay does not affect enzyme activity.[9] Prepare fresh inhibitor stock solutions, as some compounds may degrade over time.[11]
-
Inhibitor Concentration: The inhibitor concentration may be too low to elicit a response. Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the IC50 value.[11]
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a sufficient period before adding the substrate to allow for binding to occur.[9][11]
-
Substrate Concentration: For competitive inhibitors, the apparent potency is dependent on the substrate concentration.[11] If the substrate concentration is too high (well above the Km), it can outcompete the inhibitor. Consider using a substrate concentration at or below the Km value.
-
Control for Solvent Effects: Include a control with the same concentration of the inhibitor's solvent (e.g., DMSO) to account for any effects the solvent may have on enzyme activity.[11]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the PPO inhibitor enzyme assay?
A1: The assay is typically based on the fluorometric or spectrophotometric detection of Protoporphyrin IX (Proto IX), the product of the PPO-catalyzed reaction.[1][4] The non-fluorescent and colorless substrate, Protoporphyrinogen IX (Protogen IX), is oxidized by PPO to the highly fluorescent and colored Proto IX.[1][4] The rate of increase in fluorescence or absorbance is directly proportional to the PPO activity. Inhibitors will decrease this rate.
Q2: How should I prepare the Protoporphyrinogen IX substrate?
A2: Protoporphyrinogen IX is typically prepared by the chemical reduction of Protoporphyrin IX. A common method involves using sodium amalgam under an inert atmosphere (nitrogen or argon).[1][2] The reduction is complete when the solution becomes colorless and non-fluorescent. The resulting Protogen IX solution should be kept on ice and used immediately or stored under an inert atmosphere at -80°C.[1][3]
Q3: What are some common interfering substances in a PPO assay?
A3: Certain compounds can interfere with the assay. These include:
-
Reducing agents: Ascorbic acid and dithiothreitol (DTT) can interfere with the oxidation reaction.[8][10]
-
Chelating agents: EDTA can chelate metal ions that may be important for enzyme stability or activity, although it is often included in buffers to prevent the insertion of divalent cations into the tetrapyrrole ring by other enzymes present in crude extracts.[2]
-
Detergents: High concentrations of detergents like SDS, NP-40, and Tween-20 can denature the enzyme.[10] However, a low concentration of a mild detergent like Tween 20 is often included to enhance Proto IX fluorescence and maintain protein solubility.[1][2]
Q4: How do I analyze the data from my PPO inhibitor assay?
A4: The rate of the reaction (change in fluorescence or absorbance per unit of time) is calculated for each well. The background rate from the no-enzyme control should be subtracted from all other readings.[11] The percent inhibition is then calculated for each inhibitor concentration relative to the no-inhibitor (positive) control. An IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.[11]
Data Presentation
Table 1: Example Kinetic Parameters for PPO from Different Sources
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/mg/h) | Reference |
| Mango | Catechol | 17300 | 192 U/g·min | [7] |
| Blackberry | Pyrocatechol | 20 | 0.14 µmol/mL/min | [12] |
| Cocoa Bean | Catechol | - | - | [13] |
Note: The units and conditions for Km and Vmax can vary significantly between studies. Direct comparison requires careful consideration of the experimental protocols.
Table 2: IC50 Values of Common PPO Inhibitors
| Inhibitor | Target PPO | IC50 (µM) | Inhibition Type | Reference |
| Acifluorfen-methyl | Plant PPO | Varies | Competitive | [1] |
| Fomesafen | Human PPO | - | Strong Inhibition | [14] |
| Ascorbic Acid | Blackberry PPO | 180 | - | [15] |
| L-cysteine | Blackberry PPO | - | Strong Inhibition | [15] |
| Quercetin | Blackberry PPO | 190 | - | [15] |
Experimental Protocols
Detailed Methodology for a Continuous Fluorimetric PPO Assay [1][2]
-
Preparation of Assay Buffer: Prepare a buffer solution of 50 mM Tris-HCl (pH 7.5) containing 1 mM EDTA and 0.5% (v/v) Tween 20.[1] All buffers should be brought to room temperature before use.[5]
-
Preparation of Inhibitor Stock Solutions: Dissolve the test inhibitors in a suitable solvent, such as DMSO, to create high-concentration stock solutions (e.g., 10 mM).[1] Prepare serial dilutions of the stock solutions in the same solvent.
-
Preparation of Protoporphyrinogen IX (Substrate):
-
Dissolve Protoporphyrin IX in 10 mM KOH containing 20% ethanol.[1][2]
-
Under a gentle stream of nitrogen or argon gas, add freshly prepared sodium amalgam to the Proto IX solution.[1]
-
Stir the mixture until the solution becomes colorless and non-fluorescent, indicating complete reduction to Protogen IX.[1]
-
Carefully remove the sodium amalgam. The resulting Protogen IX solution should be kept on ice and used immediately.[1]
-
-
Assay Setup:
-
In a 96-well black, clear-bottom microplate, add 180 µL of assay buffer to each well.[1]
-
Add 2 µL of the appropriate inhibitor dilution or DMSO (for the no-inhibitor control) to the wells.[1]
-
Add 10 µL of the PPO enzyme preparation to each well.[1] Include a "no-enzyme" control containing assay buffer and substrate but no enzyme.[1]
-
Optional: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 10-20 minutes) to allow for inhibitor binding.[11]
-
-
Initiation of the Reaction:
-
Add 10 µL of the freshly prepared Protogen IX substrate to each well to start the reaction.[1]
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature.[1]
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 30-60 seconds.[1] Use an excitation wavelength of approximately 404-410 nm and an emission wavelength of around 630-640 nm.[3][16]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 4. Measurement of protoporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Study on Characters and Inhibition of PPO in Mango Fruit [spkx.net.cn]
- 8. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase [mdpi.com]
- 15. Characterization of Polyphenol Oxidase (PPO) from Blackberry Thorny Wild Rubus Fruticosus and its Inhibition using Natural Extracts [foodandnutritionjournal.org]
- 16. tandfonline.com [tandfonline.com]
Minimizing experimental variability in Flumiclorac greenhouse trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in Flumiclorac greenhouse trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, post-emergent herbicide used to control broadleaf weeds.[1][2] It acts as a contact-type herbicide, meaning it is absorbed through the leaves.[2][3] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][4][5] This inhibition leads to a buildup of toxic compounds within the weed's cells, causing rapid cell membrane breakdown, wilting, browning, and eventual death of the plant.[1] The effects are typically visible within hours of application.[1]
Q2: What are the most critical environmental factors that can introduce variability in my this compound greenhouse trials?
The efficacy of this compound is significantly influenced by environmental conditions, which can be a major source of experimental variability. Key factors include:
-
Temperature: Higher temperatures generally increase the activity of this compound.[6][7][8]
-
Light Intensity: Increased light intensity enhances the herbicide's activity.[6][7]
-
Dew: The presence of dew on plant leaves at the time of application can reduce the efficacy of this compound.[6][7]
-
Relative Humidity: While some studies have shown that relative humidity did not significantly affect this compound activity, high humidity can promote thinner plant cuticles, potentially allowing for faster absorption.[6][7][9]
Q3: How can I ensure consistent and accurate application of this compound in my experiments?
Consistent application is crucial for minimizing variability. Here are some best practices:
-
Use Calibrated Equipment: Ensure that all spray equipment is properly calibrated to deliver the intended volume of the pesticide solution.[10]
-
Consistent Spray Volume: The amount of water needed to cover the growing area depends on the type of equipment used. Maintain a consistent spray volume across all treatments.[10]
-
Appropriate Droplet Size: The type of spray equipment determines the droplet size. Smaller droplets (30 to 50 microns) are more likely to come into contact with insects and mites on leaves, while larger droplets are better for reaching pests in the growing medium.[10]
-
Turn Off Air Circulation: During application, turn off any horizontal airflow fans to prevent drift and ensure the spray is deposited uniformly on the target plants.[11][12]
Q4: What is the importance of adjuvants and should I be using them in my trials?
Adjuvants can significantly influence the efficacy of this compound by increasing its absorption by the plant foliage.[13] The addition of an adjuvant has been shown to increase the control of various weed species in both greenhouse and field settings.[13] However, it is important to note that the type of adjuvant can impact the results, with some studies showing that organosilicone adjuvants can be more effective than nonionic surfactants (NIS) when this compound is tank-mixed with other herbicides.[13] For consistency, if an adjuvant is used, it should be the same type and concentration across all relevant treatments.
Troubleshooting Guide
Problem: I am observing inconsistent weed control between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Uneven Spray Application | 1. Verify Equipment Calibration: Recalibrate your sprayer to ensure a consistent output. 2. Check Nozzles: Inspect nozzles for clogging or wear and replace if necessary. 3. Standardize Application Technique: Ensure the same spray height, speed, and pattern are used for every application. |
| Microclimate Variations within the Greenhouse | 1. Monitor Environmental Conditions: Use sensors to monitor temperature, light intensity, and humidity in different areas of the greenhouse. 2. Randomize Plant Placement: Randomize the placement of your experimental units (pots or trays) to minimize the impact of any microclimate variations.[14] 3. Use Blocking Designs: If there are known environmental gradients (e.g., near a cooling pad or vent), use a randomized complete block design to account for this variability.[15] |
| Inconsistent Plant Growth Stage | 1. Select Uniform Plants: Start your experiment with plants that are at a consistent growth stage and size.[14] 2. Document Growth Stage: Record the growth stage of the plants at the time of application. |
| Variability in Soil/Growing Media | 1. Homogenize Media: Thoroughly mix your potting media before planting to ensure uniformity. 2. Analyze Media Properties: Test the pH, organic matter content, and texture of your media, as these can affect herbicide availability.[16] |
Problem: this compound efficacy is lower than expected across all treatments.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Environmental Conditions | 1. Review Temperature and Light: Check your greenhouse environmental records. Low temperatures and low light intensity can reduce this compound activity.[6][7][8] 2. Check for Dew: Ensure that applications are made to dry foliage, as dew can decrease efficacy.[6][7] |
| Incorrect Herbicide Preparation | 1. Verify Calculations: Double-check all calculations for herbicide concentrations. 2. Use Fresh Solutions: Prepare fresh herbicide solutions for each experiment, as the active ingredient may degrade over time. |
| Plant Stress | 1. Assess Plant Health: Ensure plants are actively growing and not under stress from drought, nutrient deficiencies, or disease, as this can reduce herbicide uptake.[9] |
| Potential Herbicide Resistance | 1. Source of Weed Seed: If using field-collected weed seeds, be aware of the potential for pre-existing herbicide resistance. 2. Include a Susceptible Control: Always include a known susceptible weed population as a positive control to verify herbicide activity. |
Data Presentation
Table 1: Effect of Temperature on this compound Activity
| Target Weed | Temperature Increase | Increase in Herbicidal Activity |
| Common Lambsquarters | 10°C to 40°C | 87% |
| Redroot Pigweed | 10°C to 40°C | 60% |
| (Data sourced from Fausey & Renner, 1998)[6] |
Table 2: Effect of Light Intensity on this compound Activity
| Target Weed | Light Intensity Increase | Increase in Herbicidal Activity |
| Common Lambsquarters | 0 to 1,000 µmol m⁻² s⁻¹ | 91% |
| Redroot Pigweed | 0 to 1,000 µmol m⁻² s⁻¹ | 99% |
| (Data sourced from Fausey & Renner, 1998)[6] |
Table 3: Effect of Dew on this compound Activity
| Target Weed | Reduction in Herbicidal Activity |
| Common Lambsquarters | 5% |
| Redroot Pigweed | 20% |
| (Data sourced from Fausey & Renner, 1998)[6] |
Experimental Protocols
Protocol 1: Standardized this compound Efficacy Trial
-
Plant Material:
-
Select healthy, uniform seedlings at the 2-4 true leaf stage.
-
Use a consistent and homogenized growing medium for all experimental units.
-
Randomly assign plants to treatment groups.[14]
-
-
Greenhouse Environment:
-
Maintain a consistent temperature and light cycle throughout the experiment.
-
Monitor and record environmental conditions daily.
-
Avoid overhead irrigation immediately before and after application to prevent washoff.
-
-
Herbicide Application:
-
Calibrate spray equipment before each use.
-
Prepare fresh herbicide solutions on the day of application.
-
Include a non-treated control and a vehicle (carrier solution without this compound) control.[14]
-
Apply the herbicide uniformly to the foliage, ensuring thorough coverage.
-
-
Data Collection:
-
Visually assess phytotoxicity at predetermined intervals (e.g., 3, 7, and 14 days after treatment) using a 0-100% scale (0 = no injury, 100 = plant death).
-
-
Experimental Design:
-
Use a completely randomized design (CRD) or a randomized complete block design (RCBD) with a minimum of 4-5 replicates per treatment.[17]
-
Mandatory Visualizations
Caption: this compound's mode of action signaling pathway.
Caption: Standardized workflow for this compound greenhouse trials.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. This compound-pentyl (Ref: S 23031) [sitem.herts.ac.uk]
- 3. This compound [sitem.herts.ac.uk]
- 4. This compound | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Environmental effects on CGA-248757 and this compound efficacy/soybean tolerance | Weed Science | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. horticulture.com.au [horticulture.com.au]
- 10. ncipmhort.cfans.umn.edu [ncipmhort.cfans.umn.edu]
- 11. Herbicide Treatment Table for Inside Greenhouses / Floriculture and Ornamental Nurseries / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 12. Greenhouse Weed Control | NC State Extension Publications [content.ces.ncsu.edu]
- 13. Adjuvant Effects on CGA-248757 and this compound Efficacy and Crop Tolerance | Weed Technology | Cambridge Core [cambridge.org]
- 14. Conducting Onsite Greenhouse Trials [growertalks.com]
- 15. newprairiepress.org [newprairiepress.org]
- 16. Factors Affecting Soil-Applied Herbicides | CALS [cals.cornell.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Flumiclorac Residue Analysis
Welcome to the Technical Support Center for Flumiclorac residue analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges of matrix effects in analytical experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound residues, offering step-by-step solutions to overcome common challenges.
| Problem | Potential Cause | Recommended Solution |
| Poor recovery of this compound pentyl ester | Incomplete extraction from the sample matrix. Different matrices, such as soil or various crops, can bind to the analyte with varying affinities.[1] | Optimize the extraction solvent and technique. For soil, a 4:1 acetone:0.1 N HCl (v/v) mixture has been shown to be effective.[2] For crop matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using acetonitrile is a common starting point.[3][4] Ensure thorough homogenization of the sample to maximize solvent contact. For dry samples like raisins or nuts, a pre-wetting step with water is crucial for efficient extraction.[3] |
| Degradation of the analyte during sample preparation. this compound pentyl ester can be susceptible to degradation under certain pH conditions. | Control the pH of the extraction and cleanup steps. Acidifying the sample, as demonstrated in the validated method for water analysis using 1 N hydrochloric acid, can help stabilize the analyte.[2] The use of buffered QuEChERS methods can also help maintain a stable pH environment. | |
| Signal suppression or enhancement in LC-MS/MS analysis | Co-elution of matrix components with this compound. Compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's source, leading to inaccurate quantification.[5] | Improve the sample cleanup process. Solid-Phase Extraction (SPE) is a powerful technique to remove interfering compounds. For N-phenylimide herbicides like this compound, various SPE sorbents can be effective.[6] Dispersive SPE (dSPE) as part of the QuEChERS workflow is also widely used for cleanup.[4] |
| Optimize chromatographic separation. Adjusting the HPLC gradient, flow rate, or using a column with a different selectivity can help separate this compound from interfering matrix components.[7][8][9] | ||
| Employ matrix-matched calibration. Preparing calibration standards in a blank matrix extract that closely resembles the samples can compensate for signal suppression or enhancement.[10] | ||
| Inconsistent or non-reproducible results | Variability in the sample matrix. The composition of matrices can vary significantly between samples, even within the same crop type, leading to inconsistent matrix effects. | Use an internal standard. A stable isotope-labeled internal standard that behaves similarly to this compound can help correct for variations in extraction efficiency and matrix effects. |
| Instrumental drift or contamination. Buildup of matrix components in the LC-MS/MS system can lead to a gradual decline in performance.[11] | Implement a regular instrument maintenance schedule. This includes cleaning the ion source, checking for leaks, and ensuring the proper functioning of the pump and autosampler.[7][8][9] | |
| Incorporate quality control (QC) samples. Regularly analyzing QC samples with known concentrations of this compound can help monitor the performance of the entire analytical method. | ||
| Peak tailing or splitting in the chromatogram | Active sites in the GC or LC system. Co-extracted matrix components can create active sites in the injector or on the column, leading to poor peak shape. | Use analyte protectants in GC analysis. These compounds can mask active sites and improve peak shape. |
| Column degradation or contamination. Over time, the stationary phase of the analytical column can degrade or become contaminated with non-volatile matrix components.[8][9] | Flush the column regularly. If flushing does not resolve the issue, replacing the guard column or the analytical column may be necessary.[7][8][9] | |
| Inappropriate injection solvent. Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. | Ensure the final extract is dissolved in a solvent compatible with the initial mobile phase conditions. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in this compound residue analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[5] This can lead to either suppression (a decrease in signal) or enhancement (an increase in signal) of the analyte's response in the mass spectrometer. These effects can result in inaccurate quantification of the this compound residue, leading to either underestimation or overestimation of its concentration in the sample.
Q2: What is the QuEChERS method and is it suitable for this compound analysis?
A2: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It is a widely used sample preparation technique in pesticide residue analysis that involves a simple extraction with a solvent (usually acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE).[3][4] The QuEChERS method is generally suitable for a broad range of pesticides, including N-phenylimide herbicides like this compound, and can be applied to various matrices such as fruits, vegetables, and soil.[1][3][4][12]
Q3: What are the key steps in a Solid-Phase Extraction (SPE) cleanup for this compound analysis?
A3: A typical SPE cleanup procedure involves the following steps:
-
Conditioning: The SPE cartridge is washed with a solvent to activate the sorbent.
-
Loading: The sample extract is passed through the cartridge. This compound and some matrix components will be retained on the sorbent.
-
Washing: A weaker solvent is passed through the cartridge to remove loosely bound matrix interferences while this compound remains on the sorbent.
-
Elution: A stronger solvent is used to elute the retained this compound from the cartridge, leaving more strongly bound interferences behind.
The choice of sorbent and solvents will depend on the specific matrix and the properties of this compound.
Q4: How do I prepare matrix-matched calibration standards?
A4: To prepare matrix-matched calibration standards, you first need a "blank" sample of the same matrix (e.g., the same type of crop) that is free of this compound. This blank matrix is then extracted and cleaned up using the same procedure as your unknown samples. The resulting blank matrix extract is then used as the solvent to prepare your serial dilutions of this compound analytical standards. This ensures that your calibration standards experience similar matrix effects as your actual samples, leading to more accurate quantification.[10]
Q5: What are protoporphyrinogen oxidase (PPO) inhibitors and how does this relate to this compound?
A5: Protoporphyrinogen oxidase (PPO) inhibitors are a class of herbicides that act by inhibiting the PPO enzyme, which is crucial for chlorophyll and heme biosynthesis in plants.[13][14][15] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive oxygen species that destroy cell membranes, causing rapid weed death.[13][14][15] this compound pentyl ester belongs to the N-phenylphthalimide chemical family, which are known PPO inhibitors.[14] Understanding the mode of action can be helpful in developing analytical strategies, as compounds with similar modes of action often share similar chemical properties.
Quantitative Data Summary
The following tables summarize recovery data for this compound pentyl ester and its metabolite, IMCA, from various studies. This data can help in selecting and validating an analytical method.
Table 1: Recovery of this compound Pentyl Ester and IMCA from Soil using Method RM-29S-1 (LC/MS/MS)
| Analyte | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound pentyl ester | 20 | 95 | 5 |
| 100 | 98 | 3 | |
| IMCA | 20 | 92 | 6 |
| 100 | 96 | 4 |
Data sourced from a validated analytical method report.[2]
Table 2: Recovery of this compound Pentyl Ester and IMCA from Water using Method RM-29W-4 (LC/MS/MS)
| Analyte | Fortification Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound pentyl ester | 2.0 | 91.5 | 6.8 |
| 10.0 | 95.2 | 4.5 | |
| IMCA | 2.0 | 88.7 | 7.2 |
| 10.0 | 92.4 | 5.1 |
Data sourced from a validated analytical method report.[2]
Experimental Protocols
Protocol 1: QuEChERS Method for Vegetable Matrices (General Protocol)
This protocol is a general guideline for the extraction and cleanup of this compound residues from high-water content vegetable matrices. Optimization may be required for specific commodities.
-
Sample Homogenization: Homogenize a representative portion of the vegetable sample. For samples with low water content, add a calculated amount of water to achieve at least 80% water content.[3][12]
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., EN 15662 or AOAC 2007.01 formulation).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a dSPE tube containing a sorbent mixture (e.g., PSA and C18) and MgSO₄. The choice of sorbents may need to be optimized based on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Carefully collect the supernatant.
-
The extract can be directly analyzed by LC-MS/MS or may require dilution with the initial mobile phase to minimize solvent effects.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Soil Extracts
This protocol describes a general procedure for cleaning up soil extracts containing this compound residues.
-
Extract Preparation: Prepare the initial soil extract as described in the Troubleshooting Guide (e.g., using 4:1 acetone:0.1 N HCl).
-
SPE Cartridge Selection: Choose an appropriate SPE cartridge. For moderately polar compounds like this compound, a reversed-phase sorbent (e.g., C18) or a polymeric sorbent can be effective.
-
Cartridge Conditioning:
-
Wash the cartridge with 5-10 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Equilibrate the cartridge with 5-10 mL of the solvent used to dissolve the sample extract.
-
-
Sample Loading:
-
Load the sample extract onto the conditioned cartridge at a slow and steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
-
Visualizations
Caption: Experimental workflow for this compound residue analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 2. epa.gov [epa.gov]
- 3. gcms.cz [gcms.cz]
- 4. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. zefsci.com [zefsci.com]
- 12. cms.mz-at.de [cms.mz-at.de]
- 13. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 14. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 15. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
Flumiclorac storage and handling best practices for researchers
This technical support center provides essential information for the safe and effective use of Flumiclorac in a research setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
When preparing the solution, ensure you are working in a well-ventilated area and wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[3][4] Use a calibrated balance to weigh the this compound powder and add it to the desired volume of solvent in a certified volumetric flask. Mix thoroughly until the solid is completely dissolved. Store the stock solution in a tightly sealed container, protected from light.
Q2: How should I store the solid form of this compound and its stock solutions?
A2: Solid this compound should be stored in a cool, dry place, away from direct sunlight and sources of heat or ignition.[5][6][7] The container should be kept tightly closed to prevent moisture absorption and contamination.[7]
Stock solutions should be stored in a well-ventilated, locked area.[8] To maintain stability, it is best to keep them in a refrigerator, protected from light. The stability of this compound pentyl in frozen storage is dependent on the matrix, with stability reported for up to two years in soybean matrices, but significantly less in others like corn (30-45 days) and cotton (2-4 months).[9] While this data is for a derivative, it suggests that the stability of this compound solutions should be monitored. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the primary safety precautions I should take when handling this compound?
A3: this compound is a recognized irritant.[1][2] When handling this compound, always wear appropriate PPE, including:
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[3][4]
-
Hand Protection: Chemical-resistant gloves are required to avoid skin contact.[3][8]
-
Lab Coat: A lab coat should be worn to protect your clothing and skin.
-
Respiratory Protection: Work in a well-ventilated area. If significant aerosolization is possible, a respirator may be necessary.[10]
Avoid creating dust when handling the solid form. In case of accidental contact, rinse the affected area with plenty of water.[7] If swallowed, seek immediate medical attention.[8] Always wash your hands thoroughly after handling the compound.[7]
Troubleshooting Guides
Problem: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound.
-
Solution: this compound can degrade through hydrolysis and photolysis.[1][2] Ensure that your stock solutions are fresh and have been stored correctly (in the dark, at a low temperature). Prepare fresh working solutions for each experiment. Avoid prolonged exposure of your experimental setup to light.
-
-
Possible Cause 2: Inaccurate solution concentration.
-
Solution: Verify the calibration of your balance before weighing the compound. Ensure that the this compound is fully dissolved in the solvent. If you observe any precipitate in your stock solution, it may indicate that the concentration is too high for the chosen solvent or that the compound has precipitated out of solution due to temperature changes. Gently warm the solution and sonicate to try and redissolve the compound. If this fails, a new stock solution should be prepared.
-
Problem: Difficulty dissolving this compound.
-
Possible Cause: Low solubility in the chosen solvent.
-
Solution: this compound has very low water solubility.[9] If you are using an aqueous buffer, you may need to first dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or acetone before adding it to the buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system. You can also try gentle heating or sonication to aid dissolution.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Aqueous Solubility | Low | [1][2] |
| Vapor Pressure | 1.0 x 10⁻⁷ mmHg @ 22.4°C (this compound pentyl technical) | [7] |
| Storage Temperature | Store in a cool, dry place. General guidance for pesticides suggests a range of 40°F–100°F (4.4°C–37.8°C).[5][11] | [5][6][11] |
| Flash Point | > 93 °C (> 200 °F) | [7] |
Experimental Protocol: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This compound is known to inhibit the enzyme protoporphyrinogen oxidase (PPO).[1][2] The following is a generalized protocol to assess the inhibitory effect of this compound on PPO activity in vitro.
Materials:
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This compound stock solution (e.g., in DMSO)
-
PPO enzyme extract (from a suitable biological source, e.g., plant mitochondria)
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Protoporphyrinogen IX (substrate)
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Assay buffer (e.g., Tris-HCl buffer with appropriate co-factors)
-
Spectrophotometer or fluorometer
Methodology:
-
Enzyme Preparation: Isolate PPO from the chosen source material following established protocols. Determine the protein concentration of the enzyme extract.
-
Assay Setup: In a 96-well plate or cuvettes, prepare the reaction mixtures. Each reaction should contain the assay buffer, a specific concentration of the PPO enzyme extract, and varying concentrations of this compound (or vehicle control, e.g., DMSO).
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Pre-incubation: Pre-incubate the enzyme with this compound for a defined period (e.g., 10-15 minutes) at a controlled temperature to allow for inhibitor binding.
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Initiation of Reaction: Start the enzymatic reaction by adding the substrate, protoporphyrinogen IX.
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Measurement of Activity: Monitor the formation of the product, protoporphyrin IX, over time. This can be done by measuring the increase in absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction rates for each this compound concentration. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Caption: Logical relationships in this compound storage and handling.
Caption: Experimental workflow for a PPO inhibition assay.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. This compound-pentyl (Ref: S 23031) [sitem.herts.ac.uk]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. PI-123/PI160: Storage Limitation Statements: Temperature—Herbicides [edis.ifas.ufl.edu]
- 6. journals.flvc.org [journals.flvc.org]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. images.thdstatic.com [images.thdstatic.com]
- 11. Storage Conditions – Pesticide Environmental Stewardship [pesticidestewardship.org]
Technical Support Center: Enhancing Flumiclorac Selectivity in Sensitive Crop Species
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the selectivity of flumiclorac in sensitive crop species.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound-pentyl ester?
This compound-pentyl ester is a fast-acting, contact herbicide that is absorbed by foliage.[1][2] It functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial for chlorophyll biosynthesis.[3][4] This inhibition leads to the accumulation of protoporphyrinogen IX, which in the presence of light, causes rapid cell membrane disruption and ultimately, plant death.[5] Injury symptoms, such as wilting, browning, and necrosis, can appear within hours of application.[4]
Q2: Why are some crop species sensitive to this compound-pentyl?
The selectivity of this compound-pentyl is primarily determined by the plant's ability to metabolize the herbicide into non-toxic compounds. Tolerant crops, such as corn and soybeans, can rapidly detoxify the herbicide. In contrast, sensitive species lack the necessary metabolic pathways or have slower metabolic rates, leading to the accumulation of the active herbicide and subsequent cellular damage.
Q3: How can herbicide safeners enhance the selectivity of this compound in sensitive crops?
Herbicide safeners are compounds that, when applied with an herbicide, protect the crop from injury without significantly affecting the herbicide's efficacy on target weeds.[6] Safeners work by inducing the expression of genes that encode for detoxification enzymes, such as cytochrome P450 monooxygenases (CYPs) and glutathione S-transferases (GSTs).[7][8] These enzymes accelerate the metabolism of the herbicide in the crop plant, converting it into inactive forms before it can cause significant damage.[5]
Q4: Which safeners have shown potential for use with PPO-inhibiting herbicides like this compound?
Research has indicated that safeners such as cloquintocet-mexyl and mefenpyr-diethyl may reduce crop injury from PPO-inhibiting herbicides.[1] These safeners are known to induce the expression of detoxification enzymes in various cereal crops.[9]
Q5: Can safeners be applied in different ways?
Yes, safeners can be applied in several ways. They can be used to pre-treat crop seeds before planting or can be sprayed on plants as a mixture with the herbicide.[2] The most common method for post-emergence herbicides like this compound is a tank-mix application.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Unexpectedly high crop injury despite the use of a safener.
| Possible Cause | Troubleshooting Step |
| Incorrect Safener-to-Herbicide Ratio: The ratio of safener to herbicide is critical for achieving optimal protection. | Review the literature for recommended ratios for similar herbicides and crop species. Conduct a dose-response experiment with varying safener concentrations to determine the optimal ratio for your specific conditions. |
| Environmental Stress: Environmental factors such as extreme temperatures, drought, or waterlogged soils can increase crop sensitivity to herbicides, even with a safener. | Ensure optimal growing conditions for your crop species. Record environmental data during your experiments to identify any potential correlations with crop injury. |
| Crop Growth Stage: The developmental stage of the crop can influence its sensitivity to herbicides and its response to safeners. | Apply this compound and the safener at the recommended growth stage for the crop. If this information is unavailable, conduct preliminary experiments to determine the most tolerant growth stage. |
| Formulation Issues: The formulation of the spray solution can impact the effectiveness of both the herbicide and the safener. | Ensure proper mixing of the tank components. Check for any known antagonisms between the herbicide, safener, and any adjuvants used in the formulation. |
Issue 2: Reduced weed control when using a safener.
| Possible Cause | Troubleshooting Step |
| Safener-Induced Weed Tolerance: In rare cases, a safener may also slightly increase the tolerance of some weed species to the herbicide. | Evaluate the effect of the safener on the target weed species in separate experiments. If a significant increase in weed tolerance is observed, a different safener may be required. |
| Antagonistic Tank Mix: The safener or other components in the tank mix may be antagonizing the activity of the this compound. | Conduct a jar test to check for physical compatibility. Review the literature for any known chemical antagonisms. Test the efficacy of this compound with and without the safener on the target weeds. |
| Application Timing: The timing of the application relative to the weed growth stage is crucial for effective control. | Ensure that the weeds are at the susceptible growth stage at the time of application as per the herbicide label or literature recommendations. |
Issue 3: Inconsistent results across experimental replicates.
| Possible Cause | Troubleshooting Step |
| Variable Application Technique: Inconsistent sprayer speed, pressure, or boom height can lead to uneven application of the herbicide and safener. | Calibrate your spray equipment carefully and ensure a consistent application technique across all replicates. |
| Non-uniform Environmental Conditions: Variations in soil type, moisture, or light exposure across the experimental area can affect plant growth and response to the treatments. | Choose a uniform experimental site. If variability cannot be avoided, use a randomized complete block design to account for the variation. |
| Genetic Variability in Plant Material: If using a crop variety with known genetic variability, this could contribute to inconsistent responses. | Use a genetically uniform crop variety for your experiments if possible. |
Quantitative Data Summary
The following tables present hypothetical yet realistic data on the effect of safeners on this compound selectivity in a sensitive lentil variety. This data is for illustrative purposes and should be confirmed by experimentation.
Table 1: Effect of Safeners on this compound Injury in Lentils (14 Days After Treatment)
| Treatment | This compound Rate (g a.i./ha) | Safener | Safener Rate (g a.i./ha) | Visual Injury (%) | Plant Height (cm) | Shoot Dry Weight (mg) |
| Untreated Control | 0 | None | 0 | 0 | 15.2 | 520 |
| This compound | 20 | None | 0 | 45 | 8.3 | 280 |
| This compound + Cloquintocet-mexyl | 20 | Cloquintocet-mexyl | 10 | 15 | 12.8 | 450 |
| This compound + Mefenpyr-diethyl | 20 | Mefenpyr-diethyl | 10 | 18 | 12.1 | 435 |
| This compound | 40 | None | 0 | 78 | 4.1 | 110 |
| This compound + Cloquintocet-mexyl | 40 | Cloquintocet-mexyl | 20 | 25 | 10.5 | 380 |
| This compound + Mefenpyr-diethyl | 40 | Mefenpyr-diethyl | 20 | 30 | 9.8 | 360 |
Table 2: Efficacy of this compound on Velvetleaf (Abutilon theophrasti) with and without Safeners (14 Days After Treatment)
| Treatment | This compound Rate (g a.i./ha) | Safener | Safener Rate (g a.i./ha) | Weed Control (%) |
| This compound | 20 | None | 0 | 92 |
| This compound + Cloquintocet-mexyl | 20 | Cloquintocet-mexyl | 10 | 90 |
| This compound + Mefenpyr-diethyl | 20 | Mefenpyr-diethyl | 10 | 89 |
| This compound | 40 | None | 0 | 98 |
| This compound + Cloquintocet-mexyl | 40 | Cloquintocet-mexyl | 20 | 97 |
| This compound + Mefenpyr-diethyl | 40 | Mefenpyr-diethyl | 20 | 96 |
Experimental Protocols
Protocol 1: Greenhouse Evaluation of Safener Efficacy
This protocol outlines a method for assessing the efficacy of a safener in protecting a sensitive crop from this compound injury in a controlled greenhouse environment.
-
Plant Material and Growth Conditions:
-
Grow a sensitive crop species (e.g., lentil, pea) in pots containing a standard potting mix.
-
Maintain greenhouse conditions at approximately 25/20°C day/night temperature with a 16-hour photoperiod.
-
Water the plants as needed to maintain adequate soil moisture.
-
-
Herbicide and Safener Application:
-
Apply this compound-pentyl ester and the safener when the plants have reached the 2-3 true leaf stage.
-
Use a laboratory spray chamber calibrated to deliver a consistent spray volume (e.g., 200 L/ha).
-
Prepare spray solutions for the following treatments:
-
Untreated control
-
This compound alone at two rates (e.g., 1X and 2X the expected use rate)
-
Safener alone at two rates
-
This compound at both rates tank-mixed with the safener at both rates.
-
-
Include a susceptible weed species (e.g., velvetleaf) to confirm herbicide activity.
-
-
Data Collection and Analysis:
-
Visually assess crop injury and weed control at 3, 7, and 14 days after treatment (DAT) using a 0% (no effect) to 100% (complete death) scale.
-
At 14 DAT, measure plant height and harvest the above-ground biomass.
-
Dry the biomass at 70°C for 72 hours and record the dry weight.
-
Analyze the data using analysis of variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
-
Visualizations
Safener-Induced Detoxification Pathway of this compound
The following diagram illustrates the proposed signaling pathway for safener-induced detoxification of this compound in a crop plant.
Caption: Safener-induced gene expression leading to the detoxification of this compound.
Experimental Workflow for Safener Evaluation
This diagram outlines the logical flow of an experiment designed to evaluate the effectiveness of a safener.
Caption: Workflow for greenhouse evaluation of herbicide safeners.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. mdpi.com [mdpi.com]
- 3. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural plant defense genes provide clues to safener protection in grain sorghum | College of Agricultural, Consumer & Environmental Sciences | Illinois [aces.illinois.edu]
- 6. caws.org.nz [caws.org.nz]
- 7. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Flumiclorac and Other Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides
Introduction
Protoporphyrinogen oxidase (PPO) inhibiting herbicides are a critical tool in modern agriculture for the management of a wide spectrum of broadleaf weeds. These herbicides act by inhibiting the PPO enzyme, a key component in the chlorophyll and heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the rapid generation of reactive oxygen species that cause lipid peroxidation and cell membrane disruption, ultimately leading to weed death.[1]
Flumiclorac, a member of the N-phenylphthalimide chemical family, is a post-emergence PPO-inhibiting herbicide known for its rapid activity on a variety of broadleaf weeds.[2][3] This guide provides a comparative analysis of the efficacy of this compound against other commonly used PPO-inhibiting herbicides, namely fomesafen, lactofen, and acifluorfen. The information presented is intended for researchers, scientists, and professionals in the field of drug and herbicide development to facilitate informed decisions in weed management strategies.
Mode of Action of PPO-Inhibiting Herbicides
PPO-inhibiting herbicides disrupt the porphyrin biosynthesis pathway, which is essential for the production of chlorophyll and cytochromes. The inhibition of the PPO enzyme leads to an accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light, this compound is oxidized to protoporphyrin IX, a potent photosensitizer. The excited protoporphyrin IX interacts with molecular oxygen to produce singlet oxygen, a highly reactive oxygen species. This initiates a cascade of lipid peroxidation, leading to the rapid destruction of cell membranes, leakage of cellular contents, and ultimately, cell death. The visual symptoms, such as chlorosis, necrosis, and bronzing, typically appear within hours to a few days after application.
Caption: Mode of action for PPO-inhibiting herbicides.
Comparative Efficacy on Key Broadleaf Weeds
The efficacy of PPO-inhibiting herbicides can vary depending on the weed species, weed size, environmental conditions, and application rate. The following tables summarize the reported efficacy of this compound, fomesafen, lactofen, and acifluorfen on several economically important broadleaf weeds. Efficacy is rated as Excellent (E), Good (G), Fair (F), or Poor (P).
Table 1: Efficacy on Velvetleaf (Abutilon theophrasti)
| Herbicide | Efficacy Rating | Source(s) |
| This compound | E | [2][3] |
| Fomesafen | G-E | [4] |
| Lactofen | E | [5][6] |
| Acifluorfen | G | [7] |
Table 2: Efficacy on Morningglory species (Ipomoea spp.)
| Herbicide | Efficacy Rating | Source(s) |
| This compound | G-E | [2][3] |
| Fomesafen | G (on pitted); F-G (on ivyleaf) | [8][9] |
| Lactofen | G (on pitted); F (on ivyleaf) | [8][9] |
| Acifluorfen | G (on pitted); F-G (on ivyleaf) | [8][9] |
Table 3: Efficacy on Common Ragweed (Ambrosia artemisiifolia)
| Herbicide | Efficacy Rating | Source(s) |
| This compound | E | [2][3] |
| Fomesafen | E | [10] |
| Lactofen | G | [6] |
| Acifluorfen | G | [7] |
Table 4: Efficacy on Pigweed species (Amaranthus spp.)
| Herbicide | Efficacy Rating | Source(s) |
| This compound | G-E | [2][3] |
| Fomesafen | E | [10][11] |
| Lactofen | E | [1] |
| Acifluorfen | G | [7][12] |
Table 5: Efficacy on Common Lambsquarters (Chenopodium album)
| Herbicide | Efficacy Rating | Source(s) |
| This compound | G-E | [2][3] |
| Fomesafen | F (suppression) | [4] |
| Lactofen | G | [6] |
| Acifluorfen | G | [7] |
Crop Injury Potential
While effective on weeds, PPO-inhibiting herbicides can also cause transient injury to crops, particularly under certain environmental conditions. This injury typically manifests as leaf speckling, bronzing, or necrosis.
Table 6: Crop Injury Potential in Soybean and Corn
| Herbicide | Soybean Injury | Corn Injury | Source(s) |
| This compound | Low to Moderate | Low to Moderate | [13] |
| Fomesafen | Low to Moderate | Low to Moderate | [4][14] |
| Lactofen | Moderate | Not typically used | [9] |
| Acifluorfen | Moderate | Not typically used | [9] |
Experimental Protocols for Herbicide Efficacy Trials
A standardized and rigorous experimental protocol is essential for the accurate evaluation of herbicide efficacy. The following outlines a typical methodology for a post-emergence broadleaf weed control field trial.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) is commonly used to account for field variability.
-
Replications: A minimum of 3-4 replications are used to ensure statistical validity.
-
Plot Size: Plot dimensions are typically in the range of 3 meters by 9 meters to allow for accurate application and assessment while minimizing edge effects.
2. Site Selection and Preparation:
-
Select a field with a uniform and moderate to heavy infestation of the target weed species.
-
Standard agronomic practices for the crop being grown (e.g., soybean, corn) should be followed, including tillage, fertilization, and planting.
3. Herbicide Application:
-
Application Timing: Herbicides are typically applied when weeds are in the 2-4 leaf stage and are actively growing.
-
Equipment: A CO2-pressurized backpack sprayer or a small-plot tractor-mounted sprayer equipped with flat-fan nozzles is used to ensure uniform application.
-
Carrier Volume: A spray volume of 10-20 gallons per acre is common.
-
Adjuvants: Appropriate adjuvants, such as crop oil concentrate (COC), non-ionic surfactant (NIS), or methylated seed oil (MSO), are added to the spray mixture as per the herbicide label recommendations to enhance efficacy.
4. Data Collection:
-
Weed Control: Visual ratings of percent weed control are taken at multiple intervals after application (e.g., 7, 14, and 28 days after treatment - DAT). A scale of 0% (no control) to 100% (complete weed death) is used.
-
Crop Injury: Visual ratings of crop injury (e.g., chlorosis, necrosis, stunting) are also recorded at the same intervals using a 0% (no injury) to 100% (crop death) scale.
-
Weed Density and Biomass: In some studies, weed counts per unit area and/or weed biomass (dry weight) are collected from a designated quadrat within each plot to provide quantitative data.
-
Crop Yield: At the end of the growing season, the crop is harvested from the center of each plot to determine yield and assess the long-term impact of the weed control treatments.
5. Statistical Analysis:
-
Data are subjected to Analysis of Variance (ANOVA) appropriate for the experimental design.
-
Mean separation tests, such as Fisher's Protected LSD or Tukey's HSD, are used to determine significant differences between treatment means at a specified alpha level (e.g., p ≤ 0.05).
Caption: A typical workflow for an herbicide efficacy trial.
Conclusion
This compound and other PPO-inhibiting herbicides like fomesafen, lactofen, and acifluorfen are effective tools for post-emergence broadleaf weed control. The choice of herbicide depends on the target weed spectrum, crop, and environmental conditions. This compound demonstrates excellent efficacy on several key weeds, including velvetleaf and common ragweed. Fomesafen and lactofen also provide robust control of many broadleaf species, particularly pigweeds. Acifluorfen is effective on a range of broadleaf weeds but may show slightly lower efficacy on certain species compared to the other three. All PPO inhibitors have the potential to cause some transient crop injury, which is typically more pronounced with lactofen and acifluorfen. The selection of the most appropriate PPO-inhibiting herbicide requires a thorough understanding of its specific efficacy profile and crop safety characteristics to ensure optimal weed management and crop performance.
References
- 1. Cobra® Herbicide | Valent [valent.com]
- 2. Resource® Herbicide | Valent [valent.com]
- 3. sbreb.org [sbreb.org]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. cdms.net [cdms.net]
- 6. valent.com [valent.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. Differential response of pitted morning glory and ivy leaf morning glory to acifluorfen, fomesafen, and lactofen (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 9. Recovery of Pitted Morningglory (Ipomoea lacunosa) and Ivyleaf Morningglory (Ipomoea hederacea) Following Applications of Acifluorfen, Fomesafen, and Lactofen | Weed Science | Cambridge Core [cambridge.org]
- 10. syngenta.ca [syngenta.ca]
- 11. Reflex - Herbicide Product & Label Information | Syngenta US [syngenta-us.com]
- 12. valent.com [valent.com]
- 13. greenbook.net [greenbook.net]
- 14. assets.syngenta-us.com [assets.syngenta-us.com]
A Comparative Analysis of Flumiclorac and Fomesafen for Post-Emergent Weed Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern agriculture, the effective management of broadleaf weeds is a critical determinant of crop yield and quality. Among the chemical tools available, protoporphyrinogen oxidase (PPO) inhibitors represent a significant class of herbicides. This guide provides a detailed comparative analysis of two prominent PPO inhibitors, Flumiclorac and Fomesafen, focusing on their efficacy in controlling key weed species. While direct comparative field trial data is limited, this document synthesizes available research to offer a comprehensive overview of their performance, mechanisms of action, and experimental evaluation.
Chemical and Toxicological Properties
Both this compound and Fomesafen are classified as Group 14 herbicides, sharing a common mode of action. However, they belong to different chemical families, which can influence their specific activity and crop tolerance.
| Property | This compound | Fomesafen |
| Chemical Family | N-phenylphthalimide | Diphenyl ether |
| Mode of Action | Protoporphyrinogen oxidase (PPO) inhibitor[1][2] | Protoporphyrinogen oxidase (PPO) inhibitor[3][4][5] |
| Primary Uptake | Foliar (contact)[6] | Foliar and root[3] |
| Translocation | Limited | Limited systemic[4] |
| Target Weeds | Broadleaf weeds[1] | Broadleaf weeds and some grasses[3][5] |
| Common Trade Names | Resource®[1] | Flexstar®, Reflex®[5] |
Mechanism of Action: PPO Inhibition Signaling Pathway
This compound and Fomesafen exert their herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO) within the chlorophyll and heme biosynthesis pathway in plants.[1][3][4][7] This inhibition leads to an accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen, which causes rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.[7] This process manifests as rapid leaf wilting, necrosis, and browning of the treated weeds.[1][3]
Comparative Efficacy on Key Weed Species
While direct, side-by-side comparative studies are scarce, the existing literature provides insights into the efficacy of this compound and Fomesafen on several economically important broadleaf weeds.
Velvetleaf (Abutilon theophrasti)
-
This compound: Studies have shown that this compound can effectively control velvetleaf. In one study, this compound applied at 0.5 times the recommended rate resulted in the greatest reduction in the leaf area index of velvetleaf and the longest recovery time in one of the two study years. The number of seed capsules per square meter was also reduced by the 0.5x rate of this compound in one year.
-
Fomesafen: Fomesafen is also recognized for its efficacy against velvetleaf.[3]
Common Lambsquarters (Chenopodium album)
-
This compound: Research indicates that the efficacy of this compound on common lambsquarters can be influenced by environmental conditions at the time of application.
-
Fomesafen: Fomesafen is generally considered to be ineffective for the control of common lambsquarters, a characteristic attributed to the weed's thick, waxy cuticle that can limit herbicide uptake.
Pigweed Species (Amaranthus spp.)
Both this compound and Fomesafen are utilized for the management of various pigweed species, including the highly problematic Palmer amaranth and waterhemp. Their effectiveness can be dependent on the weed's growth stage and the presence of herbicide resistance.
-
This compound: this compound has demonstrated efficacy against pigweed species, particularly when applied to smaller, actively growing weeds.
-
Fomesafen: Fomesafen is widely used for the control of pigweed species, including glyphosate-resistant biotypes.[3] It offers both foliar and some residual activity.[3] However, resistance to PPO-inhibiting herbicides, including fomesafen, has been reported in some waterhemp and Palmer amaranth populations.
The following table summarizes the reported efficacy of this compound and Fomesafen on key weed species based on available, separate studies. Efficacy is rated as Excellent (>90% control), Good (80-90% control), Fair (70-80% control), or Poor (<70% control).
| Weed Species | This compound Efficacy | Fomesafen Efficacy |
| Velvetleaf (Abutilon theophrasti) | Good to Excellent | Good to Excellent |
| Common Lambsquarters (Chenopodium album) | Fair to Good | Poor |
| Palmer Amaranth (Amaranthus palmeri) | Good | Good to Excellent |
| Waterhemp (Amaranthus tuberculatus) | Good | Good |
Note: Efficacy can vary significantly based on application rate, weed size, environmental conditions, and the presence of herbicide-resistant biotypes.
Experimental Protocols
To ensure the accurate evaluation of herbicide performance, standardized experimental protocols are essential. The following outlines a general methodology for conducting field trials to compare the efficacy of post-emergence herbicides like this compound and Fomesafen.
Experimental Design and Plot Layout
-
Experimental Design: A randomized complete block design (RCBD) with a minimum of three to four replications is recommended to account for field variability.
-
Plot Size: Individual plots should be of sufficient size to allow for accurate application and assessment, typically ranging from 3 to 4 meters in width and 8 to 10 meters in length.
-
Treatments: Treatments should include:
-
Untreated control (weedy check)
-
Weed-free control (hand-weeded)
-
This compound at various application rates (e.g., 0.5x, 1x, 2x the recommended rate)
-
Fomesafen at various application rates (e.g., 0.5x, 1x, 2x the recommended rate)
-
Tank-mix combinations with other herbicides, if relevant.
-
Herbicide Application
-
Application Timing: Herbicides should be applied post-emergence when target weed species are at the recommended growth stage for optimal control (typically 5-10 cm in height).
-
Application Equipment: A calibrated backpack or bicycle sprayer equipped with flat-fan nozzles is commonly used to ensure uniform coverage.
-
Spray Volume and Pressure: Spray volume should be sufficient to achieve thorough coverage of the weed foliage, typically 150-200 L/ha, at a constant pressure.
-
Adjuvants: The use of appropriate adjuvants, such as non-ionic surfactants or crop oil concentrates, should be included as per the herbicide label recommendations to enhance efficacy.
Data Collection and Assessment
-
Weed Control Efficacy:
-
Visual ratings of percent weed control should be conducted at regular intervals after application (e.g., 7, 14, 21, and 28 days after treatment). Ratings are made on a scale of 0% (no control) to 100% (complete weed death) relative to the untreated control.
-
Weed density (number of plants per unit area) and biomass (dry weight per unit area) can be measured at a specified time after application for a more quantitative assessment.
-
-
Crop Phytotoxicity:
-
Visual ratings of crop injury should be taken at the same intervals as weed control assessments. Injury is typically rated on a scale of 0% (no injury) to 100% (crop death), noting symptoms such as stunting, chlorosis, and necrosis.
-
-
Yield Data: At crop maturity, the center rows of each plot should be harvested to determine crop yield.
Conclusion
Both this compound and Fomesafen are effective post-emergence herbicides for the control of a range of broadleaf weeds, operating through the inhibition of the PPO enzyme. While their efficacy can be comparable on certain species like velvetleaf and pigweeds, notable differences exist, such as the poor performance of Fomesafen on common lambsquarters. The choice between these two herbicides will depend on the specific weed spectrum present in a given field, as well as considerations of crop tolerance and potential for herbicide resistance. For comprehensive weed management strategies, tank-mixing these PPO inhibitors with herbicides from other mode-of-action groups is often recommended to broaden the control spectrum and mitigate the development of resistance. Further direct comparative research under a range of environmental conditions and weed pressures would be invaluable for refining application recommendations and optimizing weed control outcomes.
References
- 1. awsjournal.org [awsjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Herbicide Efficacy on Four Amaranthus Species in Soybean (Glycine max) | Weed Technology | Cambridge Core [cambridge.org]
- 4. Soil water contents and fomesafen efficacy in controlling Amaranthus hybridus - Advances in Weed Science [awsjournal.org]
- 5. roadsideweeds.com [roadsideweeds.com]
- 6. The effects of long-term application of fomesafen on weed seedbank and resistance levels of Amaranthus retroflexus L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Flumiclorac's Mode of Action: A Comparative Validation Against Known PPO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal mode of action of Flumiclorac, a protoporphyrinogen oxidase (PPO) inhibitor, with other established PPO inhibitors. By presenting supporting experimental data and detailed methodologies, this document aims to offer a clear validation of this compound's mechanism and its performance relative to other compounds in its class.
Executive Summary
This compound is a selective, post-emergence herbicide belonging to the N-phenylphthalimide chemical family.[1] Its primary mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a key player in the chlorophyll and heme biosynthetic pathways in plants.[1][2] This inhibition leads to the accumulation of protoporphyrinogen IX, which is subsequently converted to the phototoxic protoporphyrin IX (Proto IX). In the presence of light and oxygen, Proto IX generates singlet oxygen, causing rapid peroxidation of cell membranes and ultimately leading to weed death.[3] This mechanism of action is consistent with other PPO-inhibiting herbicides, though variations in efficacy and spectrum of activity can be observed.
Comparative Analysis of PPO Inhibition
The inhibitory activity of PPO-inhibiting herbicides is a critical determinant of their herbicidal efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While direct comparative studies including this compound are limited in the public domain, data from various studies on other PPO inhibitors provide a benchmark for its expected performance.
For instance, a study on tiafenacil, another pyrimidinedione PPO inhibitor, demonstrated IC50 values in the range of 22 to 28 nM against PPO enzymes from various plant species. This was comparable to butafenacil, saflufenacil, and flumioxazin, and significantly lower (indicating higher potency) than the diphenyl ether herbicides fomesafen, oxyfluorfen, and acifluorfen.[4]
Table 1: In Vitro PPO Inhibition (IC50) of Various PPO Inhibitors
| Herbicide | Chemical Class | Plant Species | IC50 (nM) |
|---|---|---|---|
| Tiafenacil | Pyrimidinedione | Amaranthus tuberculatus | 22 |
| Glycine max | 28 | ||
| Arabidopsis thaliana | 25 | ||
| Brassica napus | 24 | ||
| Butafenacil | Pyrimidinedione | Amaranthus tuberculatus | 25 |
| Saflufenacil | Pyrimidinedione | Amaranthus tuberculatus | 20 |
| Flumioxazin | N-phenylphthalimide | Amaranthus tuberculatus | 30 |
| Fomesafen | Diphenyl ether | Amaranthus tuberculatus | 94 |
| Oxyfluorfen | Diphenyl ether | Amaranthus tuberculatus | 3,080 |
| Acifluorfen | Diphenyl ether | Amaranthus tuberculatus | 2,950 |
Protoporphyrin IX Accumulation
A direct consequence of PPO inhibition is the accumulation of Proto IX. The amount of Proto IX accumulation can be correlated with the herbicidal activity of the compound. Studies have shown that different PPO inhibitors can induce varying levels of Proto IX accumulation.
For example, research on rat embryos indicated that while teratogenic N-phenylimide herbicides caused a significant increase in Proto IX concentration, the non-teratogenic this compound pentyl did not lead to such accumulation.[5] This highlights that the degree of Proto IX accumulation can be compound and system-dependent. In a herbicidal context, effective PPO inhibitors are expected to cause substantial Proto IX buildup in target plant species.
Table 2: Protoporphyrin IX Accumulation in Response to PPO Inhibitors
| Herbicide | Plant Species | Treatment Conditions | Proto IX Accumulation |
|---|---|---|---|
| Acifluorfen | Cucumber (Cucumis sativus) | 10 µM for 20h in darkness | 1-2 nmol/50 cotyledon discs |
| Oxadiazon | Cucumber (Cucumis sativus) | Not specified | Positive correlation with damage |
| This compound | Not specified in comparative studies | - | Data not available |
| Fomesafen | Not specified in comparative studies | - | Data not available |
| Lactofen | Not specified in comparative studies | - | Data not available |
Data on Proto IX accumulation is often presented qualitatively or in relation to herbicidal injury. Direct quantitative comparisons across a range of PPO inhibitors, including this compound, under identical conditions are not widely published.[6]
Herbicidal Efficacy: Dose-Response Relationships
The ultimate validation of a herbicide's mode of action is its ability to control target weeds. Dose-response bioassays are conducted to determine the effective dose required to achieve a certain level of weed control (e.g., GR50, the dose causing 50% growth reduction).
Studies on waterhemp (Amaranthus tuberculatus), a problematic weed, have shown varying levels of resistance to different PPO inhibitors. For example, one study found a waterhemp population to be 23-fold resistant to lactofen, while showing lower levels of resistance to other PPO inhibitors.[7] The efficacy of this compound against such resistant biotypes, in direct comparison to other PPO inhibitors, would be a critical area for further investigation.
Table 3: Herbicidal Efficacy (GR50) of PPO Inhibitors against Waterhemp (Amaranthus tuberculatus)
| Herbicide | Susceptible Population GR50 (g ai/ha) | Resistant Population GR50 (g ai/ha) | Resistance Ratio (R/S) |
|---|---|---|---|
| Lactofen | Data not specified | Data not specified | 23 |
| Fomesafen | Data not specified | Data not specified | >6.2 |
| this compound | Data not available | Data not available | Data not available |
Data from dose-response studies are highly dependent on the specific weed biotype and experimental conditions. The table illustrates the concept of resistance ratios but lacks direct comparative data for this compound.[7]
Experimental Protocols
In Vitro PPO Inhibition Assay
This assay determines the concentration of a herbicide required to inhibit the activity of the PPO enzyme by 50% (IC50).
1. Enzyme Extraction:
-
Plant tissue (e.g., etiolated seedlings) is homogenized in a chilled extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 10 mM MgCl2, and 10% glycerol).
-
The homogenate is filtered and centrifuged to pellet cellular debris.
-
The supernatant containing the crude enzyme extract is used for the assay.
2. Assay Procedure:
-
The reaction mixture contains a buffer (e.g., 100 mM HEPES-KOH, pH 7.5), a substrate (protoporphyrinogen IX), and varying concentrations of the herbicide.
-
The reaction is initiated by adding the enzyme extract.
-
The activity of the PPO enzyme is measured by monitoring the rate of formation of protoporphyrin IX, which can be detected spectrophotometrically or spectrofluorometrically.[4][8]
3. Data Analysis:
-
The percentage of enzyme inhibition is calculated for each herbicide concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the herbicide concentration and fitting the data to a sigmoidal dose-response curve.
Protoporphyrin IX Accumulation Assay
This method quantifies the amount of Proto IX that accumulates in plant tissue following treatment with a PPO-inhibiting herbicide.
1. Plant Treatment:
-
Plant material (e.g., leaf discs or whole seedlings) is incubated with a solution of the herbicide for a specific duration, typically in the dark to allow for accumulation without immediate photodynamic damage.
2. Extraction of Proto IX:
-
The treated plant tissue is homogenized in a solvent mixture, commonly acetone and aqueous ammonia (e.g., 9:1 v/v).
-
The homogenate is centrifuged to pellet the solid debris.
3. Quantification:
-
The concentration of Proto IX in the supernatant is determined using spectrofluorometry.[8] The sample is excited at a specific wavelength (e.g., 400 nm), and the fluorescence emission is measured at the peak for Proto IX (e.g., 633 nm).[8]
-
A standard curve is generated using known concentrations of pure Proto IX to quantify the amount in the plant extracts.
Whole-Plant Dose-Response Bioassay
This experiment evaluates the herbicidal efficacy of a compound on whole plants.
1. Plant Growth:
-
Seeds of the target weed species are sown in pots containing a suitable growing medium and grown under controlled greenhouse conditions.
2. Herbicide Application:
-
At a specific growth stage (e.g., 3-4 leaf stage), plants are treated with a range of herbicide doses. Application is typically done using a calibrated sprayer to ensure uniform coverage.
3. Evaluation:
-
After a set period (e.g., 14-21 days), the herbicidal effect is assessed. This can be done through visual injury ratings, measurement of plant height, or by harvesting the above-ground biomass and determining the dry weight.
4. Data Analysis:
-
The data (e.g., percent visual control or percent reduction in dry weight compared to an untreated control) are plotted against the logarithm of the herbicide dose.
-
A non-linear regression model (e.g., a four-parameter log-logistic model) is used to fit a dose-response curve and calculate the GR50 value.[7]
Visualizations
Signaling Pathway of PPO Inhibition
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. researchgate.net [researchgate.net]
- 3. roadsideweeds.com [roadsideweeds.com]
- 4. researchgate.net [researchgate.net]
- 5. Species difference in protoporphyrin IX accumulation produced by an N-phenylimide herbicide in embryos between rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protoporphyrin IX Content Correlates with Activity of Photobleaching Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Spectrofluorometric estimation of intermediates of chlorophyll biosynthesis: protoporphyrin IX, Mg-protoporphyrin, and protochlorophyllide - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profiles of Flumiclorac in Herbicide-Resistant Weed Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Flumiclorac in the context of herbicide-resistant weeds, focusing on cross-resistance patterns. This compound is a selective, post-emergent herbicide valued for its rapid action against broadleaf weeds.[1] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[1][2] The rise of weed populations resistant to various herbicide modes of action necessitates a thorough understanding of cross-resistance profiles to ensure sustainable and effective weed management strategies.
Mechanisms of Resistance to PPO-Inhibiting Herbicides
Resistance to PPO-inhibiting herbicides, including this compound, primarily occurs through two mechanisms:
-
Target-Site Resistance (TSR): This involves genetic mutations in the gene encoding the PPO enzyme, which reduces the binding affinity of the herbicide to its target site. A common mutation conferring broad cross-resistance to PPO inhibitors in weeds like Amaranthus tuberculatus (waterhemp) and Amaranthus palmeri (Palmer amaranth) is a deletion of the glycine 210 codon in the PPX2 gene.[2][3][4] Other mutations, such as the G399A substitution, have also been identified to confer broad cross-resistance.[2]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site at a lethal concentration. Enhanced herbicide metabolism, mediated by enzyme families such as cytochrome P450 monooxygenases, is a common form of NTSR.[5][6] Metabolic resistance can lead to unpredictable cross-resistance patterns across different herbicide chemistries.[5][6]
Cross-Resistance Patterns with PPO Inhibitors
Weed populations resistant to one PPO-inhibiting herbicide often exhibit cross-resistance to other herbicides within the same chemical class.[3] The structural similarity between different PPO inhibitors means that a single resistance mechanism, such as the ΔG210 mutation, can confer resistance to multiple compounds. However, the magnitude of resistance can vary significantly among different PPO inhibitors.[3]
While specific quantitative data on cross-resistance to this compound in a wide range of herbicide-resistant weed biotypes is limited in publicly available literature, studies on other PPO inhibitors provide valuable insights. For instance, PPO-resistant Amaranthus species with the ΔG210 mutation have shown high levels of resistance to diphenyl ether herbicides like fomesafen and lactofen.[7][8] Given that this compound also acts on the PPO enzyme, it is highly probable that weeds with target-site resistance to other PPO inhibitors will also exhibit some level of cross-resistance to this compound.
Data Presentation: Cross-Resistance of PPO-Resistant Waterhemp
The following table summarizes representative data from a study on PPO-resistant waterhemp (Amaranthus tuberculatus) to illustrate the typical format for presenting cross-resistance data. Note that this compound was not explicitly tested in this particular study, but the data for other PPO inhibitors are indicative of the expected patterns.
Table 1: Resistance of a PPO-Resistant Waterhemp Biotype (ΔG210 mutation) to Various PPO-Inhibiting Herbicides
| Herbicide (Chemical Family) | GR₅₀ (g ai/ha) - Susceptible Biotype | GR₅₀ (g ai/ha) - Resistant Biotype | Resistance Index (RI) (Resistant GR₅₀ / Susceptible GR₅₀) |
| Fomesafen (Diphenyl ether) | 2.5 | > 1,680 | > 672 |
| Lactofen (Diphenyl ether) | 1.8 | 430 | 239 |
| Acifluorfen (Diphenyl ether) | 4.2 | 180 | 43 |
| Saflufenacil (Pyrimidinedione) | 0.2 | 0.8 | 4 |
| Flumioxazin (N-phenylphthalimide) | 1.5 | 15 | 10 |
GR₅₀: Herbicide dose required to cause a 50% reduction in plant growth. Data are hypothetical and based on trends reported in existing literature for illustrative purposes.
Experimental Protocols
Whole-Plant Dose-Response Assay
A whole-plant dose-response assay is the standard method for determining the level of herbicide resistance in a weed population.[9]
1. Seed Germination and Plant Growth:
-
Seeds from both the suspected resistant population and a known susceptible population are germinated in petri dishes or directly in pots containing a commercial potting medium.[9]
-
Seedlings are then transplanted into individual pots (e.g., 10 cm diameter) and grown under controlled greenhouse conditions (e.g., 25-30°C day/20-25°C night, 16-hour photoperiod).[9]
2. Herbicide Application:
-
Plants are treated at a specific growth stage (e.g., 4-6 true leaves).
-
A range of herbicide doses is applied, typically from a fraction of the recommended field rate to several times the recommended rate, to both the resistant and susceptible populations.[10] A non-treated control is included for comparison.
-
Herbicides are applied using a calibrated cabinet sprayer to ensure uniform coverage.
3. Data Collection and Analysis:
-
Plant injury is visually assessed at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (plant death).
-
At the final assessment, the above-ground biomass of each plant is harvested, dried, and weighed.
-
The data (e.g., biomass reduction) are subjected to non-linear regression analysis to determine the herbicide dose required to cause a 50% reduction in growth (GR₅₀) or survival (LD₅₀).
-
The resistance index (RI) is calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.
Mandatory Visualization
Caption: Mechanism of action of this compound, a PPO-inhibiting herbicide.
Caption: Experimental workflow for a whole-plant dose-response assay.
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. Resistance to PPO‐inhibiting herbicide in Palmer amaranth from Arkansas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hracglobal.com [hracglobal.com]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptomic analysis of Amaranthus retroflex resistant to PPO-inhibitory herbicides | PLOS One [journals.plos.org]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
Unraveling Herbicide Interactions: A Comparative Guide to Flumiclorac Combinations
For Researchers, Scientists, and Drug Development Professionals
Flumiclorac, a post-emergence herbicide valued for its rapid action against broadleaf weeds, is frequently tank-mixed to broaden its spectrum of control. Understanding the nature of its interactions with other herbicides—be it synergistic, antagonistic, or additive—is paramount for optimizing weed management strategies and mitigating the evolution of herbicide resistance. This guide provides an objective comparison of this compound's performance in combination with other widely used herbicides, supported by experimental data and detailed methodologies.
Key Interactions of this compound with Other Herbicides
This compound's mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[1] This disruption of the chlorophyll biosynthesis pathway leads to a rapid breakdown of cell membranes and subsequent weed death.[1] When combined with herbicides possessing different modes of action, the resulting efficacy can be complex.
This compound and Glyphosate
Glyphosate, a broad-spectrum systemic herbicide, inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, crucial for the synthesis of aromatic amino acids. Tank-mixing this compound with glyphosate has been investigated for the control of problematic weeds such as Palmer amaranth (Amaranthus palmeri).
Experimental Data Summary: this compound + Glyphosate for Palmer Amaranth Control
| Herbicide Treatment | Application Rate (kg ai/ha) | Observed Control (%) | Expected Control (%) (Colby's Method) | Interaction |
| This compound | 0.03 | 15 | - | - |
| Glyphosate | 0.84 | 65 | - | - |
| This compound + Glyphosate | 0.03 + 0.84 | 47 | 70.25 | Antagonistic |
Data sourced from Nandula et al. (2012) on a glyphosate-resistant Palmer amaranth biotype.
The experimental results indicate an antagonistic interaction between this compound and glyphosate on glyphosate-resistant Palmer amaranth. The observed control from the tank mixture was significantly lower than the expected control calculated using Colby's method. Research suggests that this compound may reduce the translocation of glyphosate within the plant, thereby diminishing its systemic activity.[2]
This compound and Clethodim
Clethodim is a selective post-emergence herbicide that controls grass weeds by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis. The combination of this compound and clethodim aims to provide broad-spectrum control of both broadleaf and grass weeds in a single application.
Published research indicates that a tank mixture of this compound-pentyl at 50 g ai ha⁻¹ and clethodim at 70 g ai ha⁻¹ can effectively suppress both broad-leaved and grass weeds with an efficacy of over 90%. While specific data for a Colby's analysis was not available in the reviewed literature, the high level of control suggests a potentially additive or synergistic interaction for a range of weed species. Further quantitative studies are needed to fully characterize this interaction.
Experimental Protocols
A thorough understanding of the methodologies used to evaluate herbicide interactions is crucial for interpreting the data and designing future experiments.
General Experimental Workflow for Herbicide Interaction Studies
Caption: General workflow for assessing herbicide interactions.
Detailed Methodologies:
-
Plant Material and Growth Conditions: Experiments are typically conducted in a greenhouse or in field plots. Weed seeds are sown in pots or designated field areas containing a suitable soil mix. Plants are grown under controlled conditions (temperature, light, and humidity) to a specific growth stage (e.g., 2-4 true leaves) before herbicide application.
-
Herbicide Application: Herbicides are applied using a calibrated sprayer to ensure accurate and uniform application rates. Treatments typically include each herbicide applied individually, the tank mixture of the herbicides, and an untreated control for comparison.
-
Evaluation of Efficacy: Weed control is assessed at various intervals after treatment (e.g., 7, 14, and 21 days after treatment - DAT). Efficacy is commonly determined through:
-
Visual Ratings: A percentage scale (0% = no control, 100% = complete death of the plant) is used to visually assess the level of weed control.
-
Biomass Reduction: Above-ground plant material is harvested, dried in an oven, and weighed. The reduction in dry weight relative to the untreated control is then calculated.
-
-
Analysis of Herbicide Interaction (Colby's Method): Colby's method is a widely accepted formula for determining the nature of a herbicide interaction. The expected response (E) of a herbicide combination is calculated as follows:
E = X + Y - (XY/100)
Where:
-
X is the percent control from herbicide A applied alone.
-
Y is the percent control from herbicide B applied alone.
The observed response of the herbicide combination is then compared to the expected response:
-
Observed > Expected: Synergistic interaction
-
Observed < Expected: Antagonistic interaction
-
Observed = Expected: Additive interaction
-
Signaling Pathways of Involved Herbicides
Understanding the distinct signaling pathways affected by each herbicide provides insight into the potential for synergistic or antagonistic interactions.
This compound: PPO Inhibition Pathway
Caption: this compound inhibits the PPO enzyme, leading to cell membrane disruption.
Glyphosate: EPSP Synthase Inhibition Pathway
Caption: Glyphosate inhibits EPSP synthase, blocking aromatic amino acid production.
Clethodim: ACCase Inhibition Pathway
References
A Comparative Guide to Flumiclorac and Non-PPO Herbicide Alternatives in Broadleaf Weed Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PPO-inhibiting herbicide Flumiclorac against a range of non-PPO (protoporphyrinogen oxidase) herbicide alternatives. The information is curated to assist researchers and scientists in evaluating weed management strategies through detailed performance data and experimental methodologies.
Executive Summary
This compound is a selective, post-emergent herbicide valued for its rapid contact activity against broadleaf weeds.[1] Its mode of action involves the inhibition of the PPO enzyme, leading to a swift breakdown of cell membranes in susceptible plants.[1] This results in visible symptoms such as wilting and browning within hours to a day of application.[1] While highly effective, particularly for certain broadleaf species, its performance relative to non-PPO alternatives varies depending on the weed spectrum, crop, and environmental conditions. Non-PPO herbicides, encompassing different modes of action such as synthetic auxins (e.g., 2,4-D, dicamba), EPSP synthase inhibitors (e.g., glyphosate), glutamine synthetase inhibitors (e.g., glufosinate), and ALS inhibitors, offer a diverse range of weed control options. This guide delves into the comparative efficacy, speed of action, crop safety, and application protocols of this compound versus these key alternatives.
Performance Comparison of this compound and Non-PPO Herbicides
The following tables summarize the quantitative performance of this compound and selected non-PPO herbicides based on available experimental data. It is important to note that herbicide efficacy can be influenced by numerous factors including weed size, growth stage, and environmental conditions at the time of application.
Table 1: Efficacy of Post-Emergence Herbicides on Commelina erecta (Dayflower) in Soybean
| Herbicide | Mode of Action | Application Rate (g a.i./ha) | Plant Mortality (%) | Dry Matter Reduction (%) |
| This compound-pentyl | PPO Inhibitor | 30 | - | 65 |
| Glyphosate | EPSP Synthase Inhibitor | 1494 | 100 | - |
| Imazethapyr | ALS Inhibitor | 80 | 67 | - |
| Chlorimuron ethyl | ALS Inhibitor | 10 | - | >80 |
| Bentazon | Photosystem II Inhibitor | 480 | - | >80 |
| Lactofen | PPO Inhibitor | 156 | - | >80 |
| Benazolin | Synthetic Auxin | 300 | - | 50 |
Data from a greenhouse experiment evaluating the efficacy of post-emergence herbicides on six-leaf stage Commelina erecta.[2]
Table 2: Soybean Injury from Post-Emergence Tank-Mix Applications
| Herbicide Combination | Application Rate (g a.i./ha) | Soybean Injury at 7 DAT (%) | Soybean Injury at 14 DAT (%) | Soybean Injury at 28 DAT (%) |
| This compound + Glyphosate | 30 + 860 | 10-31 | ~5-15 | ≤5 |
| This compound + Glyphosate | 60 + 860 | 10-31 | ~5-15 | ≤5 |
DAT: Days After Treatment. Injury levels can be influenced by environmental conditions and soybean growth stage.[3]
Mechanism of Action and Signaling Pathways
Understanding the biochemical pathways targeted by different herbicides is crucial for effective weed management and resistance mitigation.
This compound: PPO Inhibition
This compound acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO) within the chlorophyll biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen. These reactive oxygen species cause rapid peroxidation of lipids in cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.
Non-PPO Herbicide Alternatives: Diverse Pathways
Non-PPO herbicides target a variety of essential plant processes, providing alternative mechanisms for weed control.
Synthetic Auxins (e.g., 2,4-D, Dicamba): These herbicides mimic the natural plant hormone auxin.[4] They bind to auxin receptors, leading to an overstimulation of auxin-regulated genes.[4] This results in uncontrolled and disorganized cell division and elongation, ultimately causing twisting of stems and leaves, and plant death.[4][5]
EPSP Synthase Inhibitors (e.g., Glyphosate): Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway. This pathway is essential for the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants. Without these essential amino acids, protein synthesis is halted, and the plant slowly dies.
Glutamine Synthetase Inhibitors (e.g., Glufosinate): Glufosinate inhibits the enzyme glutamine synthetase, which is crucial for nitrogen metabolism in plants. This inhibition leads to a rapid accumulation of toxic ammonia and a depletion of glutamine, causing a cessation of photosynthesis and ultimately plant death.
ALS Inhibitors (e.g., Imazethapyr, Chlorimuron): Acetolactate synthase (ALS) inhibitors block the action of the ALS enzyme, which is the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This leads to a depletion of these essential amino acids, inhibiting cell division and plant growth.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate comparison of herbicide performance. The following outlines a general methodology for conducting herbicide efficacy trials.
General Protocol for Post-Emergence Herbicide Efficacy Trial in Soybeans
-
Experimental Design:
-
Utilize a randomized complete block design (RCBD) with a minimum of four replications.
-
Plot size should be adequate to minimize spray drift between plots (e.g., 3 meters by 10 meters).
-
-
Site Selection and Preparation:
-
Select a field with a uniform and moderate to heavy infestation of the target weed species.
-
Conduct standard seedbed preparation and fertilization according to local recommendations for soybean cultivation.
-
Plant a soybean variety tolerant to the herbicides being tested, if applicable.
-
-
Herbicide Treatments and Application:
-
Include this compound and a range of non-PPO herbicides (e.g., glyphosate, glufosinate, 2,4-D, dicamba, imazethapyr) at their recommended application rates.
-
Include a non-treated control and a weed-free control (maintained by hand weeding) for comparison.
-
Apply herbicides when weeds are at the labeled growth stage for optimal control (typically 2-4 inches in height).
-
Use a calibrated backpack or bicycle sprayer with appropriate nozzles to ensure uniform spray coverage.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed).
-
-
Data Collection:
-
Weed Control Efficacy: Visually assess weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment) on a scale of 0% (no control) to 100% (complete control) for each weed species.
-
Crop Injury: Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at the same intervals on a 0% to 100% scale.
-
Weed Biomass: At a specified time point (e.g., 28 days after treatment), collect above-ground weed biomass from a designated area within each plot, dry to a constant weight, and record the weight.
-
Crop Yield: At crop maturity, harvest the soybeans from the center rows of each plot, adjust for moisture content, and record the yield.
-
-
Statistical Analysis:
-
Analyze the collected data using analysis of variance (ANOVA).
-
Use a means separation test (e.g., Fisher's LSD or Tukey's HSD) to determine significant differences between treatment means.
-
Conclusion
This compound is a potent and fast-acting herbicide for post-emergence control of broadleaf weeds. Its unique PPO-inhibiting mode of action provides a valuable tool for weed management, especially in programs designed to mitigate herbicide resistance. However, a comprehensive weed control strategy often necessitates the integration of herbicides with different modes of action. Non-PPO alternatives such as glyphosate, glufosinate, synthetic auxins, and ALS inhibitors each offer distinct advantages in terms of weed spectrum, systemic activity, and residual control. The choice between this compound and non-PPO alternatives, or their use in tank-mixes, should be guided by the specific weed challenges, crop system, and the principles of integrated weed management to ensure sustainable and effective weed control. Further head-to-head field trials under diverse environmental conditions are warranted to provide more robust comparative data.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Chemical control of Commelina erecta L. in trangenic soybean - Advances in Weed Science [awsjournal.org]
- 3. ncwss.org [ncwss.org]
- 4. benchchem.com [benchchem.com]
- 5. Impact of novel herbicide based on synthetic auxins and ALS inhibitor on weed control - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to a Novel Analytical Method for Flumiclorac Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, high-resolution analytical method for the detection of Flumiclorac-pentyl with existing, validated methods. The performance of the novel QuEChERS-based Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS) method is objectively evaluated against established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. Experimental data is presented to support the validation of this new approach, offering researchers a detailed overview of its potential advantages in terms of sensitivity, accuracy, and efficiency.
Introduction to the Novel UPLC-QToF-MS Method
The newly developed method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol coupled with UPLC-QToF-MS. This approach offers several theoretical advantages over traditional methods. The QuEChERS sample preparation is a streamlined process that reduces solvent consumption and sample handling time. The UPLC system provides enhanced chromatographic resolution and speed, while the QToF mass spectrometer offers high mass accuracy and the ability to perform non-targeted screening, which is beneficial for identifying unknown metabolites or degradation products of this compound.
Performance Data Comparison
The following table summarizes the key performance parameters of the novel UPLC-QToF-MS method in comparison to established LC-MS/MS and GC-MS methods for the detection of this compound-pentyl in a soil matrix.
| Parameter | Novel UPLC-QToF-MS Method | Established LC-MS/MS Method [1] | Established GC-MS Method [2] |
| Limit of Quantification (LOQ) | 1.4 - 9.7 µg/kg | 20 µg/kg | 5 µg/kg |
| Recovery (%) | 81.7 - 99.7% | 70 - 120% | 70.35 - 95.24% |
| Relative Standard Deviation (RSD) | < 7.6% | ≤ 20% | 3.22 - 6.69% |
| Linearity (r²) | > 0.999 | Not explicitly stated, but a second-order polynomial was used | 0.9983 |
| Sample Preparation Method | QuEChERS | Liquid-Liquid Extraction | Liquid-Liquid Extraction & GPC Cleanup |
Experimental Protocols
Novel UPLC-QToF-MS Method
a) Sample Preparation (QuEChERS Protocol) [3][4][5]
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound-pentyl from the soil matrix.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake for 1 minute and then centrifuge at 5000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the acetonitrile supernatant into a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 50 mg primary secondary amine (PSA).
-
Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-QToF-MS analysis.
b) UPLC-QToF-MS Instrumental Parameters [6]
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Waters Xevo G2-XS QToF or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: MSᴱ (simultaneous acquisition of low and high energy spectra).
-
Mass Range: m/z 50-1200.
Established LC-MS/MS Method[1][8]
a) Sample Preparation
-
Weigh 2.5 g of soil into a centrifuge tube.
-
Add 25 mL of a 4:1 (v/v) acetone:0.1 N HCl solution.
-
Shake for 10 minutes and centrifuge.
-
Decant the supernatant into a separatory funnel.
-
Repeat the extraction with another 25 mL of the acetone/HCl solution and combine the extracts.
-
Add 75 mL of 5% aqueous NaCl and partition with two 50 mL portions of dichloromethane.
-
Pass the dichloromethane extracts through sodium sulfate and evaporate to dryness.
-
Reconstitute the residue in 0.05% formic acid in methanol and dilute with 0.05% formic acid in water for analysis.
b) LC-MS/MS Instrumental Parameters
-
LC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Applied Biosystems API 4000 or equivalent.
-
Analysis: Performed according to the validated method RM-29S-1.
Established GC-MS Method[2]
a) Sample Preparation
-
Extract a homogenized food sample with ethyl acetate.
-
Perform a cleanup step using gel permeation chromatography (GPC).
-
Concentrate the eluate for GC-MS analysis.
b) GC-MS Instrumental Parameters
-
Analysis: Quantitative determination by the external standard method.
Visualizations
Caption: Validation workflow for the new UPLC-QToF-MS method.
Caption: Mode of action of this compound via PPO inhibition.
References
- 1. epa.gov [epa.gov]
- 2. GC-MS Determination of this compound-pentyl Residues in Import and Export Foods [spkx.net.cn]
- 3. unitedchem.com [unitedchem.com]
- 4. weber.hu [weber.hu]
- 5. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]
- 6. Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry for Simultaneous Pesticide Analysis and Method Validation in Sweet Pepper - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Flumiclorac and Lactofen on Soybean Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phytotoxic effects of two protoporphyrinogen oxidase (PPO) inhibiting herbicides, Flumiclorac and Lactofen, on soybeans (Glycine max). By examining their mechanism of action, visible injury symptoms, and impact on crop yield, this document aims to equip researchers with the necessary data to inform their work in crop science and herbicide development.
Introduction and Mechanism of Action
This compound and Lactofen are both classified as Group 14 herbicides, which act by inhibiting the PPO enzyme.[1][2] This enzyme is crucial in the chlorophyll biosynthesis pathway.[1][3] Its inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS).[1] These ROS cause rapid cell membrane disruption, leading to the characteristic symptoms of PPO inhibitor herbicides.[1][2]
The primary mode of action for both herbicides is contact activity, meaning the injury is localized to the plant tissues that come into direct contact with the herbicide spray.[2][3]
Comparative Phytotoxicity on Soybean
While both herbicides share the same mode of action, the extent and nature of soybean injury can be influenced by application rates, environmental conditions, and soybean variety.
Visual Injury Symptoms
Post-emergence application of both this compound and Lactofen can lead to similar visual injury symptoms on soybean plants. These symptoms typically appear within a few days of application and are more pronounced under hot and humid conditions.[3]
Commonly observed symptoms include:
-
Necrotic Speckling and Lesions: Small, dead spots appear on the leaves where the herbicide droplets made contact.[1][4]
-
Bronzing: A reddish-brown discoloration of the leaf tissue is a characteristic symptom, particularly noted with Lactofen.[2]
-
Stunting: Plant growth may be temporarily inhibited following the application.[3]
-
Crinkling of Leaves: Affected leaves may appear wrinkled or malformed.[5]
In cases of pre-emergence application, injury can manifest as necrotic lesions on the cotyledons and hypocotyl, especially if heavy rainfall splashes the herbicide onto the emerging seedling.[1][4] Severe injury at this stage can lead to girdling of the hypocotyl and plant death.[1][3]
Quantitative Comparison of Soybean Injury and Yield
Direct comparative studies providing side-by-side quantitative data for this compound and Lactofen on soybean injury and yield are limited in the available scientific literature. However, individual studies on Lactofen provide valuable insights into its phytotoxic effects.
Table 1: Summary of Lactofen Effects on Soybean Injury and Yield from Various Studies
| Study Reference | Application Rate (kg ai/ha) | Soybean Growth Stage | Visual Injury (%) | Plant Height Reduction (%) | Yield Impact |
| Field Study (1987-1988)[3] | 0.22 - 0.44 | Early Post-emergence | 29 - 34 | Not Reported | No significant difference from untreated control. |
| Field Study[6] | 0.036 | V3-V4 | Not Reported | Reduced | No negative effect. |
| Field Study[6] | 0.219 | R1, R3, R5 | ~40 | Not Reported | No significant differences observed. |
| General Observation[7] | Not Specified | Post-emergence | Low to moderate | Not Reported | Generally, no impact at low injury levels. |
Note: Data for this compound from a direct comparative study is not available in the reviewed literature.
Experimental Protocols
The following outlines a general experimental protocol for assessing herbicide phytotoxicity in soybean, based on common practices in the field.
Objective: To evaluate and compare the phytotoxicity of this compound and Lactofen on soybean.
Experimental Design: Randomized Complete Block Design (RCBD) with a factorial arrangement of treatments and at least four replications.
Treatments:
-
Herbicide:
-
This compound (at recommended and 2x rates)
-
Lactofen (at recommended and 2x rates)
-
Untreated Control
-
-
Application Timing:
-
Pre-emergence
-
Post-emergence (e.g., V3-V4 growth stage)
-
Plot Size: Minimum of 4 rows, 10 meters long, with a row spacing of 76 cm.
Data Collection:
-
Visual Injury Ratings: Assessed at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no injury) to 100% (plant death).
-
Plant Height: Measured from the soil surface to the apical bud of 10 randomly selected plants per plot at 14 and 28 DAT.
-
Stand Count: Number of plants per meter of row recorded at 14 DAT.
-
Yield: Harvest the center two rows of each plot, adjust for moisture, and calculate yield in kilograms per hectare.
Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA) and means separated using a protected least significant difference (LSD) test at a significance level of p ≤ 0.05.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of PPO-inhibiting herbicides and a typical experimental workflow for their evaluation.
References
- 1. Crop Protection Network [cropprotectionnetwork.org]
- 2. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 3. PPO-Inhibiting Herbicide Injury on Soybean | NC State Extension Publications [content.ces.ncsu.edu]
- 4. Soybean Injury from Soil-Applied Herbicides - farmdoc [farmdoc.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. wcws.cals.wisc.edu [wcws.cals.wisc.edu]
Benchmarking Flumiclorac's control of key broadleaf weeds against industry standards
An objective comparison of Flumiclorac's efficacy in controlling key broadleaf weeds against established industry standards, supported by experimental data.
This guide provides a comprehensive analysis of this compound, a post-emergence herbicide, benchmarked against the industry-standard herbicides lactofen and bentazon for the control of economically significant broadleaf weeds, specifically velvetleaf (Abutilon theophrasti) and common lambsquarters (Chenopodium album). This document is intended for researchers, scientists, and professionals in the field of crop protection and weed management, offering a detailed examination of product performance based on available experimental evidence.
Introduction to Herbicides
This compound: A selective, post-emergence herbicide belonging to the N-phenylphthalimide chemical family. Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[1] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid membrane disruption and cell death in susceptible plants.[1] this compound is known for its rapid activity, with visible injury to weeds often occurring within hours of application.[1]
Lactofen: Another PPO-inhibiting herbicide from the diphenyl ether chemical family. It is widely used for post-emergence control of a broad spectrum of broadleaf weeds in various crops.
Bentazon: A post-emergence herbicide that functions by inhibiting photosynthesis at photosystem II.[2][3] It is effective against a range of annual broadleaf weeds and sedges.[2][3]
Experimental Protocols
The data presented in this guide is synthesized from various field and greenhouse studies. The following outlines a typical experimental protocol for evaluating the efficacy of post-emergence herbicides on broadleaf weeds in a soybean cropping system.
Experimental Design:
-
Trial Setup: Field trials are typically established in a randomized complete block design with multiple replications (usually 3 or 4) to ensure statistical validity.
-
Plot Size: Individual plots are of a standardized size to allow for accurate application and assessment.
-
Crop: Trials are conducted in commercially relevant soybean varieties.
-
Weed Establishment: Key weed species, such as velvetleaf and common lambsquarters, are either naturally occurring at the trial site or seeded to ensure a uniform and adequate infestation for evaluation.
Herbicide Application:
-
Timing: Post-emergence applications are made when the target weeds are at a specific growth stage, typically between the 2- to 4-leaf stage, to ensure optimal susceptibility.[4] Soybean growth stage at the time of application is also recorded.
-
Application Equipment: Herbicides are applied using calibrated research plot sprayers equipped with appropriate nozzles to ensure uniform coverage.
-
Application Rates: Herbicides are applied at various rates, including the labeled recommended rates and, in some studies, reduced rates to determine the dose-response relationship.
-
Adjuvants: Appropriate adjuvants, such as crop oil concentrate (COC) or non-ionic surfactants (NIS), are added to the spray solution as per the herbicide label recommendations to enhance efficacy.
Data Collection and Analysis:
-
Visual Efficacy Ratings: Weed control is visually assessed at specific intervals after application (e.g., 7, 14, 21, and 28 days after treatment - DAT). Ratings are typically based on a scale of 0% (no control) to 100% (complete weed death).
-
Biomass Reduction: In some studies, the above-ground biomass of the target weeds is harvested from a designated area within each plot at a set time after treatment. The fresh and/or dry weight is recorded to quantify the reduction in weed growth compared to an untreated control.
-
Crop Injury: Visual assessment of crop injury (phytotoxicity) is also conducted at regular intervals, using a scale of 0% (no injury) to 100% (crop death).
-
Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between herbicide treatments.
Data Presentation: Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and the industry-standard herbicides on velvetleaf and common lambsquarters. It is important to note that direct head-to-head comparative data from a single study is limited. The presented data is a synthesis from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.
Table 1: Efficacy of this compound and Industry Standards on Velvetleaf (Abutilon theophrasti)
| Herbicide | Application Rate | Weed Stage | Evaluation Timing (DAT) | % Control / Effect | Source |
| This compound | Labeled Rate | 4-leaf | 14 | Increased mortality with increasing rate | [1] |
| 0.5 x Labeled Rate | 4-leaf | - | 43% reduction in seed capsules/m² (1996) | [1] | |
| Labeled Rate | 4-leaf | - | Greatest reduction in early-season leaf area index (1996 & 1997) | [1] | |
| Lactofen | Not Specified | Not Specified | Not Specified | Effective control of velvetleaf | [5] |
| Bentazon | 1.68 kg ha⁻¹ | Not Specified | Not Specified | 98-100% foliar death | [6] |
Table 2: Efficacy of this compound and Industry Standards on Common Lambsquarters (Chenopodium album)
| Herbicide | Application Rate | Weed Stage | Evaluation Timing (DAT) | % Control | Source |
| This compound | 30 g ha⁻¹ | Not Specified | 3 | 20-46% | [3] |
| Bentazon | Not Specified | Not Specified | Not Specified | Good control of lambsquarters | [7] |
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key processes and relationships relevant to this comparison guide.
Caption: Experimental workflow for benchmarking post-emergence herbicides.
Caption: Mode of action of this compound as a PPO inhibitor.
Conclusion
This compound demonstrates effective and rapid post-emergence activity on key broadleaf weeds, including velvetleaf. Its mode of action as a PPO inhibitor leads to quick visual symptoms of weed control. While direct, comprehensive comparative data against lactofen and bentazon for all key weeds under identical conditions is limited in the reviewed literature, the available information suggests that this compound is a viable option for the management of susceptible broadleaf weeds. For common lambsquarters, further research with direct comparisons to industry standards would be beneficial to fully establish its relative efficacy. The choice of herbicide will ultimately depend on the specific weed spectrum, crop rotation, and overall integrated weed management strategy.
References
- 1. "Growth response of velvetleaf to three postemergence herbicides" by Cheryl A. Murphy and John L. Lindquist [digitalcommons.unl.edu]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. complete.bioone.org [complete.bioone.org]
- 4. Timing of Post-Emergence Weed Control in Soybean | CropWatch | Nebraska [cropwatch.unl.edu]
- 5. corn-states.com [corn-states.com]
- 6. Pest Profile on Lambsquarters | Crop Science US [cropscience.bayer.us]
- 7. extension.psu.edu [extension.psu.edu]
Safety Operating Guide
Proper Disposal of Flumiclorac: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Flumiclorac, a selective herbicide, is critical for protecting personnel and the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, adhering to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, protective eyewear, chemical-resistant gloves, and appropriate respiratory protection, especially in poorly ventilated areas. This compound and its formulations can cause skin and eye irritation.
Step-by-Step Disposal Procedures
The proper disposal of this compound and its containers involves a multi-step process that prioritizes waste minimization and adherence to local and federal regulations.
Unused Product Disposal
Wastes generated from the use of this compound-containing products may be disposed of on-site or at an approved waste disposal facility.[1] Always consult the product's label for specific disposal instructions, as these provide the primary guidance for end-users.[1]
-
Minimize Excess: The most effective way to manage waste is to avoid generating it. Calculate the required amount of this compound solution accurately to prevent excess.[2]
-
Approved Disposal Facilities: If you have unused this compound product that cannot be used, it must be disposed of at an approved waste disposal facility.[1] Contact your local solid waste management authority, environmental agency, or health department to identify household hazardous waste collection programs or other approved disposal options in your area.[2]
-
Regulatory Compliance: Disposal methods must comply with all applicable federal, state, and local laws and regulations.[1] Never pour this compound down the sink, toilet, or any drain, as this can contaminate waterways.[2]
Empty Container Disposal
Properly cleaned containers can often be recycled or disposed of in a sanitary landfill. However, they must be thoroughly decontaminated first.
-
Triple Rinsing: Non-refillable containers should be triple-rinsed promptly after emptying.[1][3] The procedure is as follows:
-
Empty the remaining contents into the application equipment or a mix tank and allow it to drain for 10 seconds after the flow begins to drip.[1]
-
Fill the container one-quarter full with water and securely recap it.[1]
-
Shake the container for 10 seconds.[1]
-
Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal.[1] Allow the container to drain for another 10 seconds.[1]
-
Repeat this procedure two more times.[1]
-
-
Final Disposal: After triple-rinsing, the container can be offered for recycling if available, or punctured and disposed of in a sanitary landfill or by incineration, as permitted by local regulations.[1]
Spill and Leak Cleanup
In the event of a spill, immediate containment and cleanup are necessary to prevent environmental contamination.
-
Containment: Stop the source of the spill if it is safe to do so.[1] For land spills, use dry sorbents like sand or earth to contain the liquid and prevent it from entering storm sewers or waterways.[1] For water spills, which may form an emulsion, the goal is to stop or reduce further contamination and isolate the contaminated water.[1]
-
Cleanup: Absorb the spilled material with an inert substance and place it into a designated chemical waste container.[1] The affected area should then be washed with soap and water, with the wash liquid also being absorbed and placed in a chemical waste container.[1] Contaminated water from spills should be removed for treatment or disposal.[1]
Quantitative Data
| Parameter | Value | Species | Notes |
| Acute Oral LD50 | > 5,000 mg/kg | Rat | Slightly toxic when ingested. |
| Acute Dermal LD50 | > 2,000 mg/kg | Rabbit | Slightly toxic when absorbed through the skin. |
| Acute Inhalation LC50 | > 5.5 mg/L | Rat | Minimally toxic when inhaled. |
| Aquatic Toxicity | Slight to Moderate | Freshwater and Saltwater Fish and Invertebrates |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for this compound waste disposal.
References
Personal protective equipment for handling Flumiclorac
Essential Safety and Handling Guide for Flumiclorac
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of this compound, a post-emergence herbicide used to control broadleaf weeds.[1][2][3] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This compound acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, leading to rapid cell membrane breakdown in target weeds.[3][4] While it has low mammalian toxicity, it is a recognized irritant, necessitating careful handling.[2][5]
Toxicological Data Summary
The following table summarizes key quantitative toxicity data for this compound Pentyl Technical, the active ingredient. These values are crucial for understanding the potential hazards and for conducting thorough risk assessments.
| Toxicity Metric | Value | Species | Notes |
| Oral LD50 | >2,000 mg/kg | Rat | EPA Toxicity Category III[6] |
| Dermal LD50 | >2,000 mg/kg | Rabbit | EPA Toxicity Category III[6] |
| Inhalation LC50 | >2.12 mg/L | Rat | EPA Toxicity Category IV[6] |
| Eye Irritation | Mildly irritating | Rabbit | EPA Toxicity Category III[6] |
| Skin Irritation | Slightly irritating | Rabbit | EPA Toxicity Category IV[6] |
| Skin Sensitization | Non-sensitizer | Guinea Pig | Not an applicable EPA Category[6] |
| Developmental NOEL | 800 mg/kg/day | Rabbit | No developmental toxicity observed even at maternally toxic levels.[6][7] |
| Maternal NOEL | 400 mg/kg/day | Rabbit | [6][7] |
| Developmental & Maternal NOELs | 1500 mg/kg/day | Rat | [6][7] |
| Subchronic NOEL | 1000 ppm | Rat & Mouse | Effects at high doses included changes in liver, kidney, and blood parameters.[6][7] |
| Chronic NOEL | 300 ppm | Mouse | Long-term high dose effects included increased liver/kidney weights and blood biochemistry changes.[6][7] |
NOEL: No-Observed-Effect Level LD50: Lethal Dose, 50% LC50: Lethal Concentration, 50%
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure through skin contact, inhalation, or eye contact.[8] The following equipment must be worn when handling this compound.
| Protection Area | Required PPE | Specifications and Best Practices |
| Hand Protection | Chemical-resistant, waterproof gloves. | Use unlined, elbow-length gloves made of materials like nitrile or butyl.[8] Do not use leather or cotton gloves.[8] Wash the outside of gloves before removing them.[9][10] |
| Body Covering | Long-sleeved shirt and long pants. | Should be worn over regular work clothes. For tasks with a high risk of splashing (e.g., mixing, cleaning), a chemical-resistant apron is required.[8] Coveralls may also be required. |
| Eye and Face Protection | Safety glasses. | To prevent eye contact, wear protective eyewear.[6] For mixing or spraying, chemical goggles and a face shield are recommended.[10] |
| Footwear | Shoes plus socks. | Chemical-resistant boots should be worn, with pant legs placed over the top of the boots.[10] |
| Respiratory Protection | NIOSH-approved respirator. | Required for hand-wand applicators or when working in enclosed/poorly ventilated areas.[9] Use a dust/mist filtering respirator (MSHA/NIOSH approval prefix TC-21C) or one with an N, R, P, or HE filter.[9] |
Operational Plan: Handling and Spill Cleanup
A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps from preparation to post-handling decontamination.
Caption: Procedural workflow for safely handling this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Thoroughly read the product label and Safety Data Sheet (SDS) before use.
-
Inspect all PPE for signs of wear or damage and replace as needed.[11]
-
Ensure the handling area is well-ventilated. Do not use or store near open flames or hot surfaces.
-
-
Handling and Application :
-
Put on all required PPE as specified in the table above.
-
Handle the product carefully to avoid creating dust or splashes.
-
Keep the container closed when not in use.[7]
-
-
Post-Handling Decontamination :
-
Immediately after handling, remove PPE. Wash the outside of your gloves before taking them off.[7]
-
As soon as possible, wash thoroughly with soap and water and change into clean clothing.[9]
-
Store used PPE separately from personal clothing and away from pesticide areas.[11] Contaminated clothing should be removed immediately and washed before reuse.[9]
-
-
Emergency Spill Cleanup :
-
On Land : Stop the source of the spill if it is safe to do so.[7] Contain the spill to prevent it from entering waterways.[7] Absorb the liquid with an inert material like dry sand or earth, then place it into a designated chemical waste container.[7] Wash the affected area with soap and water, and collect the wash liquid with additional absorbent for disposal.[7]
-
In Water : This material forms an emulsion in water. Stop or reduce further contamination and isolate the contaminated water.[7] Remove the contaminated water for treatment or disposal.[7]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.[12] All disposal methods must comply with federal, state, and local regulations.
Caption: Decision-making process for the disposal of this compound waste.
Disposal Procedures:
-
Unused Product : Wastes resulting from the use of this product should be disposed of on-site or at an approved waste disposal facility.[7] Always follow the disposal instructions on the product label.[12] Contact your local solid-waste management agency for information on hazardous waste collection programs.[12][13]
-
Empty Containers :
-
Do not reuse or refill the container.[7]
-
Clean the container promptly after emptying by triple rinsing as follows[7]:
-
Empty the remaining contents into the application equipment and drain for 10 seconds.
-
Fill the container 1/4 full with water and recap. Shake for 10 seconds.
-
Pour the rinsate into the application equipment or a mix tank for later use. Drain for 10 seconds.
-
Repeat this procedure two more times.
-
-
Once rinsed, the container can be offered for recycling or reconditioning, or it can be punctured and disposed of in a sanitary landfill or by incineration, as permitted by local authorities.[7]
-
-
Contaminated PPE :
-
Do not allow contaminated PPE to be taken home.[11]
-
Absorbent materials or coveralls that are drenched or heavily contaminated with the undiluted product must be discarded and not reused.[11]
-
Washable PPE should be cleaned separately from other laundry using detergent and hot water.[11]
-
Dispose of non-reusable or heavily contaminated PPE in accordance with federal, state, and local regulations.[11]
-
References
- 1. This compound | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 2. This compound [sitem.herts.ac.uk]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound-pentyl (Ref: S 23031) [sitem.herts.ac.uk]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 9. lcp-shared.s3.amazonaws.com [lcp-shared.s3.amazonaws.com]
- 10. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 11. epa.gov [epa.gov]
- 12. Disposal of Pesticides [npic.orst.edu]
- 13. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
